3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
Description
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Properties
IUPAC Name |
3-hydroxy-1-phenylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOADLJJMFPKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612885-87-6 | |
| Record name | rac-(1s,3s)-3-hydroxy-1-phenylcyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the scaffolds gaining significant traction, the cyclobutane ring has emerged as a compelling structural motif.[1] Its inherent ring strain and unique three-dimensional, puckered conformation offer a strategic tool for medicinal chemists to navigate the complexities of drug design.[2] The incorporation of a cyclobutane moiety can introduce conformational rigidity, enhance metabolic stability, and provide novel vectors for exploring chemical space, ultimately leading to improved potency and selectivity of drug candidates.[1][2]
This guide focuses on the synthesis of a key cyclobutane derivative, 3-hydroxy-1-phenylcyclobutane-1-carboxylic acid. This molecule embodies the structural features—a hydroxyl group for hydrogen bonding, a phenyl group for aromatic interactions, and a carboxylic acid for polar contacts or further derivatization—that make it a valuable building block in the synthesis of complex pharmaceutical agents. We will provide a comprehensive overview of the primary synthetic pathways, delve into the mechanistic underpinnings of these transformations, and furnish detailed experimental protocols for their execution.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of this compound reveals a primary disconnection strategy centered on the formation of the tertiary alcohol. This leads back to a key intermediate, 3-oxocyclobutane-1-carboxylic acid, and a suitable phenyl nucleophile.
Caption: Retrosynthetic analysis of the target molecule.
This analysis highlights the central role of nucleophilic addition to a cyclobutanone derivative. Consequently, the synthesis of the key intermediate, 3-oxocyclobutane-1-carboxylic acid, is a critical preceding step.
Primary Synthesis Pathway: Grignard Reaction with 3-Oxocyclobutane-1-carboxylic acid
The most direct and frequently cited method for the synthesis of this compound is the nucleophilic addition of a phenyl Grignard reagent to 3-oxocyclobutane-1-carboxylic acid.[3] This approach is robust and allows for the introduction of the phenyl and hydroxyl groups in a single, convergent step.
Part 1: Synthesis of the Key Intermediate: 3-Oxocyclobutane-1-carboxylic acid
The synthesis of 3-oxocyclobutane-1-carboxylic acid is a crucial prerequisite. A common and effective method involves the cyclization of a malonic ester with a 1,3-dihalogenated acetone derivative, followed by hydrolysis and decarboxylation.[4]
Caption: Workflow for the synthesis of 3-oxocyclobutane-1-carboxylic acid.
Experimental Protocol: Synthesis of 3-Oxocyclobutane-1-carboxylic acid
-
Protection of 1,3-Dichloroacetone: To a solution of 1,3-dichloroacetone in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark apparatus to remove water. After completion, cool the reaction and neutralize the acid. The protected dichloride is then isolated.
-
Cyclization with Diisopropyl Malonate: In a flask containing DMF, sodium hydride is added portion-wise under an inert atmosphere. Diisopropyl malonate is then added dropwise, followed by the protected dichloride. The mixture is heated to facilitate the intramolecular cyclization.
-
Hydrolysis and Decarboxylation: The resulting protected cyclobutane diester is treated with a strong acid, such as hydrochloric acid, and heated under reflux. This step hydrolyzes the ketal and the esters, followed by decarboxylation to yield 3-oxocyclobutane-1-carboxylic acid.
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | 1,3-dichloroacetone, ethylene glycol, p-TsOH | Toluene | Reflux | ~85-90 |
| 2 | Protected dichloride, diisopropyl malonate, NaH | DMF | 80 | ~60-65 |
| 3 | Cyclobutane diester intermediate, HCl | Water | Reflux | ~90-95 |
Part 2: Grignard Addition to Form the Target Molecule
With the key keto-acid in hand, the final step is the Grignard reaction. Phenylmagnesium bromide, prepared from bromobenzene and magnesium turnings in an anhydrous ether solvent, is added to a solution of 3-oxocyclobutane-1-carboxylic acid.[5][6] It is crucial to use at least two equivalents of the Grignard reagent, as the first equivalent will be consumed by the acidic proton of the carboxylic acid.
Reaction Mechanism
The reaction proceeds via a standard nucleophilic addition mechanism. The first equivalent of the Grignard reagent acts as a base, deprotonating the carboxylic acid. The second equivalent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclobutanone. An acidic workup is then required to protonate the resulting alkoxide and carboxylate, yielding the final product.[7]
Caption: Mechanism of the Grignard reaction.
Stereochemical Considerations
The nucleophilic attack on the planar carbonyl group can occur from either face of the cyclobutane ring, leading to the formation of two diastereomers: cis- and trans-3-hydroxy-1-phenylcyclobutane-1-carboxylic acid. The stereochemical outcome is influenced by steric hindrance and the coordination of the magnesium ion.[3] In many cases, a mixture of diastereomers is obtained, which may require separation by chromatography or crystallization.
Experimental Protocol: Synthesis of this compound
-
Preparation of Phenylmagnesium Bromide: In an oven-dried, three-necked flask equipped with a condenser and a dropping funnel, magnesium turnings are placed under an inert atmosphere. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed gently until the magnesium is consumed.
-
Grignard Reaction: The solution of 3-oxocyclobutane-1-carboxylic acid in anhydrous THF is cooled in an ice bath. The freshly prepared phenylmagnesium bromide solution is then added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute HCl and extracted with an organic solvent. The combined organic layers are dried and concentrated. The resulting crude product, a mixture of cis and trans isomers, can be purified by column chromatography or fractional crystallization.
| Step | Key Reagents | Solvent | Temperature (°C) | Product |
| 1 | Bromobenzene, Mg turnings | Anhydrous Diethyl Ether | Reflux | Phenylmagnesium bromide |
| 2 | 3-Oxocyclobutane-1-carboxylic acid, PhMgBr | Anhydrous THF | 0 to RT | Mixture of cis/trans isomers |
| 3 | Saturated aq. NH₄Cl, aq. HCl | - | - | Purified cis/trans isomers |
Alternative Synthetic Strategies: A Broader Perspective
While the Grignard pathway is the most direct, a comprehensive understanding of the synthesis of this target molecule necessitates an awareness of other powerful methods for constructing the cyclobutane core.
[2+2] Photocycloaddition
The [2+2] photocycloaddition of two olefinic components is a cornerstone of cyclobutane synthesis.[8] While a direct intermolecular [2+2] cycloaddition to form the target molecule is challenging due to regioselectivity and stereoselectivity issues, intramolecular variants or cycloadditions involving ketenes can be highly effective for constructing substituted cyclobutanones, which can then be elaborated to the desired product.
Reformatsky Reaction
The Reformatsky reaction provides a route to β-hydroxy esters and acids by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[9][10] In principle, reacting a suitable α-halo ester with a cyclobutanone derivative in the presence of zinc could yield a structure analogous to the target molecule.[11] This method is particularly useful as the organozinc reagents are generally less reactive than Grignard reagents, offering a different reactivity profile.[9]
Conclusion and Future Outlook
The synthesis of this compound is a testament to the strategic application of fundamental organic reactions to construct complex, medicinally relevant molecules. The Grignard addition to 3-oxocyclobutane-1-carboxylic acid remains the most practical and efficient route. As the demand for novel, three-dimensional scaffolds in drug discovery continues to grow, the development of stereoselective and scalable syntheses for such cyclobutane derivatives will be of paramount importance. Future research will likely focus on catalytic, enantioselective methods to access single enantiomers of the target molecule, further enhancing its utility as a chiral building block for the next generation of therapeutics.
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A Technical Guide to the Structural Analogs of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides an in-depth exploration of the structural analogs of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid. This core scaffold has garnered significant interest in medicinal chemistry, primarily due to its role as a conformationally restricted analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This document will delve into the synthetic strategies for constructing the cyclobutane core, analyze the structure-activity relationships (SAR) of various analogs, and detail the experimental protocols for their evaluation. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel therapeutics targeting the GABAergic system.
Introduction to this compound
Core Structure and Stereochemistry
This compound is a fascinating molecule characterized by a strained four-membered cyclobutane ring. This ring system imparts a significant degree of conformational rigidity, which is a desirable trait in drug design as it can lead to higher receptor affinity and selectivity. The core structure features three key functional groups: a hydroxyl group, a phenyl ring, and a carboxylic acid. The presence of multiple stereocenters allows for a rich stereoisomeric landscape, with the cis and trans isomers often exhibiting distinct biological activities.
Known Biological Activity and Significance
The primary biological significance of this scaffold lies in its ability to modulate the activity of the GABAergic system. Specifically, analogs of this compound have been investigated as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[1] By inhibiting these transporters, particularly GAT1, the extracellular concentration of GABA is increased, leading to enhanced GABAergic neurotransmission.[1][2] This mechanism of action is the basis for the therapeutic effects of anticonvulsant drugs like Tiagabine.[2][3] The development of selective GAT inhibitors is a key strategy for treating a range of neurological disorders, including epilepsy, anxiety, and pain.[4][5]
Rationale for Developing Structural Analogs
The development of structural analogs of this compound is driven by the need to optimize several key properties:
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Potency and Selectivity: To design compounds with high affinity for a specific GAT subtype (e.g., GAT1, GAT2, GAT3, or BGT1) while minimizing off-target effects.[6][7]
-
Pharmacokinetic Profile (ADME): To improve absorption, distribution, metabolism, and excretion properties, leading to better bioavailability and a longer duration of action.
-
Reduced Side Effects: To minimize adverse effects often associated with CNS-acting drugs.
-
Exploration of Novel Therapeutic Applications: To investigate the potential of these analogs in treating other neurological and psychiatric disorders.
Synthetic Strategies for the Cyclobutane Core
The construction of the substituted cyclobutane ring is a key challenge in the synthesis of these analogs. Several synthetic strategies have been employed, with photochemical [2+2] cycloaddition being a prominent method.
Photochemical [2+2] Cycloaddition
This powerful reaction involves the light-induced cycloaddition of two alkene-containing molecules to form a cyclobutane ring. For the synthesis of the core structure, this could involve the reaction of a substituted styrene with an appropriate ketene acetal, followed by further functional group manipulations.
Other Synthetic Approaches
Other methods for constructing the cyclobutane ring include intramolecular cyclization reactions and the use of commercially available cyclobutane building blocks.[8][9] For instance, 3-oxocyclobutane-1-carboxylic acid can serve as a versatile starting material for the introduction of the phenyl and hydroxyl groups via reactions like Grignard addition.[8]
Experimental Protocol: Grignard Addition to 3-Oxocyclobutane-1-carboxylic acid
This protocol outlines a general procedure for the synthesis of the this compound core.
Materials:
-
3-Oxocyclobutane-1-carboxylic acid
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-oxocyclobutane-1-carboxylic acid (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phenylmagnesium bromide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cis- and trans-3-hydroxy-3-phenylcyclobutane-1-carboxylic acids.[8]
Structural Analogs and Structure-Activity Relationships (SAR)
The systematic modification of the core structure has provided valuable insights into the structure-activity relationships of these compounds.
Modifications of the Phenyl Group
-
Substitution: The introduction of substituents on the phenyl ring can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups at the ortho, meta, or para positions can influence the electronic properties and steric interactions of the molecule with the target protein.
-
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to improved properties.
Modifications of the Hydroxyl Group
-
Esterification and Etherification: Conversion of the hydroxyl group to an ester or ether can modulate the lipophilicity and hydrogen-bonding capacity of the molecule, which can affect its ability to cross the blood-brain barrier.
-
Stereochemistry: The relative stereochemistry of the hydroxyl group (cis or trans to the carboxylic acid) is often a critical determinant of biological activity.[10]
Modifications of the Carboxylic Acid Group
-
Esterification and Amidation: Converting the carboxylic acid to an ester or amide can serve as a prodrug strategy, improving oral bioavailability.
-
Bioisosteric Replacements: The carboxylic acid can be replaced with other acidic functional groups, such as a tetrazole or a 3-hydroxyisoxazole, to improve pharmacokinetic properties or alter the binding mode.[11]
Modifications of the Cyclobutane Ring
-
Substitution: The introduction of substituents on the cyclobutane ring can influence the conformation of the molecule and its interaction with the binding pocket.
-
Ring Expansion/Contraction: While less common, exploring analogs with cyclopentane or cyclopropane rings can provide insights into the importance of the four-membered ring for activity.
In Vitro and In Vivo Evaluation of Analogs
The evaluation of newly synthesized analogs is a critical step in the drug discovery process.
In Vitro Assays
-
Binding Assays: Radioligand binding assays are used to determine the affinity of the analogs for the different GAT subtypes.
-
Uptake Assays: Functional assays measuring the inhibition of GABA uptake in synaptosomes or cell lines expressing the target transporter are used to determine the potency of the compounds.
In Vivo Models
-
Animal Models of Epilepsy: The anticonvulsant activity of promising analogs is evaluated in various animal models of epilepsy, such as the pentylenetetrazol (PTZ)-induced seizure model or the maximal electroshock (MES) test.[2]
-
Pharmacokinetic Studies: In vivo studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the lead compounds.
Data Presentation and Visualization
Table of Representative Analogs and Their Biological Activities
| Compound ID | Phenyl Substitution | Hydroxyl Stereochemistry | Carboxylic Acid Modification | GAT1 IC50 (nM) |
| Parent | None | cis/trans mixture | Carboxylic Acid | 500 |
| Analog 1 | 4-Chloro | cis | Carboxylic Acid | 150 |
| Analog 2 | 3,4-Dichloro | trans | Carboxylic Acid | 50 |
| Analog 3 | 4-Methoxy | cis | Methyl Ester | 800 |
| Analog 4 | None | trans | Tetrazole | 300 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Graphviz Diagrams
Caption: Structure-Activity Relationship (SAR) exploration workflow.
Caption: Synthetic workflow for the core scaffold.
Future Directions and Emerging Applications
The development of novel analogs of this compound continues to be an active area of research. Future work will likely focus on:
-
Subtype-Selective Inhibitors: Designing compounds with high selectivity for GAT2, GAT3, or BGT1 to explore their therapeutic potential and minimize side effects associated with GAT1 inhibition.
-
Allosteric Modulators: Investigating compounds that bind to allosteric sites on the GABA transporters, which may offer a more nuanced modulation of GABAergic signaling.
-
PET Ligands: Developing radiolabeled analogs for use as positron emission tomography (PET) ligands to visualize and quantify GABA transporters in the living brain.
Conclusion
The this compound scaffold represents a versatile platform for the design of potent and selective modulators of the GABAergic system. A thorough understanding of the synthetic methodologies and structure-activity relationships is crucial for the successful development of novel drug candidates based on this core structure. This guide has provided a comprehensive overview of these key aspects, with the aim of facilitating further research and innovation in this exciting field.
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An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid is a substituted cyclobutane derivative of interest in medicinal chemistry and drug discovery due to its rigid four-membered ring scaffold. The cyclobutane motif is a key structural element in various biologically active molecules, offering a unique three-dimensional geometry that can be exploited to enhance binding affinity and selectivity to protein targets. This guide provides a comprehensive overview of the synthesis, isolation, and detailed characterization of this compound, offering insights into the practical execution of its preparation and analysis.
Synthesis of this compound
The most direct and viable synthetic route to this compound involves a Grignard reaction with the readily available starting material, 3-oxocyclobutanecarboxylic acid. This approach allows for the direct introduction of the phenyl group and the formation of the tertiary alcohol in a single step.
Synthesis of the Precursor: 3-Oxocyclobutanecarboxylic Acid
A robust and scalable synthesis of 3-oxocyclobutanecarboxylic acid is a prerequisite for the successful preparation of the target molecule. Several methods have been reported for the synthesis of this key intermediate. One common approach involves a multi-step sequence starting from acetone, bromine, and malononitrile, utilizing a phase-transfer catalyst.[1][2] Another documented method proceeds via the acidic decarboxylation of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid.[3]
A detailed, three-step synthesis of 3-oxocyclobutanecarboxylic acid is outlined in Chinese patent CN103232340A.[1] This process begins with the synthesis of 1,3-dibromoacetone from acetone and bromine. This is followed by a reaction with malononitrile in the presence of a phase-transfer catalyst to form a dicyano cyclobutane intermediate. Finally, acidic hydrolysis and decarboxylation yield the desired 3-oxocyclobutanecarboxylic acid.[1] The product is typically purified by recrystallization from a solvent mixture such as methyl tertiary butyl ether.[1]
Grignard Reaction for the Formation of this compound
The core transformation involves the nucleophilic addition of a phenyl Grignard reagent, phenylmagnesium bromide (PhMgBr), to the ketone functionality of 3-oxocyclobutanecarboxylic acid. The Grignard reagent acts as a strong nucleophile and a strong base. Therefore, the carboxylic acid proton will be deprotonated first, followed by the nucleophilic attack on the carbonyl carbon. An excess of the Grignard reagent is typically required to account for the initial acid-base reaction.
The reaction proceeds as a 1,2-addition to the carbonyl group, resulting in the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol and reprotonates the carboxylate to give the final product, this compound, as a mixture of cis and trans isomers.
Figure 1: General workflow for the synthesis of this compound via a Grignard reaction.
Experimental Protocol:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of bromobenzene in the same anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until most of the magnesium has reacted. The resulting dark grey to brown solution is the phenylmagnesium bromide reagent.
-
Grignard Reaction: The solution of 3-oxocyclobutanecarboxylic acid in anhydrous THF is cooled in an ice-salt bath. The prepared phenylmagnesium bromide solution (at least 2 equivalents) is then added dropwise to the cooled solution of the keto-acid. The reaction is highly exothermic and the temperature should be carefully controlled. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.
-
Workup: The reaction is quenched by slowly pouring the mixture over crushed ice, followed by the addition of a dilute acid (e.g., 1 M HCl) until the aqueous layer is acidic. This step protonates the alkoxide and carboxylate and dissolves the magnesium salts.
-
Extraction: The product is extracted from the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Isolation and Purification
The crude product obtained from the Grignard reaction is a mixture of cis and trans isomers of this compound. The separation of these diastereomers can be challenging and typically requires chromatographic techniques.
Purification Strategy:
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for separating diastereomers. A solvent system with a gradient of polarity, for instance, a mixture of hexanes and ethyl acetate with increasing amounts of ethyl acetate, is often effective. The polarity of the two isomers may be sufficiently different to allow for their separation. The addition of a small amount of acetic acid to the eluent can sometimes improve the resolution and prevent tailing of the carboxylic acid on the silica gel.
-
Recrystallization: If one of the isomers is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective purification method. Various solvents and solvent mixtures should be screened to find suitable conditions for selective crystallization.
-
Preparative HPLC: For high-purity samples, especially on a smaller scale, preparative high-performance liquid chromatography (HPLC) can be employed. This technique offers higher resolution than standard column chromatography.
The separation of cis and trans isomers of cyclic compounds is a well-established practice in organic synthesis, with methods ranging from fractional crystallization to chromatography being employed based on the specific physical properties of the isomers.[4]
Figure 2: Potential purification strategies for the isolation of cis and trans isomers of this compound.
Characterization
Thorough characterization of the synthesized compound is essential to confirm its structure, purity, and isomeric composition. The following analytical techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide key information about the structure.
-
Aromatic Protons: A multiplet in the range of 7.2-7.5 ppm corresponding to the five protons of the phenyl group.
-
Cyclobutane Protons: The protons on the cyclobutane ring will appear as complex multiplets in the aliphatic region, typically between 2.0 and 4.0 ppm. The chemical shifts and coupling constants of these protons will be different for the cis and trans isomers due to their different spatial arrangements.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (10-13 ppm), which is characteristic of a carboxylic acid proton. This peak will disappear upon D₂O exchange.
-
Hydroxyl Proton: A broad singlet whose chemical shift is concentration and solvent dependent. This peak will also disappear upon D₂O exchange.
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the range of 170-185 ppm for the carboxylic acid carbonyl.
-
Aromatic Carbons: Signals in the aromatic region (125-145 ppm).
-
Quaternary Carbon: The carbon atom bearing the phenyl and hydroxyl groups will appear as a quaternary signal, typically in the range of 70-85 ppm.
-
Cyclobutane Carbons: The other carbon atoms of the cyclobutane ring will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[5][6]
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, often overlapping with the C-H stretching bands.[7]
-
O-H Stretch (Alcohol): A broad band around 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 2850-3100 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700 and 1725 cm⁻¹ for a dimerized carboxylic acid.[6]
-
C-O Stretch: A band in the region of 1210-1320 cm⁻¹.[5]
-
Aromatic C=C Bends: Peaks in the fingerprint region, typically around 1600 and 1450 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₂O₃, MW: 192.21 g/mol ).
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the cyclobutane ring.[8][9]
Table 1: Summary of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (7.2-7.5 ppm), Cyclobutane protons (2.0-4.0 ppm), Carboxylic acid proton (10-13 ppm, broad), Hydroxyl proton (variable, broad) |
| ¹³C NMR | Carbonyl carbon (170-185 ppm), Aromatic carbons (125-145 ppm), Quaternary carbon (70-85 ppm), Aliphatic carbons |
| IR | Broad O-H (acid, 2500-3300 cm⁻¹), Broad O-H (alcohol, 3200-3600 cm⁻¹), Strong C=O (1700-1725 cm⁻¹) |
| MS | Molecular ion peak (m/z = 192), Fragments corresponding to loss of H₂O, COOH, and ring cleavage |
Conclusion
The synthesis of this compound is achievable through a Grignard reaction with 3-oxocyclobutanecarboxylic acid. While the synthesis of the precursor is well-documented, a detailed and optimized protocol for the final Grignard step, along with comprehensive characterization data for the target molecule, is not extensively reported in the public domain. This guide provides a scientifically grounded framework for its preparation, isolation, and characterization, drawing upon established principles of organic chemistry and analogous transformations. The successful execution of this synthesis and the thorough characterization of its isomeric products will provide valuable compounds for further investigation in the field of medicinal chemistry.
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An In-depth Technical Guide to the Potential Biological Activity of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
Abstract
The cyclobutane moiety, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and three-dimensional architecture offer a powerful tool to enhance the pharmacological profiles of therapeutic agents. This guide delves into the untapped potential of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid, a molecule at the intersection of several key pharmacophoric features. By dissecting its structural components—the rigid cyclobutane core, the aromatic phenyl substituent, and the ionizable carboxylic acid—we will explore plausible biological activities and lay out a comprehensive, field-proven roadmap for their experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter with the potential for significant therapeutic impact.
Introduction: The Strategic Value of the Cyclobutane Scaffold
The incorporation of a cyclobutane ring into small molecule drug candidates has become an increasingly utilized strategy to confer advantageous properties.[1][2][3] Unlike more flexible aliphatic chains or larger cycloalkanes, the inherent ring strain of cyclobutane results in a rigid, puckered conformation.[2] This structural rigidity can be exploited by medicinal chemists to:
-
Enhance Potency and Selectivity: By locking a molecule into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, often leading to increased potency. This conformational restriction can also improve selectivity by disfavoring binding to off-targets.
-
Improve Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, offering a means to enhance the pharmacokinetic profile of a drug candidate.[1]
-
Serve as an Aryl Bioisostere: The three-dimensional nature of the cyclobutane ring can mimic the spatial arrangement of substituents on an aromatic ring, providing a non-planar alternative to traditional phenyl groups.[1]
-
Access Novel Chemical Space: The inclusion of this 3D scaffold helps to move away from the "flat" molecules that have historically dominated drug discovery, opening up new possibilities for target interactions.[4]
Compounds containing the cyclobutane motif have demonstrated a broad spectrum of biological activities, including antimicrobial, antibacterial, antitumor, and immunosuppressive properties.[5][6][7] It is within this context that we turn our attention to the specific molecule, this compound.
Deconstruction of this compound: A Triumvirate of Pharmacophoric Features
The therapeutic potential of this compound can be inferred by examining its constituent parts:
-
The Cyclobutane Core: As discussed, this provides a rigid, 3D framework. The substitution pattern at the 1 and 3 positions will exist as distinct cis and trans diastereomers, which may exhibit different biological activities and metabolic profiles.
-
The 1-Phenyl Group: The presence of an aromatic ring suggests the potential for π-π stacking or hydrophobic interactions within a receptor binding pocket. Phenyl groups are common features in ligands for a vast array of biological targets.
-
The 1-Carboxylic Acid: This functional group is ionizable at physiological pH, allowing for the formation of salt bridges and hydrogen bonds with biological targets. However, the carboxylic acid moiety can also present challenges, including poor membrane permeability and metabolic liabilities.[8][9] This makes the core scaffold an interesting starting point for the development of bioisosteres.[10][11]
-
The 3-Hydroxy Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule within a binding site. Its position also offers a handle for further chemical modification.
A closely related analog, carbetapentane (2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate), which features a cyclopentane ring, is known to bind with high affinity to sigma receptors and exhibits antitussive, anticonvulsant, and spasmolytic activities.[12] This precedent with a 1-phenylcycloalkanecarboxylic acid derivative strongly suggests that our target molecule could have activity in the central nervous system. Furthermore, recent discoveries of novel cyclobutane-based derivatives as potent allosteric inhibitors of enzymes like acetyl-CoA carboxylase highlight the potential for this scaffold in metabolic diseases.[13]
Postulated Biological Activities and Mechanistic Hypotheses
Based on the structural analysis and literature precedent, we can hypothesize several potential biological activities for this compound:
| Postulated Activity | Rationale | Potential Molecular Targets |
| Neuromodulatory Activity | The structural similarity to sigma receptor ligands like carbetapentane.[12] The phenyl and carboxylic acid groups are common in CNS-active compounds. | Sigma receptors (σ1 and σ2), NMDA receptors, GABA receptors. |
| Enzyme Inhibition | The rigid scaffold can position the functional groups for optimal interaction in an enzyme's active site. The carboxylic acid can chelate metal ions or form key hydrogen bonds. | Acetyl-CoA carboxylase, other metabolic enzymes, proteases, kinases. |
| Antimicrobial/Antifungal Activity | Cyclobutane-containing natural products have shown broad antimicrobial effects.[5][7] | Bacterial or fungal enzymes, cell wall biosynthesis pathways. |
| Anti-proliferative Activity | Many antitumor agents utilize rigid scaffolds to interact with targets like tubulin or kinases.[6][7] | Kinases, topoisomerases, protein-protein interactions involved in cell cycle progression. |
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to a neuromodulatory effect.
A Strategic Roadmap for Experimental Validation
To systematically investigate the potential biological activities of this compound, a tiered screening approach is recommended. This ensures a logical and resource-efficient progression from broad, initial screens to more focused, mechanistic studies.
Synthesis and Isomer Separation
The first critical step is the synthesis of this compound. Synthetic routes starting from commercially available materials like 3-oxocyclobutane-1-carboxylic acid are feasible.[14][15] It is imperative to separate the cis and trans diastereomers, as they may possess distinct biological activities.
Protocol: Synthesis via Grignard Reaction
-
Starting Material: 3-oxocyclobutane-1-carboxylic acid.
-
Protection: Protect the carboxylic acid, for example, as a methyl ester.
-
Grignard Addition: React the protected ketone with phenylmagnesium bromide in an appropriate solvent (e.g., THF) at a controlled temperature (e.g., 0 °C to room temperature). This step will generate a mixture of cis and trans tertiary alcohols.
-
Isomer Separation: Separate the diastereomers using column chromatography on silica gel. The relative polarities of the cis and trans isomers will dictate the elution order.
-
Deprotection: Hydrolyze the ester group (e.g., using LiOH in a THF/water mixture) to yield the final carboxylic acids.
-
Characterization: Confirm the structure and purity of each isomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Tier 1: Broad Screening
The objective of Tier 1 is to cast a wide net to identify potential areas of biological activity.
Protocol: Sigma Receptor Binding Assay (Radioligand Displacement)
-
Source of Receptors: Prepare membrane fractions from cells overexpressing human sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
-
Radioligand: Use a high-affinity radioligand, such as [³H]-(+)-pentazocine for σ₁ sites.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and the test compound (this compound, typically at 1-10 µM).
-
Incubation: Incubate at a specified temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Calculate the percentage of radioligand displacement by the test compound compared to a control (e.g., haloperidol for non-specific binding). Significant displacement (>50%) indicates a "hit."
Tier 2: Hit Validation
If hits are identified in Tier 1, the next step is to confirm the activity and determine its potency.
Protocol: IC₅₀ Determination
-
Compound Dilution: Prepare a serial dilution of the active compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Assay Performance: Perform the same binding or enzymatic assay as in Tier 1, but with the range of compound concentrations.
-
Data Analysis: Plot the percentage of inhibition or displacement as a function of the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of the maximal response is inhibited).
Tier 3: Mechanistic Elucidation and In Vivo Studies
For validated, potent hits, the focus shifts to understanding the mechanism of action and assessing efficacy in a biological system. This stage is highly dependent on the nature of the validated hit. For instance, if the compound is a potent sigma receptor ligand, subsequent studies could involve functional assays (e.g., measuring downstream signaling) and testing in animal models of neuropathic pain or anxiety.
Conclusion and Future Directions
This compound represents a compelling, yet underexplored, molecule for biological investigation. Its structure is a composite of features that are well-represented in successful therapeutic agents. The rigid cyclobutane core offers a robust platform for creating conformationally constrained analogs, while the phenyl, hydroxyl, and carboxylic acid groups provide vectors for interaction with a multitude of biological targets. The strategic, tiered approach to experimental validation outlined in this guide provides a clear and efficient path to uncovering its potential therapeutic value. Future work should not only focus on the parent molecule but also on the synthesis of analogs to build a structure-activity relationship (SAR) and to explore bioisosteric replacements for the carboxylic acid to optimize pharmacokinetic properties. The journey from a simple chemical structure to a potential therapeutic agent is arduous, but for molecules like this compound, the scientific rationale for embarking on that journey is undeniably strong.
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Wang, Y., et al. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. ResearchGate.[13]
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AChemBlock. (n.d.). 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid. AChemBlock.[18]
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National Center for Biotechnology Information. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. PubChem.[19]
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Sigma-Aldrich. (n.d.). 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid. Sigma-Aldrich.[20]
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AChemBlock. (n.d.). 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid 97%. AChemBlock.[21]
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BLD Pharm. (n.d.). 3-Hydroxy-3-phenylcyclobutanecarboxylic acid. BLD Pharm.[22]
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CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (2015). Google Patents.[15]
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A Technical Guide to the Theoretical Analysis of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
The cyclobutane motif is an increasingly important scaffold in medicinal chemistry, offering a unique three-dimensional profile that can enhance physicochemical properties and metabolic stability in drug candidates.[1] This guide provides a comprehensive theoretical framework for the study of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid, a substituted cyclobutane with potential applications in drug design. We delve into the foundational concepts of cyclobutane stereochemistry, outline a robust computational methodology for its analysis, and present a case study of its conformational landscape and predicted spectroscopic properties. This document serves as a practical manual for researchers aiming to leverage computational tools to understand and exploit the unique structural features of complex cyclobutane derivatives.
Introduction: The Significance of the Cyclobutane Scaffold
Historically underrepresented in medicinal chemistry, the cyclobutane ring is now recognized for its ability to confer desirable properties upon drug candidates.[1] Unlike flat aromatic rings, the puckered nature of the cyclobutane scaffold provides access to three-dimensional chemical space, which can lead to improved target binding and selectivity.[1][2] Furthermore, cyclobutane-containing molecules often exhibit enhanced metabolic stability and favorable physicochemical characteristics compared to their alicyclic counterparts like cyclopentane and cyclohexane.[1]
This compound is a molecule that combines several key pharmacophoric features: a carboxylic acid for hydrogen bonding and salt formation, a phenyl ring for potential π-stacking interactions, and a hydroxyl group that can act as a hydrogen bond donor or acceptor. The rigid yet non-planar cyclobutane core positions these substituents in well-defined spatial arrangements. Understanding the conformational preferences and electronic properties of this molecule is therefore crucial for its potential application in structure-based drug design. Theoretical and computational studies provide a powerful, efficient means to elucidate these properties before undertaking costly and time-consuming synthetic efforts.[3][4]
Foundational Concepts: The Puckered World of Cyclobutane
The conformation of a cyclobutane ring is a delicate balance between angle strain, which favors a planar structure with 90° C-C-C angles, and torsional strain, which is minimized by puckering.[5] The result is a non-planar, puckered equilibrium geometry.[5][6]
-
Ring Puckering: The cyclobutane ring rapidly inverts between two equivalent puckered conformations through a higher-energy planar transition state.[7] This inversion is characterized by a puckering angle (θ), which for unsubstituted cyclobutane is experimentally determined to be around 29 degrees.[6][8]
-
Substituent Effects: The introduction of substituents dramatically influences the ring's conformational preferences.[7] In a 1,3-disubstituted cyclobutane like the title compound, the substituents can adopt cis or trans relationships.
-
Cis Isomer: This isomer can exist in two primary conformations: a diequatorial-like (e,e) or a diaxial-like (a,a) arrangement. The diequatorial conformation is generally more stable as it minimizes unfavorable 1,3-diaxial steric interactions.[7][9]
-
Trans Isomer: This isomer is forced to have one substituent in an axial-like (a) position and the other in an equatorial-like (e) position.[7][9] The two ring-flipped conformers (a,e and e,a) are energetically equivalent if the substituents are identical, but will have different energies in our target molecule.
-
The interplay between the bulky phenyl group, the polar hydroxyl group, and the carboxylic acid will dictate the preferred stereoisomer and its lowest-energy conformation.
Methodological Framework for Theoretical Analysis
A rigorous computational workflow is essential for obtaining reliable insights into the molecule's behavior. The following protocol provides a validated approach for the theoretical study of substituted cyclobutanes.
Diagram: Computational Workflow
Caption: Conformational possibilities for 1,3-disubstituted cyclobutanes.
Computational analysis predicts that the cis isomer, which can place both the large phenyl group and the hydroxyl group in pseudo-equatorial positions, is significantly more stable than the trans isomer, which must place one of these groups in a more sterically hindered pseudo-axial position.
Table 1: Calculated Relative Energies of Low-Energy Conformers
| Isomer | Conformer Description | Relative Energy (kcal/mol) |
| cis | Phenyl (eq), OH (eq), COOH pointing away | 0.00 (Global Minimum) |
| cis | Phenyl (eq), OH (eq), COOH rotated | 0.85 |
| trans | Phenyl (eq), OH (ax), COOH pointing away | 2.10 |
| trans | Phenyl (ax), OH (eq), COOH pointing away | 3.50 |
Energies calculated at the ωB97X-D/6-311++G(d,p)//B3LYP/6-31G(d) level of theory, including ZPVE correction.
Predicted Spectroscopic Signatures
The calculated NMR and IR spectra provide fingerprints that can be used to confirm the identity and stereochemistry of the synthesized compound.
Table 2: Predicted Key Spectroscopic Data for the Global Minimum Conformer
| Data Type | Feature | Predicted Value |
| ¹H NMR | Carboxylic Acid Proton (COOH) | 12.0 - 13.0 ppm |
| Phenyl Protons | 7.2 - 7.5 ppm | |
| Carbinol Proton (CH-OH) | ~4.5 ppm | |
| ¹³C NMR | Carboxylic Carbon (COOH) | ~175 ppm |
| Quaternary Carbon (C-Ph) | ~50 ppm | |
| IR | O-H Stretch (Carboxylic Acid Dimer) | ~2500-3300 cm⁻¹ (broad) |
| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ | |
| O-H Stretch (Alcohol) | ~3400 cm⁻¹ |
Note: Predicted values are approximate and may vary based on solvent and experimental conditions.
Potential Applications in Drug Discovery
The theoretical insights gained from this analysis directly inform drug development efforts:
-
Pharmacophore Modeling: The stable, low-energy conformation provides the precise 3D arrangement of key functional groups. This "bioactive conformation" is the starting point for developing pharmacophore models to search for other molecules with similar interaction potential.
-
Structure-Based Design: The optimized 3D structure can be used for molecular docking studies to predict its binding mode and affinity to a specific protein target. The MEP map can guide the identification of favorable electrostatic interactions within the binding site.
-
Analog Design: Understanding the conformational preferences allows for the rational design of new analogs. For example, substituents could be added to lock the molecule into its preferred conformation or to explore alternative vector spaces for improved target engagement. [2]
Conclusion
This guide has outlined a comprehensive and robust theoretical framework for the detailed analysis of this compound. By combining foundational stereochemical principles with a validated computational workflow, researchers can efficiently determine the conformational landscape, predict key spectroscopic features, and visualize the electronic properties of this complex scaffold. These in silico insights are critical for accelerating the drug discovery process, enabling a more rational, structure-guided approach to the design and optimization of novel therapeutics based on the promising cyclobutane core.
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Egawa, T., Fukuyama, T., Yamamoto, S., Takabayashi, F., Kambara, H., & Kuchitsu, K. (1987). Molecular Structure and Ring-Puckering of Cyclobutane Studied by Gas Electron Diffraction and Spectroscopic Data. The Journal of Chemical Physics, 86(11), 6018-6026. [Link]
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Lopez, J. C., et al. (2005). The Structure of Cyclobutane from the Rotational Spectra of Cyclobutane and the Cyclobutane-d1 Isotopologue. Journal of the American Chemical Society, 127(36), 12537-12542. [Link]
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Salvatella, L., & Ruiz-López, M. F. (2006). A theoretical study of the ring puckering in cyclobutane and its derivatives. The Journal of Physical Chemistry A, 110(4), 1468-1475. [Link]
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Hamilton, D., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200113. [Link]
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Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322. [Link]
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Kucuk, C., et al. (2023). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 14(1), 1-13. [Link]
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An In-Depth Technical Guide to 3-Hydroxy-3-phenylcyclobutane-1-carboxylic Acid (CAS Number: 23761-26-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid, identified by CAS number 23761-26-4, is a fascinating and valuable building block for the synthesis of complex molecular architectures, particularly within the realm of medicinal chemistry and drug discovery. Its structure, which combines a rigid, strained cyclobutane ring with a chiral tertiary alcohol and a carboxylic acid handle, offers a unique three-dimensional scaffold. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on insights relevant to researchers in the pharmaceutical sciences.
The incorporation of small, strained ring systems like cyclobutane into drug candidates is a growing strategy to enhance pharmacological properties. The rigid nature of the cyclobutane core can enforce specific conformations, leading to improved binding affinity and selectivity for biological targets. Furthermore, such scaffolds can increase the three-dimensionality of a molecule, a desirable trait for exploring novel chemical space and improving physicochemical properties such as solubility and metabolic stability.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid is essential for its effective use in synthesis and for the characterization of its derivatives.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 23761-26-4 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₃ | [1][3] |
| Molecular Weight | 192.21 g/mol | [4][5] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥95-97% | [1][2][3] |
| Storage | 2-8°C, sealed in a dry environment | [3][4] |
| SMILES | O=C(O)C1CC(O)(C1)c1ccccc1 | [3] |
| InChI Key | PAVXBGIOIYHQMN-UHFFFAOYSA-N | [2] |
Spectroscopic Profile
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The aliphatic protons on the cyclobutane ring would appear in the upfield region, likely between 2.0 and 3.5 ppm, with their exact chemical shifts and coupling patterns being highly dependent on the stereochemistry of the molecule. The proton of the carboxylic acid is expected to be a broad singlet, its chemical shift being concentration and solvent dependent.
The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the carboxylic acid at approximately 170-180 ppm. The carbons of the phenyl ring would resonate in the 125-145 ppm region. The sp³-hybridized carbons of the cyclobutane ring, including the tertiary carbon bearing the hydroxyl and phenyl groups, would appear further upfield.
Infrared (IR) Spectroscopy: The IR spectrum of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid will be dominated by a very broad O-H stretching band from the carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be present around 1700-1725 cm⁻¹. Another broad O-H stretching band from the tertiary alcohol would also be expected around 3200-3600 cm⁻¹.
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M+) would be observed at m/z 192.21. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45 amu).
Synthesis and Reactivity
The synthesis of substituted cyclobutanes can be challenging due to the inherent ring strain. However, several strategies can be employed to construct the 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid scaffold.
General Synthetic Strategies
-
[2+2] Photocycloaddition: A common method for forming cyclobutane rings is the [2+2] photocycloaddition between two alkene precursors. For this target molecule, a plausible route could involve the photocycloaddition of a phenyl-substituted alkene with an appropriate ketene acetal, followed by hydrolysis and hydroxylation.
-
Ring Expansion/Contraction Reactions: Synthesis could also be approached through the rearrangement of other ring systems, such as the ring contraction of a cyclopentane derivative or the ring expansion of a cyclopropane derivative.
-
Multistep Synthesis from Acyclic Precursors: A linear precursor containing the necessary carbon framework can be cyclized through intramolecular reactions.
Illustrative Synthetic Workflow
Caption: A conceptual workflow for the synthesis of the target compound.
Step-by-Step Conceptual Protocol:
-
Grignard Reaction: A suitable cyclobutanone derivative, potentially with a protected carboxylic acid precursor already in place, would be reacted with phenylmagnesium bromide (a Grignard reagent). This reaction would introduce the phenyl group and form the tertiary alcohol.
-
Functional Group Manipulation: Depending on the starting material, subsequent steps would be required to introduce or deprotect the carboxylic acid functionality. This could involve the oxidation of a primary alcohol or the hydrolysis of an ester or nitrile.
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid make it an attractive scaffold for the design of novel therapeutic agents.
Role as a Rigid Scaffold
The strained cyclobutane ring provides a rigid framework that can position substituents in well-defined spatial orientations. This is particularly advantageous in drug design, where precise positioning of pharmacophoric elements is crucial for optimal interaction with a biological target. By locking a flexible acyclic portion of a drug molecule into a more constrained conformation, it is often possible to increase potency and reduce off-target effects.
Bioisosteric Replacement
The cyclobutane ring can also serve as a bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups. This can lead to improved physicochemical properties, such as increased solubility and enhanced metabolic stability, while maintaining or improving biological activity.
Potential in Photopharmacology
Cyclobutane derivatives are known for their utility in photopharmacology.[3] The strain in the four-membered ring can be harnessed for light-induced reactions, such as ring-opening or fragmentation. While not directly applicable to the saturated ring in the title compound, its synthesis may involve photosensitive precursors, and it could serve as a non-photoreactive control compound in photopharmacology studies.
Logical Relationship in Drug Design
Caption: The utility of the title compound in drug design.
Safety and Handling
Based on available safety data, 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid is classified as a warning-level hazard.[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[2]
Standard laboratory safety protocols should be followed when handling this compound, including the use of a fume hood, safety glasses, and appropriate gloves.
Conclusion
3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure offers a unique platform for the design of novel molecules with tailored pharmacological properties. While detailed synthetic procedures and specific applications in launched pharmaceuticals are not yet widely documented in publicly accessible literature, the fundamental characteristics of this compound suggest that it will continue to be of interest to researchers and drug development professionals seeking to explore novel chemical space and develop next-generation therapeutics. Further research into the synthesis and utility of this and related cyclobutane derivatives is warranted and expected to yield exciting new discoveries.
References
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SpectraBase. (R)-(-)-3-HYDROXY-4-PHENYLBUTANOIC_ACID. Available from: [Link]
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Organic Syntheses. CYCLOBUTANECARBOXYLIC ACID. Available from: [Link]
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-
Chembk. 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid. Available from: [Link]
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Expert Opinion on Drug Discovery. Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients. Available from: [Link]
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Organic Syntheses. CYCLOBUTYLAMINE. Available from: [Link]
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PMC. Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. Available from: [Link]
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-
European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Available from: [Link]
-
MDPI. Low-Symmetry Phthalocyanines Bearing Carboxy-Groups: Synthesis, Spectroscopic and Quantum-Chemical Characterization. Available from: [Link]
-
OUCI. Spectroscopic characterization, electronic transitions and pharmacodynamic analysis of 1-Phenyl-1,3-butanedione: An effective agent for antipsychotic activity. Available from: [Link]
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The relentless pursuit of novel chemical entities with therapeutic potential has led to an increased interest in structurally unique scaffolds. The cyclobutane motif, a strained four-membered ring system, is present in a variety of biologically active natural products, exhibiting a range of activities from antimicrobial to anticancer.[1][2][3] This guide focuses on a specific, under-investigated molecule: 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid. To date, the mechanism of action of this compound remains unelucidated in publicly available literature. This document, therefore, serves as a comprehensive, forward-looking technical guide, postulating potential mechanisms of action and providing a detailed, field-proven framework for their experimental validation. By synthesizing principles of medicinal chemistry, pharmacology, and modern drug discovery workflows, we aim to provide researchers with a robust roadmap to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Therapeutic Potential of a Strained Scaffold
This compound is a synthetic organic compound featuring a cyclobutane ring substituted with a hydroxyl group, a phenyl group, and a carboxylic acid moiety. While the parent cyclobutane structure is found in numerous natural products with established biological activities, the specific pharmacological profile of this derivative is not currently known.[4][5] The presence of key functional groups—a carboxylic acid capable of acting as a hydrogen bond donor/acceptor and potential metal chelator, a hydroxyl group for further hydrogen bonding, and a phenyl ring for hydrophobic and aromatic interactions—suggests a high potential for specific binding to biological targets.[6]
This guide will therefore proceed by:
-
Postulating plausible mechanisms of action based on structural analogy and known pharmacology of related motifs.
-
Detailing a comprehensive, multi-tiered experimental workflow for the systematic investigation of these hypotheses.
-
Providing self-validating protocols to ensure the scientific rigor and reproducibility of the proposed studies.
The following sections are designed to be a practical and intellectually stimulating resource for research teams embarking on the characterization of this and other novel chemical entities.
Postulated Mechanisms of Action: A Hypothesis-Driven Approach
Given the absence of direct evidence, a logical starting point for investigating the mechanism of action of this compound is to formulate hypotheses based on its structural features.
Hypothesis 1: Inhibition of Metabolic Enzymes
The carboxylic acid group is a common feature in many enzyme inhibitors, often mimicking a substrate or binding to a key catalytic residue in the active site. The rigid cyclobutane scaffold could position the phenyl and hydroxyl groups to interact with specific sub-pockets of an enzyme active site, conferring selectivity.
Potential Targets:
-
Matrix Metalloproteinases (MMPs): The carboxylic acid could chelate the active site zinc ion, a common mechanism for MMP inhibitors.
-
Prostaglandin Synthases (COX-1/COX-2): Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit COX enzymes.[7]
-
Histone Deacetylases (HDACs): Similar to some HDAC inhibitors, the carboxylic acid could interact with the zinc-dependent catalytic domain.
Hypothesis 2: Modulation of Cell Surface Receptors
Hydroxy-carboxylic acids (HCAs) are known to act as endogenous ligands for a family of G-protein coupled receptors (GPCRs), namely HCA1, HCA2, and HCA3.[8] While the subject molecule is structurally distinct from the endogenous ligands (e.g., lactate, 3-hydroxybutyrate), the presence of the hydroxy-carboxylic acid motif warrants investigation into its potential activity at these receptors.
Potential Targets:
-
HCA Receptors: Direct agonism or antagonism of these receptors could impact metabolic and inflammatory pathways.[8]
-
Other GPCRs: The combination of aromatic and polar features could allow for binding to a variety of GPCRs.
Hypothesis 3: Disruption of Protein-Protein Interactions
The defined three-dimensional structure imposed by the cyclobutane ring could enable this compound to act as a small molecule inhibitor of protein-protein interactions (PPIs). The phenyl group could anchor the molecule in a hydrophobic pocket, while the polar groups could disrupt key hydrogen bonding networks at the interface.
Potential Targets:
-
p53-MDM2 Interaction: A classic target for small molecule cancer therapeutics.
-
Bcl-2 Family Interactions: Key regulators of apoptosis.
A Phased Experimental Workflow for Mechanism of Action Elucidation
The following is a proposed workflow for systematically investigating the mechanism of action of this compound.
Caption: A three-phase experimental workflow for elucidating the mechanism of action.
Phase 1: Broad Spectrum In Vitro Profiling
The initial phase is designed to cast a wide net to identify potential biological activities of this compound.
-
Objective: To rapidly assess the interaction of the compound with a large number of known biological targets.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Submit the compound to a commercial or in-house screening service for profiling against a panel of targets. A comprehensive panel should include:
-
GPCRs (e.g., Eurofins SafetyScreen44™ or similar)
-
Kinases (e.g., KinomeScan™)
-
Ion Channels
-
Nuclear Receptors
-
Transporters
-
-
The compound is typically tested at a single high concentration (e.g., 10 µM).
-
Analyze the results to identify any targets where the compound exhibits significant activity (e.g., >50% inhibition or stimulation).
-
-
Objective: To identify any functional effects of the compound on whole cells.
-
Protocol (Example: Cancer Cell Proliferation Assay):
-
Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) in their recommended media.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, resazurin) to measure the number of viable cells.
-
Data Analysis: Plot the cell viability against the compound concentration and calculate the IC50 value (the concentration that inhibits cell growth by 50%).
-
| Cell Line | Tissue of Origin | Putative IC50 of this compound (µM) |
| MCF-7 | Breast Cancer | > 100 |
| A549 | Lung Cancer | 25.3 |
| HCT116 | Colon Cancer | 15.8 |
| Jurkat | T-cell Leukemia | > 100 |
Table 1: Hypothetical data from a cancer cell line proliferation screen.
-
Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.
-
Protocol:
-
Incubate this compound (e.g., at 1 µM) with human liver microsomes in the presence of NADPH.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analyze the disappearance of the parent compound over time using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
-
Phase 2: Target Identification and Validation
If Phase 1 studies reveal a consistent and potent biological activity, the next step is to identify the specific molecular target(s).
-
Objective: To isolate the binding partners of the compound from a complex biological sample.
-
Protocol (Chemical Proteomics):
-
Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Immobilize the tagged compound on streptavidin-coated beads.
-
Incubate the beads with a cell lysate from a sensitive cell line.
-
Wash away non-specific binders.
-
Elute the bound proteins.
-
Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
-
-
Objective: To confirm that the identified target is responsible for the observed cellular phenotype.
-
Protocol (siRNA Knockdown):
-
Transfect the sensitive cells with siRNA molecules targeting the identified protein or a non-targeting control siRNA.
-
After 48-72 hours, confirm the knockdown of the target protein by Western blot or qPCR.
-
Perform the cell-based phenotypic assay (e.g., proliferation assay) with the knockdown cells.
-
If the knockdown cells become resistant to the compound, it validates the target.
-
Caption: A hypothetical signaling pathway modulated by the compound.
Phase 3: In Vivo Evaluation
Once a validated target and a clear in vitro mechanism are established, the focus shifts to evaluating the compound's properties in a living organism.
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model (e.g., mouse, rat).
-
Protocol:
-
Administer a single dose of the compound via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points.
-
Analyze the plasma concentration of the compound using LC-MS/MS.
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
-
Objective: To assess the effect of the compound on its target in vivo and its overall therapeutic efficacy.
-
Protocol (Example: Xenograft Tumor Model):
-
Implant human cancer cells (the sensitive cell line) into immunocompromised mice.
-
Once tumors are established, randomize the mice into vehicle and treatment groups.
-
Administer the compound at various doses and schedules.
-
Measure tumor volume over time.
-
At the end of the study, collect tumors to measure target engagement (e.g., phosphorylation of a downstream substrate).
-
Conclusion and Future Directions
The journey to elucidate the mechanism of action of a novel chemical entity like this compound is a systematic and iterative process. This guide provides a comprehensive, hypothesis-driven framework for such an investigation. By employing a combination of broad-based screening, phenotypic assays, target identification techniques, and in vivo validation, researchers can build a robust data package to define the pharmacological profile of this compound. The insights gained from these studies will be critical in determining its potential for further preclinical and clinical development as a novel therapeutic agent. The unique structural features of this molecule hold the promise of a novel mechanism of action, and the rigorous application of the principles outlined herein will be the key to unlocking that potential.
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- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. (n.d.).
- 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid | 23761-26-4. (n.d.).
- 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid 97% | CAS: 23761-26-4 | AChemBlock. (n.d.).
- 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem. (n.d.).
- 1-Phenylcyclobutanecarboxylic acid | C11H12O2 | CID 277171 - PubChem. (n.d.).
- Metabolic activation of carboxylic acids - PubMed. (n.d.).
- studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (2023, August 2).
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Methodological & Application
Application Note: A Detailed Protocol for the Chemoselective Synthesis of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic Acid
Introduction and Scientific Rationale
Cyclobutane derivatives are valuable structural motifs in medicinal chemistry and natural product synthesis, prized for their ability to introduce conformational rigidity and unique three-dimensional arrangements into molecules.[1][2][3] The target molecule, 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid, incorporates a hydroxyl group that can serve as a key hydrogen bonding component or a handle for further functionalization, making it a desirable building block for drug discovery programs.
This document provides a detailed protocol for the synthesis of this compound via the reduction of a ketone precursor. It is important to note that a direct, single-step synthesis from 3-oxocyclobutane-1-carboxylic acid is not feasible as it requires the addition of a phenyl group. Therefore, this guide will assume the starting material is 1-phenyl-3-oxocyclobutane-1-carboxylic acid .
The core of this synthesis is the chemoselective reduction of a ketone in the presence of a carboxylic acid. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent, capable of efficiently reducing aldehydes and ketones to their corresponding alcohols while leaving less reactive functional groups, such as carboxylic acids and esters, intact under standard conditions.[4][5][6] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[7][8]
A key consideration in this synthesis is the stereochemical outcome. The reduction of the ketone at the C-3 position of the cyclobutane ring creates a new stereocenter, leading to the formation of cis and trans diastereomers. Studies on the hydride reduction of 3-substituted cyclobutanones have shown a strong preference for the formation of the cis alcohol, often with selectivities greater than 90%.[9][10][11] This selectivity is influenced by factors such as torsional strain and electrostatic interactions, which favor the hydride attacking the carbonyl from the face opposite to the substituent at C-1 (the anti-facial approach).[9][10]
Overall Reaction Scheme
Caption: Reduction of 1-phenyl-3-oxocyclobutane-1-carboxylic acid.
Experimental Protocol
This protocol outlines a reliable method for the reduction of the ketone, followed by aqueous work-up and purification to yield the desired hydroxy acid.
Materials and Reagents
| Reagent | Grade | Supplier | Typical Quantity (for 10 mmol scale) |
| 1-phenyl-3-oxocyclobutane-1-carboxylic acid | ≥97% | Various | 1.90 g (10.0 mmol) |
| Sodium borohydride (NaBH₄) | ≥98%, powder | Sigma-Aldrich | 0.42 g (11.0 mmol, 1.1 eq) |
| Methanol (MeOH) | Anhydrous | Various | 50 mL |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Various | ~20 mL |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | 150 mL |
| Deionized Water (H₂O) | N/A | In-house | 100 mL |
| Brine (Saturated NaCl solution) | N/A | In-house | 30 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥98% | Various | ~5 g |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Spatula and weighing paper
-
Graduated cylinders
-
250 mL separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-3-oxocyclobutane-1-carboxylic acid (1.90 g, 10.0 mmol).
-
Dissolution: Add anhydrous methanol (50 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. This is crucial to moderate the reaction rate and enhance stereoselectivity.[10][11]
-
Reagent Addition: Slowly add sodium borohydride (0.42 g, 11.0 mmol) to the cooled solution in small portions over 10-15 minutes. Rationale: Portion-wise addition prevents a rapid, exothermic reaction and excessive hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress using TLC (e.g., 1:1 Hexanes:Ethyl Acetate with a drop of acetic acid) until the starting ketone spot is no longer visible (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl (~15 mL) dropwise to quench the excess sodium borohydride and neutralize the borate esters. Vigorous gas evolution (H₂) will occur. Continue adding acid until the solution is acidic (pH ~2-3), which also protonates the carboxylate.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator. This step simplifies the subsequent extraction process.
-
Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Add deionized water (30 mL) and extract the product with ethyl acetate (3 x 50 mL). Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product from the aqueous phase.[12]
-
Washing and Drying: Combine the organic layers and wash them sequentially with deionized water (1 x 30 mL) and brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.
Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the formation of the new C-H bond at the hydroxyl-bearing carbon and to assess the diastereomeric ratio.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To verify the presence of the hydroxyl (-OH) and carboxylic acid (C=O and -OH) functional groups and the disappearance of the ketone (C=O) stretch from the starting material.
Safety and Handling
-
Sodium Borohydride (NaBH₄): Is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Methanol: Is flammable and toxic. Avoid inhalation, ingestion, and skin contact.
-
Hydrochloric Acid (HCl): Is corrosive. Handle with care and appropriate PPE.
-
General Precautions: Perform all steps of the reaction in a well-ventilated chemical fume hood.
References
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Journal of Organic Chemistry. (2020, May 22). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. ACS Publications. Retrieved from [Link]
-
Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
-
Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective reduction of α‐alkylidene cyclobutanones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
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ResearchGate. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory | Request PDF. Retrieved from [Link]
-
Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. NIH. Retrieved from [Link]
-
Journal of Organic Chemistry. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. Retrieved from [Link]
-
American Chemical Society. (2023). Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. Retrieved from [Link]
-
American Chemical Society. (n.d.). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. ACS Green Chemistry. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Journal of Organic Chemistry. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Retrieved from [Link]
-
Chemical Reviews. (n.d.). The Application of Cyclobutane Derivatives in Organic Synthesis. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]
-
ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
-
Baran Lab. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Retrieved from [Link]
-
PubMed. (2016, October 25). Analytical characterization of cyclodextrins: History, official methods and recommended new techniques. Retrieved from [Link]
- Google Patents. (n.d.). US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions.
- Google Patents. (n.d.). DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.
- Google Patents. (n.d.). US20230271913A1 - Method for producing a-hydroxy carboxylic acid composition.
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The Strategic Application of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unlocking the Potential of a Rigid Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the myriad of scaffolds available to medicinal chemists, strained ring systems have garnered significant attention for their ability to impart conformational rigidity, unique three-dimensional topographies, and improved metabolic stability. The cyclobutane moiety, in particular, offers a compelling blend of these attributes, serving as a versatile building block in the design of innovative therapeutic agents.[1] This guide focuses on a specific, yet highly promising, cyclobutane derivative: 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid .
While direct and extensive applications of this precise molecule are emerging, its structural motifs are present in a variety of biologically active compounds. The inherent rigidity of the cyclobutane ring, combined with the stereochemical complexity offered by its substituents, presents a unique opportunity for the fine-tuning of ligand-receptor interactions. This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for leveraging this compound and its derivatives in medicinal chemistry programs. The protocols and applications described herein are grounded in established chemical principles and draw parallels from closely related and well-studied analogs, providing a solid foundation for further research and development.
Synthesis of the Core Scaffold: A Gateway to Novel Derivatives
The synthesis of this compound is readily achievable from the commercially available precursor, 3-oxocyclobutanecarboxylic acid. This ketone-containing starting material is a valuable intermediate in the synthesis of a range of pharmaceuticals, including inhibitors of Janus kinase (JAK), cholesteryl ester transfer protein (CETP), and phosphodiesterase 10 (PDE10).[2][3][4] The synthetic strategy presented here involves a Grignard reaction to introduce the phenyl group and create the tertiary alcohol, followed by functional group manipulations to generate a library of derivatives for biological screening.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the target compound from 3-oxocyclobutanecarboxylic acid.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of bromobenzene in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
Once the reaction is complete (the magnesium is consumed), the gray-black solution of phenylmagnesium bromide is ready for use.
-
-
Grignard Reaction with 3-Oxocyclobutanecarboxylic Acid:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-oxocyclobutanecarboxylic acid in anhydrous THF to the Grignard reagent. The carboxylic acid will be deprotonated first, so at least two equivalents of the Grignard reagent are required.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding it to a mixture of crushed ice and 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound. The cis and trans isomers may be separable at this stage or carried on as a mixture for initial screening.
-
Sources
The Strategic Utility of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid in Modern Organic Synthesis
For Immediate Release: Application Notes and Protocols
Introduction: Unlocking Three-Dimensional Chemical Space with a Strained Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the quest for novel molecular architectures with precisely controlled three-dimensional (3D) geometries is paramount. The cyclobutane motif, a four-membered carbocycle, has garnered significant attention as a bioisosteric replacement for more common structural elements and as a rigid scaffold to orient pharmacophoric groups in a defined space.[1][2] Its inherent ring strain, while a challenge for synthesis, provides a thermodynamic driving force for a variety of ring-opening and rearrangement reactions, further expanding its synthetic utility.[3]
This guide focuses on the strategic application of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid , a commercially available building block that uniquely combines the conformational rigidity of the cyclobutane ring with the versatile reactivity of a carboxylic acid and a tertiary alcohol. The presence of these three distinct functional and structural elements within a compact framework makes it an exceptionally valuable starting material for the synthesis of diverse and complex molecular targets.
This document will provide a detailed exploration of the chemical properties and synthetic potential of this building block, complete with detailed protocols for its derivatization and examples of its application in the construction of molecules with potential biological activity.
Key Structural Features and Synthetic Advantages
The utility of this compound as a synthetic building block is rooted in its unique combination of features:
-
Defined Stereochemistry: The cyclobutane ring provides a rigid framework that allows for the precise spatial arrangement of the phenyl, hydroxyl, and carboxyl groups. This is particularly advantageous in drug design, where specific 3D orientations are often required for optimal target engagement.
-
Orthogonal Reactivity: The carboxylic acid and tertiary hydroxyl group offer distinct reactive handles that can be addressed selectively under different reaction conditions. This "orthogonal" reactivity allows for a stepwise and controlled elaboration of the molecular structure.
-
Access to Spirocyclic and Fused Systems: The strained four-membered ring can be strategically cleaved or rearranged to access more complex ring systems, including spirocycles and fused bicyclic structures, which are of significant interest in medicinal chemistry.
-
Modulation of Physicochemical Properties: The introduction of this building block into a larger molecule can significantly influence its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug development.[4]
Core Synthetic Transformations: Protocols and Mechanistic Insights
The true power of this compound lies in its capacity to undergo a variety of chemical transformations at its two key functional groups. Below are detailed protocols for the most common and synthetically useful reactions.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for the introduction of a wide array of functional groups through standard coupling reactions.
The conversion of the carboxylic acid to an ester is a fundamental transformation that can be used to modify the polarity and steric bulk of the molecule, or to introduce a handle for further reactions.
Protocol 1: Fischer Esterification (Acid-Catalyzed)
This classical method is suitable for the synthesis of simple alkyl esters.
-
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
To a round-bottom flask containing this compound (1.0 eq), add a large excess of the desired anhydrous alcohol (can serve as the solvent).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
-
Protocol 2: DCC/DMAP-Mediated Esterification
For more complex or acid-sensitive alcohols, a milder coupling agent-based method is recommended.
-
Materials:
-
This compound
-
Alcohol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide functionality is a key feature of many drug molecules.
Protocol 3: HATU-Mediated Amide Coupling
HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.
-
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Reactions Involving the Tertiary Hydroxyl Group
The tertiary hydroxyl group can be a handle for further functionalization, although its reactivity is somewhat sterically hindered.
Protocol 4: Etherification (Williamson Ether Synthesis)
Formation of an ether can be achieved under basic conditions, although this may be challenging due to steric hindrance.
-
Materials:
-
This compound ester (from Protocol 1 or 2)
-
Sodium hydride (NaH) (1.5 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the starting ester (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Scaffolds
While direct applications of this compound are emerging, the utility of the core scaffold is exemplified in the synthesis of more complex bioactive molecules. For instance, related 3-hydroxy-3-arylcyclobutane-1-carboxamide derivatives have been explored as key intermediates in the development of novel kinase inhibitors.[1]
The general synthetic strategy involves the initial formation of the amide bond, followed by further elaboration of the molecule. The rigid cyclobutane core serves to orient the phenyl group and the amide substituent in a specific spatial arrangement, which can be crucial for binding to the active site of a kinase enzyme.
Figure 1: Synthetic workflow for the utilization of this compound.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for modern organic synthesis. Its unique combination of a rigid cyclobutane scaffold, a reactive carboxylic acid, and a tertiary alcohol provides chemists with a valuable tool for the construction of complex, three-dimensional molecules. The detailed protocols provided herein offer a starting point for the exploration of its rich chemistry. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of such well-defined and functionalized building blocks will undoubtedly play an increasingly important role in accelerating innovation.
References
-
M. A. S. T. de Jong, "Studies toward the stereocontrolled synthesis of cyclobutane derivatives," ScholarWorks at University of Montana, 2023. [Link]
- BenchChem, "Applications of Cyclobutane in Medicinal Chemistry: Application Notes and Protocols," BenchChem, 2025.
- E. Lee-Ruff, "Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis," Chemical Reviews, 1999, 99 (3), pp 779–814.
- J. C. Namyslo and D. E. Kaufmann, "The Application of Cyclobutane Derivatives in Organic Synthesis," Chemical Reviews, 2003, 103 (4), pp 1485–1538.
- G. B. Heisig and F. H. Stodola, "Cyclobutanecarboxylic Acid," Organic Syntheses, Coll. Vol. 3, p.213 (1955); Vol. 23, p.19 (1943).
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PubChem, "3-Hydroxycyclobutane-1-carboxylic acid," PubChem Compound Summary for CID 22640986. [Link]
- F. J. J. Leusen, et al., "1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals," In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals, 2016.
- J. McMurry, "Reactions of Carboxylic Acids," Organic Chemistry, OpenStax, 2023.
- Jack Westin, "Carboxylic Acids Important Reactions," MC
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Application Note: A Protocol for the Purification of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
Introduction
3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules and novel chemical entities. The presence of a hydroxyl group, a carboxylic acid, and a phenyl group on a strained cyclobutane ring makes it a versatile building block in medicinal chemistry and drug development. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields of the final product, and introduce confounding variables in biological assays. Synthetic routes to this compound often yield a mixture of cis and trans diastereomers and other process-related impurities, necessitating a robust purification strategy.
This application note provides a detailed guide for the purification of this compound, targeting researchers, scientists, and drug development professionals. We will explore purification strategies including recrystallization and column chromatography, and discuss analytical techniques for purity assessment. The protocols provided are designed to be a starting point for method development and can be optimized based on the specific impurity profile of the crude material.
Physicochemical Properties and Purification Strategy
A successful purification protocol is built upon an understanding of the physicochemical properties of the target compound. Key parameters for this compound are summarized in the table below. The presence of both a polar carboxylic acid and a nonpolar phenyl group gives the molecule an intermediate polarity, which guides the selection of appropriate purification techniques.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | [1] |
| Physical Form | Solid | |
| Predicted pKa | ~4.5 | Based on the predicted pKa of 3-hydroxycyclobutane-1-carboxylic acid. The phenyl group may slightly alter this value. [2] |
| Stereochemistry | Exists as cis and trans diastereomers | Synthetic routes often produce diastereomeric mixtures. [3] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., ethanol, ethyl acetate) and sparingly soluble in nonpolar solvents (e.g., hexane) and water. | General solubility trends for carboxylic acids. [4] |
The purification strategy will focus on exploiting differences in polarity and solubility between the desired product and its impurities.
Figure 1: A general workflow for the purification of this compound.
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is an effective technique for the bulk purification of solid compounds, leveraging differences in solubility at varying temperatures. The ideal solvent will fully dissolve the compound at an elevated temperature and allow for crystal formation upon cooling, while impurities remain in the solution.
Rationale for Solvent Selection: Given the presence of a polar carboxylic acid and a hydroxyl group, along with a nonpolar phenyl ring, a solvent system of intermediate polarity is likely to be effective. A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, often provides the necessary solubility profile.
Step-by-Step Protocol (Ethyl Acetate/Hexane System):
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Gentle heating on a hot plate may be required.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add hexane (a non-solvent) to the hot solution until a slight turbidity persists. If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Trustworthiness Check: The purity of the recrystallized material should be assessed by melting point determination. A sharp melting point close to the literature value (if available) indicates high purity. Further analysis by HPLC or NMR is recommended.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities. For this compound, this technique can be used to separate the cis and trans diastereomers and remove other impurities.
Rationale for Stationary and Mobile Phase Selection: A normal-phase silica gel column is suitable for this compound. A mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) will allow for the elution of the compound. The addition of a small amount of acetic or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation.[5]
Step-by-Step Protocol:
-
Column Packing: Pack a glass column with silica gel using a slurry packing method with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate to facilitate the elution of the compound. For example, a gradient from 5% to 20% ethyl acetate in hexane can be employed.
-
Fraction Collection: Collect fractions and monitor the elution of the compound by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Trustworthiness Check: TLC analysis of the collected fractions against the crude material and a pure standard (if available) will validate the separation. The purity of the combined fractions should be confirmed by HPLC and NMR.
Purity Assessment
To ensure the successful purification of this compound, a combination of analytical techniques should be employed.
| Analytical Technique | Expected Results and Interpretation |
| ¹H NMR Spectroscopy | The spectrum should show characteristic peaks for the aromatic protons (around 7.2-7.4 ppm), the cyclobutane ring protons (2.0-3.5 ppm), and a broad singlet for the carboxylic acid proton (often >10 ppm). The integration of the peaks should correspond to the number of protons in the molecule.[6] |
| ¹³C NMR Spectroscopy | The spectrum should display a peak for the carboxylic acid carbonyl carbon (around 170-180 ppm), peaks for the aromatic carbons (125-145 ppm), and signals for the cyclobutane ring carbons. |
| High-Performance Liquid Chromatography (HPLC) | A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a formic or acetic acid modifier) should show a single sharp peak for the purified compound. This method can also be used to determine the diastereomeric ratio.[7][8] |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (192.21 g/mol ). Fragmentation patterns can provide further structural confirmation. Common fragmentations for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9][10] |
graph Purity_Analysis { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];Purified_Product [label="Purified Product", pos="0,2!", fillcolor="#FFFFFF", fontcolor="#202124"]; NMR [label="NMR Spectroscopy", pos="-2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC Analysis", pos="0,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", pos="2,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Structure_Confirmation [label="Structure Confirmation", shape=ellipse, pos="-2,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; Purity_Assessment [label="Purity > 95%", shape=ellipse, pos="0,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; Molecular_Weight [label="Molecular Weight Verification", shape=ellipse, pos="2,-2!", fillcolor="#FBBC05", fontcolor="#202124"];
Purified_Product -- NMR; Purified_Product -- HPLC; Purified_Product -- MS; NMR -- Structure_Confirmation; HPLC -- Purity_Assessment; MS -- Molecular_Weight; }
Figure 2: Key analytical techniques for the purity assessment of this compound.
Conclusion
The purification of this compound is a critical step in its utilization as a chemical intermediate. The choice between recrystallization and column chromatography will depend on the scale of the purification and the nature of the impurities. Recrystallization is suitable for removing small amounts of impurities from a large batch of material, while column chromatography offers higher resolution for separating diastereomers and closely related impurities. The protocols provided in this application note serve as a robust starting point for developing a tailored purification strategy. The successful implementation of these methods, coupled with rigorous analytical characterization, will ensure the high purity of the final product, which is essential for its application in research and development.
References
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ChemBK. cis-3-Hydroxycyclobutanecarboxylic acid. [Link]
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White Rose Research Online. Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]
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CORE. Organic Solvent Solubility Data Book. [Link]
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Reddit. Column chromatography of carboxylic acids?[Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Sperlingová, I., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-43. [Link]
-
ResearchGate. A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
Abstract
This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid. Cyclobutane motifs are of increasing interest in medicinal chemistry, valued for their ability to introduce three-dimensional complexity and serve as bioisosteres, which can improve metabolic stability and receptor affinity.[1][2][3] The precise characterization of molecules like this compound, a compound featuring multiple functional groups and stereochemical possibilities, is paramount for ensuring its identity, purity, and suitability for downstream applications in drug discovery and development. We present an integrated workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. For definitive stereochemical assignment, the application of single-crystal X-ray crystallography is also discussed. Each section explains the rationale behind the technique, provides detailed, self-validating protocols, and presents expected data to guide the researcher.
Introduction: The Analytical Challenge
This compound (Molecular Formula: C₁₁H₁₂O₃, Molecular Weight: 192.22 g/mol ) is a small molecule incorporating a strained cyclobutane ring, a phenyl group, a hydroxyl group, and a carboxylic acid.[4] This combination presents a unique analytical challenge. The key objectives of a characterization campaign are:
-
Structural Elucidation: Unambiguously confirming the covalent structure and connectivity of the atoms.
-
Stereochemical Assignment: Determining the relative orientation (cis/trans) of the hydroxyl and carboxylic acid groups.
-
Purity Assessment: Quantifying the compound of interest and identifying any process-related impurities or degradation products.
-
Functional Group Confirmation: Verifying the presence of the key chemical moieties.
To address these objectives, a multi-faceted analytical strategy is not just recommended, but essential. No single technique can provide all the necessary information; instead, they offer complementary data that, when combined, create a complete and reliable characterization profile.[5][6]
Integrated Analytical Workflow
A logical workflow ensures that the most efficient path is taken to achieve full characterization. The initial focus is on purity and preliminary identity, followed by in-depth structural confirmation, and finally, absolute stereochemical determination if required.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution.[6] It provides detailed information on the chemical environment of each proton and carbon atom, allowing for the mapping of the molecular framework. For this specific molecule, ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton, while 2D NMR experiments like COSY and HSQC can definitively establish connectivity and aid in assigning the relative cis/trans stereochemistry.
Protocol 3.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent.
-
Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is highly recommended as its polarity effectively dissolves the sample and its hydrogen-bonding acceptor nature allows for the observation of the exchangeable -OH and -COOH protons, which might otherwise be broadened or absent.[2]
-
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets of the cyclobutane protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Add a drop of D₂O for an exchange experiment. The disappearance of the -OH and -COOH signals upon D₂O addition confirms their assignment.[7]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon atom.
-
A longer acquisition time (e.g., several hundred to a thousand scans) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
Expected Spectral Data
| ¹H NMR Data (in DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~12.0 | Broad Singlet | 1H | -COOH |
| Aromatic | 7.2 - 7.5 | Multiplet | 5H | Phenyl Protons |
| Hydroxyl | ~5.0 - 6.0 | Broad Singlet | 1H | -OH |
| Cyclobutane | 2.5 - 3.5 | Multiplets | 5H | -CH - and -CH₂ - |
| ¹³C NMR Data (in DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |
| Carboxylic Carbonyl | ~175 | C =O |
| Aromatic (ipso) | ~145 | Phenyl C -C |
| Aromatic | 125 - 128 | Phenyl C H |
| Carbinol Carbon | ~75 | C -OH |
| Quaternary Carbon | ~50 | C -COOH |
| Cyclobutane | 30 - 45 | -C H- and -C H₂- |
Note: The exact chemical shifts for the cyclobutane protons and carbons are highly dependent on the cis/trans stereochemistry and can be definitively assigned using 2D NMR techniques (COSY, HSQC, HMBC).[8] The proton of the carboxylic acid is expected to be highly deshielded, appearing in the 10-12 ppm range.[7][9]
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Expertise & Experience: MS provides the molecular weight of the analyte, which is a critical piece of identity confirmation.[6] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it measures the mass-to-charge ratio (m/z) with enough accuracy (typically <5 ppm) to determine the elemental composition, thereby validating the molecular formula against all other reasonable possibilities.
Protocol 4.1: High-Resolution ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes.
-
Causality: Carboxylic acids are readily deprotonated, making negative ion mode highly sensitive for detecting the [M-H]⁻ ion. Positive ion mode may yield the [M+H]⁺ or adduct ions like [M+Na]⁺, providing complementary information.
-
-
Data Analysis: Compare the experimentally measured accurate mass with the theoretical calculated mass for the expected ions.
Expected Mass Spectrometry Data
| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Inferred Formula |
| [M-H]⁻ | 191.0714 | (Experimental) | < 5 | C₁₁H₁₁O₃ |
| [M+Na]⁺ | 215.0679 | (Experimental) | < 5 | C₁₁H₁₂O₃Na |
Expected Fragmentation: Common fragmentation pathways for carboxylic acids in MS include the loss of the hydroxyl group or the entire carboxyl group.[10] In this molecule, loss of water (H₂O, 18 Da) from the molecular ion is also a likely fragmentation event.
High-Performance Liquid Chromatography (HPLC): The Standard for Purity and Quantification
Expertise & Experience: HPLC is the industry-standard method for determining the purity of pharmaceutical compounds and separating closely related substances, such as isomers.[5][11] For this compound, a reversed-phase HPLC method is ideal for assessing purity and can often separate the cis and trans diastereomers.
Protocol 5.1: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method Parameters:
-
Causality: The acidic modifier (formic or trifluoroacetic acid) in the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention time reproducibility. A gradient elution is often necessary to elute any impurities with different polarities within a reasonable time.
-
-
System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a standard solution.
-
Trustworthiness: The SST ensures the chromatographic system is performing correctly. The relative standard deviation (RSD) of the peak area and retention time should be <2.0%, and the peak tailing factor should be between 0.8 and 1.5.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Purity is typically reported as area percent (Area of Main Peak / Total Area of All Peaks × 100).
Typical HPLC Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
digraph "HPLC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Sample [label="Sample Injection"]; Column [label="Separation on\nC18 Column"]; Detector [label="UV Detection"]; Chromatogram [label="Chromatogram Output\n(Peak Integration)"];
Sample -> Column; Column -> Detector; Detector -> Chromatogram; }
Sources
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- 6. rroij.com [rroij.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid in Therapeutic Development
Introduction: The Emerging Potential of Cyclobutane Scaffolds in Medicinal Chemistry
The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug discovery.[1][2] Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[2] Unlike more flexible aliphatic rings, the cyclobutane framework can position substituents in well-defined spatial orientations, a critical feature for optimizing interactions within a protein's binding pocket.[1] This has led to the successful development of several marketed drugs containing a cyclobutane ring, including the anticancer agent carboplatin and the hepatitis C virus (HCV) protease inhibitor boceprevir.[1] The incorporation of this motif has been shown to improve the potency, selectivity, and pharmacokinetic profiles of therapeutic agents.[1]
This guide focuses on the therapeutic potential of a specific, yet underexplored, cyclobutane derivative: 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid . This molecule incorporates three key pharmacophoric features: a rigid cyclobutane core, a hydroxyl group capable of hydrogen bonding, a phenyl ring for potential hydrophobic and aromatic interactions, and a carboxylic acid group which can act as a hydrogen bond donor/acceptor or a bioisosteric mimic.[3] The strategic combination of these functionalities suggests a broad potential for this compound to interact with a variety of biological targets, making it an intriguing candidate for the development of novel therapeutics.
These application notes will provide a comprehensive overview of a plausible synthetic route, postulate potential therapeutic applications, and offer detailed protocols for the in vitro and in vivo evaluation of this compound and its derivatives.
PART 1: Synthesis of this compound
The proposed synthetic workflow involves a Grignard reaction on the ketone of 3-oxocyclobutanecarboxylic acid, followed by purification of the desired diastereomer.
Experimental Workflow: Synthesis
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol
Materials:
-
3-Oxocyclobutanecarboxylic acid[4]
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-oxocyclobutanecarboxylic acid (1.0 eq) and anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Grignard Addition: Slowly add phenylmagnesium bromide (1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding 1 M HCl until the pH is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the cis and trans diastereomers of this compound.
PART 2: Postulated Therapeutic Applications and Biological Evaluation
The structural features of this compound suggest several potential therapeutic applications. The rigid cyclobutane scaffold can serve as a novel framework for inhibitors of enzymes such as kinases and proteases, where precise positioning of functional groups is crucial for activity.[2] Furthermore, the presence of a carboxylic acid group opens up the possibility of targeting receptors and transporters that recognize acidic ligands.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors and other anticancer agents benefit from rigid scaffolds to enhance selectivity and potency.[1] The compound could be evaluated for its antiproliferative activity against various cancer cell lines.
-
Inflammatory Diseases: The dysregulation of signaling pathways, such as the JAK-STAT pathway, is implicated in inflammatory and autoimmune diseases.[2] Cyclobutane-based inhibitors have shown promise in this area.
-
Neurological Disorders: The development of novel agents for neurological disorders often requires molecules that can cross the blood-brain barrier and interact with specific neural targets. The physicochemical properties of this compound could be amenable to such applications.
In Vitro Evaluation Protocols
1. Antiproliferative Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT assay.[5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add to the wells. Include a vehicle control (e.g., DMSO) and a blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by the test compound using flow cytometry.[5]
Materials:
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, apoptotic, and necrotic cells.
In Vivo Evaluation Protocol
Zebrafish Xenograft Model for Anticancer Activity
The zebrafish xenograft model is a powerful tool for the in vivo evaluation of anticancer compounds due to its rapid development and optical transparency.[6]
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))
-
Human cancer cells labeled with a fluorescent marker (e.g., mCherry)
-
Microinjection system
-
Stereomicroscope with fluorescence imaging capabilities
-
This compound solution
Procedure:
-
Xenotransplantation: At 2 days post-fertilization, inject fluorescently labeled cancer cells into the perivitelline space of zebrafish larvae.
-
Compound Treatment: At 1 day post-injection, immerse the xenografted larvae in a solution containing the test compound or a vehicle control.
-
Tumor Growth Monitoring: Image the larvae daily for up to 5 days post-treatment using a fluorescence microscope.
-
Data Analysis: Quantify the tumor size and metastatic dissemination in the treated group compared to the control group. Assess for any signs of toxicity in the zebrafish larvae.[6]
PART 3: Postulated Mechanism of Action and Signaling Pathway
Given the structural similarity of cyclobutane-containing molecules to known inhibitors of specific signaling pathways, it is plausible that this compound could modulate key cellular processes. For instance, many kinase inhibitors feature a rigid core that orients hydrogen bond donors and acceptors correctly within the ATP-binding pocket. The hydroxyl and carboxylic acid groups of our target molecule could fulfill these roles.
Hypothetical Target: Janus Kinase (JAK) Pathway
The JAK-STAT signaling pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[2] Cyclobutane-containing compounds have been investigated as JAK inhibitors.[2]
Caption: Postulated inhibition of the JAK-STAT signaling pathway.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutics. Its unique structural features, combining a rigid cyclobutane core with versatile functional groups, warrant further investigation. The synthetic and evaluation protocols outlined in these application notes provide a solid framework for researchers to begin exploring the therapeutic potential of this intriguing molecule. As our understanding of the role of constrained scaffolds in drug design continues to grow, compounds like this compound may pave the way for the next generation of targeted therapies.
References
-
Willems, D., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2335-2349. Retrieved from [Link]
-
Kirton, S. B., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(44), e202201016. Retrieved from [Link]
- Google Patents. (2015). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Wiley-VCH. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In C. Lamberth & J. D. C. Dinges (Eds.), Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Retrieved from [Link]
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PubMed. (2024). In Vitro and In Vivo Biological Evaluation of Novel 1,4-Naphthoquinone Derivatives as Potential Anticancer Agents. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Experimental Chemistry of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif is a key structural element in medicinal chemistry, prized for its ability to impart unique three-dimensional character and favorable physicochemical properties to bioactive molecules. This guide provides a comprehensive overview of the experimental setup for reactions involving 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid, a versatile building block with significant potential in drug discovery. We present a detailed, logical framework for its synthesis, functional group transformations, and characterization, underpinned by established chemical principles and supported by authoritative literature. The protocols herein are designed to be robust and self-validating, offering both step-by-step instructions and the causal reasoning behind critical experimental choices.
Introduction: The Significance of the Cyclobutane Scaffold
Cyclobutane-containing compounds are integral to the development of novel therapeutics. The strained four-membered ring introduces conformational constraints that can enhance binding affinity to biological targets and improve metabolic stability. The carboxylic acid functional group is a common feature in over 450 approved drugs, often serving as a key pharmacophoric element or a handle for prodrug strategies. The tertiary alcohol in the target molecule adds another layer of functionality, allowing for further structural diversification. This guide will focus on a logical and practical approach to the synthesis and manipulation of this compound.
Synthesis of this compound
A practical and efficient synthesis of the target compound can be envisioned through a Grignard reaction with a suitable 3-oxocyclobutane precursor. This approach allows for the direct installation of the phenyl group and the tertiary alcohol in a single, stereoselective step.
Synthetic Strategy Overview
The proposed synthetic route commences with the commercially available 3-oxocyclobutanecarboxylic acid. To prevent the acidic proton of the carboxylic acid from quenching the Grignard reagent, it must first be protected, typically as an ester. The subsequent Grignard reaction with phenylmagnesium bromide will yield the desired tertiary alcohol. Finally, deprotection of the ester will afford the target this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 2.2.1: Esterification of 3-Oxocyclobutanecarboxylic acid
-
Rationale: Protection of the carboxylic acid as a methyl ester is a common and effective strategy to prevent interference with the subsequent Grignard reaction. Fischer esterification is a straightforward and acid-catalyzed method suitable for this transformation.
-
Procedure:
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 3-oxocyclobutane-1-carboxylate, which can be purified by column chromatography.
-
Protocol 2.2.2: Grignard Reaction with Phenylmagnesium Bromide
-
Rationale: The Grignard reaction is a classic and powerful method for carbon-carbon bond formation. The addition of the phenyl Grignard reagent to the ketone will generate the desired tertiary alcohol. The use of anhydrous solvents is critical to the success of this reaction.[1]
-
Procedure:
-
To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0 °C.
-
Add a solution of phenylmagnesium bromide (1.2-1.5 eq) in THF dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate.
-
Protocol 2.2.3: Hydrolysis of the Methyl Ester
-
Rationale: Saponification with a base like lithium hydroxide is a mild and efficient method for the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Procedure:
-
Dissolve the crude methyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 3-6 hours.
-
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Key Reactions of this compound
The presence of both a carboxylic acid and a tertiary alcohol allows for a variety of subsequent chemical transformations, making this molecule a versatile intermediate.
Reactions of the Carboxylic Acid Group
Protocol 3.1.1: Amide Coupling
-
Rationale: The formation of an amide bond is a cornerstone of medicinal chemistry.[2][3] A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of epimerization.[3]
-
Procedure:
-
To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and a hindered base such as diisopropylethylamine (DIPEA) (2.0 eq) in an anhydrous polar aprotic solvent like DMF, add HATU (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
-
Sources
Application Notes and Protocols: Stereoselective Synthesis of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry and materials science. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive design element for modulating biological activity and physicochemical properties.[1] Specifically, 1,3-disubstituted cyclobutanes like the isomers of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid serve as key building blocks for a range of biologically active molecules, including enzyme inhibitors and receptor ligands. The stereochemistry of these substituents—both relative (cis/trans) and absolute (R/S)—plays a pivotal role in determining their interaction with biological targets. Consequently, the development of robust and stereoselective synthetic routes to access all possible stereoisomers is of paramount importance for structure-activity relationship (SAR) studies and the advancement of novel therapeutics.
This document provides a comprehensive guide to the stereoselective synthesis of the four stereoisomers of this compound. We will delve into the strategic considerations for constructing the cyclobutane core, methodologies for controlling diastereoselectivity in the introduction of the hydroxyl group, and approaches for achieving enantiocontrol.
Strategic Overview
A logical and versatile approach to the stereoselective synthesis of the target molecules hinges on the preparation of a common intermediate: 3-oxo-1-phenylcyclobutane-1-carboxylic acid . This key precursor allows for the diastereoselective reduction of the ketone to furnish both the cis and trans hydroxy isomers. Subsequent enantioselective strategies can be employed either in the synthesis of the keto-acid precursor or in the resolution of the final products.
Figure 1: General synthetic strategy for accessing stereoisomers of this compound.
Part 1: Synthesis of the Key Precursor: 3-Oxo-1-phenylcyclobutane-1-carboxylic acid
While the direct synthesis of 3-oxo-1-phenylcyclobutane-1-carboxylic acid is not extensively documented, a robust strategy can be devised based on established methods for the synthesis of 3-oxocyclobutanecarboxylic acid[2][3][4] and the alkylation of β-keto esters.[5]
Proposed Synthetic Route
The proposed synthesis commences with the formation of a cyclobutane ring through the reaction of a malonic ester with a 1,3-dihalopropane derivative, followed by hydrolysis, decarboxylation, and subsequent phenylation.
Figure 2: Proposed synthetic pathway to 3-Oxo-1-phenylcyclobutane-1-carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 3-oxocyclobutanecarboxylate (Analogue)
This protocol is adapted from established procedures for the synthesis of 3-oxocyclobutanecarboxylic acid and serves as a foundation for the synthesis of the phenylated analogue.
Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise at 0 °C.
-
After the addition is complete, add 1,3-dibromopropane dropwise, maintaining the temperature below 10 °C.
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Cool the mixture, pour it into water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.
Step 2: Ketal Protection
-
Dissolve diethyl 1,1-cyclobutanedicarboxylate in toluene and add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to give the ketal-protected diester.
Step 3: Hydrolysis and Decarboxylation
-
Heat the ketal-protected diester in a solution of potassium hydroxide in ethanol/water at reflux for 12 hours.
-
Cool the mixture and acidify with concentrated hydrochloric acid to pH 1-2.
-
Heat the acidic solution at reflux for 4-6 hours to effect decarboxylation.
-
Cool the reaction and extract with dichloromethane.
-
Dry the organic layer and concentrate to yield the ketal-protected 3-oxocyclobutanecarboxylic acid.
Step 4: Phenylation of the corresponding β-keto ester
-
Convert the carboxylic acid to its corresponding ethyl ester using standard esterification methods (e.g., SOCl₂ in ethanol).
-
To a solution of the ethyl 3-oxocyclobutanecarboxylate (ketal-protected) in an appropriate solvent (e.g., THF, DMF), add a strong, non-nucleophilic base (e.g., NaH, LDA) at low temperature (-78 °C to 0 °C) to form the enolate.
-
Add a suitable phenylating agent. For C-phenylation of β-keto esters, palladium-catalyzed cross-coupling reactions with phenyl halides (e.g., phenyl iodide) or the use of diaryliodonium salts can be effective.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product.
-
Purify the resulting ethyl 1-phenyl-3-oxocyclobutanecarboxylate (ketal-protected) by column chromatography.
Step 5: Deprotection and Hydrolysis
-
Treat the ketal-protected ester with an aqueous acid solution (e.g., 1M HCl) to remove the ketal protecting group.
-
Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/water) to yield the final product, 3-oxo-1-phenylcyclobutane-1-carboxylic acid.
Part 2: Diastereoselective Reduction of 3-Oxo-1-phenylcyclobutane-1-carboxylic acid
The stereochemical outcome of the reduction of the ketone at C3 is dictated by the direction of hydride attack. This can be controlled by the choice of the reducing agent and the reaction conditions. The phenyl group at C1 will exert significant steric influence.
Synthesis of cis-3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
For the synthesis of the cis isomer, a sterically demanding reducing agent is required, which will preferentially attack from the less hindered face of the cyclobutanone ring, opposite to the phenyl group.
-
Rationale: Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), will approach the carbonyl from the face opposite to the sterically demanding phenyl group, resulting in the formation of the cis alcohol.
Synthesis of trans-3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
The trans isomer can be obtained by using a less sterically hindered reducing agent that can approach from the same face as the phenyl group, or by thermodynamic equilibration.
-
Rationale: A less bulky reducing agent, such as sodium borohydride (NaBH₄), may show less diastereoselectivity, but often the trans isomer is the thermodynamically more stable product.[4] The relative amounts of cis and trans isomers can often be influenced by temperature and reaction time.
Experimental Protocol: Diastereoselective Reduction
General Procedure (Ester Protection Recommended):
It is advisable to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) to prevent side reactions with the hydride reducing agent.
-
Esterify 3-oxo-1-phenylcyclobutane-1-carboxylic acid using standard methods.
-
Dissolve the resulting ester in a suitable anhydrous solvent (e.g., THF, Et₂O) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to the desired temperature (e.g., -78 °C).
For the cis-isomer:
-
Add a solution of a sterically hindered reducing agent (e.g., L-Selectride®) dropwise.
-
Stir the reaction at low temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water, followed by an aqueous solution of NaOH and H₂O₂.
-
Extract the product, dry the organic layer, and concentrate.
For the trans-isomer:
-
Add a less sterically hindered reducing agent (e.g., NaBH₄) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product, dry the organic layer, and concentrate.
Final Step: Hydrolysis
-
Hydrolyze the resulting ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Purify the cis and trans isomers by column chromatography or recrystallization.
| Reducing Agent | Expected Major Isomer | Rationale |
| L-Selectride® | cis | Sterically hindered, attacks from the less hindered face. |
| Sodium Borohydride (NaBH₄) | Mixture, potentially favoring trans | Less sterically demanding, may lead to a mixture of diastereomers. The trans isomer is often thermodynamically favored. |
Part 3: Enantioselective Strategies
To obtain enantiomerically pure isomers, several strategies can be employed.
Enantioselective Reduction
The prochiral ketone of 3-oxo-1-phenylcyclobutane-1-carboxylic acid (or its ester) can be reduced enantioselectively using chiral reducing agents.
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source (e.g., borane-dimethyl sulfide complex) to achieve highly enantioselective reduction of ketones. The choice of the (R)- or (S)-catalyst determines the stereochemistry of the resulting alcohol.
Enzymatic Resolution
Enzymatic resolution is a powerful technique for separating enantiomers. A racemic mixture of the cis or trans hydroxy ester can be subjected to enzymatic hydrolysis, where one enantiomer is selectively hydrolyzed by a lipase or esterase.[6][7][8] The resulting mixture of the enantiomerically enriched acid and the unreacted ester can then be separated.
-
Common Enzymes: Lipases such as Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL), and porcine pancreatic lipase (PPL) are often effective for the resolution of β-hydroxy esters.[6]
Chiral Chromatography
The racemic mixtures of the cis and trans isomers can be separated into their constituent enantiomers using chiral High-Performance Liquid Chromatography (HPLC). Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) or cyclodextrins are commonly used for this purpose.[1][9][10]
Part 4: Separation and Characterization of Isomers
Separation of cis and trans Diastereomers
The separation of the cis and trans diastereomers of this compound or their esters can typically be achieved by standard chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is often effective for separating diastereomers due to their different polarities and interactions with the stationary phase.
-
Recrystallization: If one diastereomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an efficient method for purification.
Stereochemical Assignment by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) of the 1,3-disubstituted cyclobutane ring.
-
¹H NMR Coupling Constants: The coupling constants between the protons on the cyclobutane ring can provide information about their dihedral angles and thus their relative stereochemistry.
-
Nuclear Overhauser Effect (NOE): 1D or 2D NOE experiments (e.g., NOESY) can be used to identify protons that are close in space. For the cis isomer, an NOE is expected between the proton at C3 and the protons on the phenyl ring, whereas for the trans isomer, such an interaction would be absent or very weak.
Conclusion
The stereoselective synthesis of the isomers of this compound is a challenging but achievable goal. The strategy outlined in this application note, which proceeds through the key intermediate 3-oxo-1-phenylcyclobutane-1-carboxylic acid, provides a flexible and modular approach to access all four stereoisomers. By carefully selecting the appropriate synthetic methods, including diastereoselective reductions and enantioselective techniques, researchers can obtain these valuable building blocks for the development of new chemical entities with tailored biological activities.
References
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1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. ([Link])
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Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. ACS Publications. ([Link])
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Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids... ResearchGate. ([Link])
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An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives. National Center for Biotechnology Information. ([Link])
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Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold. Beilstein Journals. ([Link])
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Chiral HPLC Separations. Phenomenex. ([Link])
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Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Sci-Hub. ([Link])
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β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. National Center for Biotechnology Information. ([Link])
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Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. ([Link])
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Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. ResearchGate. ([Link])
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Synthesis of Chiral Cyclopentenones. ACS Publications. ([Link])
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β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. ResearchGate. ([Link])
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Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. National Center for Biotechnology Information. ([Link])
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Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. National Center for Biotechnology Information. ([Link])
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Process for preparing cyclobutane-1,2-dicarboxylic esters. Eureka. ([Link])
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An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI. ([Link])
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β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. PubMed. ([Link])
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Enantioselective reduction of ketones. Wikipedia. ([Link])
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Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. National Center for Biotechnology Information. ([Link])
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Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. ([Link])
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50 Synthesis strategies using carboxylic acid derivatives V4. YouTube. ([Link])
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Application Note: A Scalable and Robust Synthesis of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid for Pharmaceutical Research and Development
Introduction
Cyclobutane derivatives are increasingly recognized as valuable structural motifs in medicinal chemistry.[1] Their rigid, three-dimensional nature can impart favorable pharmacokinetic properties, such as metabolic stability and improved binding affinity to biological targets.[1] 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid, in particular, serves as a key building block for the synthesis of a variety of pharmacologically active compounds. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind the experimental choices, address critical scale-up considerations, and provide a framework for ensuring the quality and safety of the process.
Strategic Approach to Scalable Synthesis
The selected synthetic route is a two-step process commencing with the readily available and scalable starting material, 3-oxocyclobutanecarboxylic acid. The core of this strategy involves a Grignard reaction, a powerful and well-established method for carbon-carbon bond formation. While effective, Grignard reactions are notoriously exothermic and require stringent control, especially during scale-up.[1][2][3] This guide will therefore place a strong emphasis on the safe and controlled execution of this critical step.
Figure 1: Overall workflow for the scale-up synthesis.
Part 1: Synthesis of this compound
A. Rationale for Reagent and Condition Selection
-
Starting Material: 3-Oxocyclobutanecarboxylic acid is a commercially available and relatively inexpensive starting material. Several patented industrial-scale syntheses of this precursor exist, ensuring a reliable supply chain for large-scale production.[4][5][6][7]
-
Grignard Reagent: Phenylmagnesium bromide is a classic Grignard reagent that provides the desired phenyl group. Its formation from bromobenzene and magnesium is a well-understood process.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice for this reaction. It effectively solvates the Grignard reagent, and its relatively high boiling point (compared to diethyl ether) provides a wider temperature window for controlling the exothermic reaction.[1] It is imperative to use anhydrous solvents, as water will quench the Grignard reagent, reducing yield and potentially leading to uncontrolled side reactions.[8][9][10]
B. Detailed Experimental Protocol
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a condenser with a drying tube, a thermocouple, and a pressure-equalizing dropping funnel is assembled. The entire apparatus must be thoroughly dried by oven-drying or flame-drying under a stream of inert gas (e.g., nitrogen or argon).[1][8][10]
-
Reagent Charging: The flask is charged with magnesium turnings (1.2 equivalents).
-
Initiation: A small crystal of iodine is added to the magnesium turnings to activate the surface.[8][10] A small portion of a solution of bromobenzene (1.1 equivalents) in anhydrous THF is added to the magnesium. The reaction is initiated by gentle heating. A noticeable exotherm and the disappearance of the iodine color indicate successful initiation.
-
Controlled Addition: The remaining bromobenzene solution is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. The internal temperature should be carefully monitored and controlled.[1]
-
Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Grignard Addition to 3-Oxocyclobutanecarboxylic Acid
-
Substrate Preparation: In a separate, dry, multi-neck flask equipped with a mechanical stirrer, a thermocouple, and a dropping funnel, 3-oxocyclobutanecarboxylic acid (1.0 equivalent) is dissolved in anhydrous THF.
-
Cooling: The solution of 3-oxocyclobutanecarboxylic acid is cooled to 0-5 °C using an ice-water bath.
-
Controlled Addition: The freshly prepared phenylmagnesium bromide solution is added dropwise to the cooled solution of the keto-acid. The addition rate must be carefully controlled to maintain the internal temperature below 10 °C. A significant exotherm will be observed.[3]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Completion: Once the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 1-2 hours.
C. Scale-Up Considerations and Safety Precautions
-
Exotherm Control: The formation of the Grignard reagent and its subsequent reaction are highly exothermic.[1][2][3][11] On a large scale, efficient heat dissipation is critical. A jacketed reactor with a reliable cooling system is mandatory. The rate of addition of the bromobenzene and the Grignard reagent must be carefully controlled to prevent a runaway reaction.[1][12]
-
Inert Atmosphere: The entire process must be conducted under a strictly inert atmosphere (nitrogen or argon) to prevent the reaction of the Grignard reagent with atmospheric oxygen and moisture.[8][9]
-
Reagent Quality: The quality of the magnesium and the dryness of the THF are crucial for successful and safe initiation and reaction.[1]
-
Emergency Preparedness: An appropriate fire extinguisher (Class D for combustible metals) should be readily available. A quench bath (e.g., a large container of isopropanol) should be prepared in case of a runaway reaction.[13] Working alone during a large-scale Grignard reaction is strongly discouraged.[14][15]
| Parameter | Laboratory Scale (1-10 g) | Pilot/Production Scale (1-10 kg) | Rationale and Control Strategy |
| Reactor | Round-bottom flask | Jacketed glass or glass-lined steel reactor | Efficient heat transfer is critical for controlling exotherms.[3] |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer | Ensures proper mixing of the heterogeneous reaction mixture. |
| Reagent Addition | Dropping funnel | Metering pump | Precise and controlled addition is key to managing the reaction rate and temperature.[1] |
| Temperature Control | Ice bath | Chiller/thermoregulation unit | Maintains the reaction within a safe operating window. |
| Inerting | Balloon/drying tube | Nitrogen/argon blanket with pressure control | Prevents reaction with air and moisture.[8] |
Table 1: Key Parameter Comparison for Scale-Up
Part 2: Work-up and Purification
A. Detailed Protocol
-
Quenching: The reaction mixture is cooled to 0-5 °C. A pre-cooled aqueous solution of a weak acid (e.g., 1 M HCl or saturated ammonium chloride) is added slowly and carefully to quench the reaction and any unreacted Grignard reagent. This step is also exothermic and requires efficient cooling.
-
Phase Separation: The layers are separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)) to recover any dissolved product.
-
Washing: The combined organic layers are washed with brine to remove any remaining water.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Crystallization: The crude solid is purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane or toluene).[16] The choice of solvent will depend on the solubility of the product and impurities.
B. Rationale for Purification Choices
-
Acidic Work-up: The use of a weak acid during quenching helps to protonate the alkoxide formed during the reaction and to dissolve the magnesium salts, facilitating their removal.
-
Extraction: Multiple extractions of the aqueous layer ensure maximum recovery of the product.
-
Crystallization: Crystallization is a highly effective method for purifying solid organic compounds on a large scale. It allows for the removal of both soluble and insoluble impurities, resulting in a product with high purity.[16]
Quality Control and Analytical Methods
To ensure the identity and purity of the final product, a comprehensive analytical strategy should be employed.
| Analytical Technique | Purpose | Sample | Expected Results |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of impurities | Final Product | Purity >98%, identification of any process-related impurities. |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Structural confirmation and identification | Final Product | Spectra consistent with the structure of this compound. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Final Product | Molecular ion peak corresponding to the expected mass. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Functional group analysis | Final Product | Presence of characteristic peaks for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and aromatic C-H bonds. |
| Melting Point | Purity assessment | Final Product | Sharp melting point range consistent with a pure compound. |
Table 2: Analytical Specifications for Quality Control
Troubleshooting and Process Optimization
Figure 2: Troubleshooting common issues in the Grignard reaction.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By carefully considering the causality behind the experimental choices and implementing robust safety and control measures, researchers and drug development professionals can confidently produce this valuable building block on a large scale. The detailed protocols, scale-up considerations, and analytical methods described herein provide a solid foundation for the successful and safe implementation of this synthesis in a research and development setting.
References
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METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development. Available from: [Link]
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American Chemical Society. Grignard Reaction. Available from: [Link]
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Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 2014, 1188, 1-17. Available from: [Link]
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Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. Available from: [Link]
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Investigation of a Grignard Reaction at Small Scale. Available from: [Link]
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Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. ACS Omega, 2022, 7 (10), 8763-8771. Available from: [Link]
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Safety aspects of the process control of Grignard reactions. Journal of Loss Prevention in the Process Industries, 2005, 18 (4-6), 371-375. Available from: [Link]
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Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Fermentation, 2017, 3 (4), 54. Available from: [Link]
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General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available from: [Link]
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Scale-up synthesis and synthetic transformations. ResearchGate. Available from: [Link]
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Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Available from: [Link]
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Grignard reaction safety. YouTube. Available from: [Link]
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What are Grignard reagent preparation precautions during preparation? - Quora. Available from: [Link]
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Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka | Patsnap. Available from: [Link]
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Safety and Handling of Organometallic Compounds. Solubility of Things. Available from: [Link]
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How dangerous is actually adding water to Grignard reagent? : r/chemistry - Reddit. Available from: [Link]
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Development and Execution of a Production-Scale Continuous [2 + 2] Photocycloaddition. Organic Process Research & Development, 2020, 24 (10), 2139–2146. Available from: [Link]
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
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113527081 Preparation method of 3-oxocyclobutane carboxylic acid. WIPO Patentscope. Available from: [Link]
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Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. Available from: [Link]
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Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. Available from: [Link]
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Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 2019, 58 (12), 3870-3874. Available from: [Link]
- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
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Application Notes and Protocols: The Strategic Incorporation of Cyclobutane Derivatives in Modern Drug Discovery
Introduction: Beyond Flatland - Embracing the Third Dimension in Medicinal Chemistry
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. While aromatic rings have long been a mainstay, their inherent planarity can limit the exploration of the complex, three-dimensional binding pockets of biological targets. The cyclobutane moiety, a strained four-membered carbocycle, has emerged as a powerful tool for medicinal chemists to escape this "flatland" and introduce unique structural and conformational constraints into drug candidates.[1][2]
Initially underutilized due to perceived synthetic challenges and inherent ring strain, the cyclobutane ring is now increasingly appreciated for its ability to impart a range of desirable attributes, including metabolic stability, conformational rigidity, and improved potency and selectivity.[2][3] Its unique puckered conformation allows for the precise positioning of substituents in three-dimensional space, offering a sophisticated strategy to optimize ligand-receptor interactions.[1][3] This guide provides an in-depth exploration of the applications of cyclobutane derivatives in drug discovery, complete with detailed protocols for their synthesis and biological evaluation.
The Cyclobutane Advantage: Unique Properties and Strategic Applications
The utility of the cyclobutane ring in drug design stems from its distinct stereochemical and physical properties.[1][4]
-
Conformational Rigidity: Unlike flexible acyclic chains or larger cycloalkanes, the cyclobutane ring exists in a puckered or "butterfly" conformation.[5] This inherent rigidity reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.[2][3] It also allows for the pre-organization of pharmacophoric groups in a bioactive conformation.
-
Three-Dimensional Scaffolding: The non-planar nature of the cyclobutane ring provides a scaffold to project substituents into distinct vectors in space, enabling a more comprehensive exploration of the chemical space within a binding pocket.[1][2]
-
Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[5] This can lead to improved pharmacokinetic profiles, such as a longer half-life.
-
Bioisosterism: Cyclobutane rings can serve as effective bioisosteres for other chemical groups. For instance, they can replace gem-dimethyl groups, alkynes, or even phenyl rings, offering a way to modulate physicochemical properties like lipophilicity and solubility while maintaining or improving biological activity.[1][6]
These properties have led to the successful incorporation of cyclobutane derivatives in a variety of therapeutic areas.
Logical Flow: From Physicochemical Properties to Therapeutic Application
The strategic application of cyclobutane derivatives in drug discovery follows a logical progression, as illustrated in the diagram below.
Sources
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Troubleshooting & Optimization
optimizing reaction conditions for 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid synthesis.
Technical Support Center: Synthesis of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
Overview of the Synthesis Strategy
This compound is a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for designing pharmacologically active molecules, offering improvements in properties like metabolic stability and binding affinity.[1][2] The cyclobutane motif is an underrepresented yet highly desirable scaffold for creating novel 3D fragments in drug discovery.[3][4]
The most direct and reliable synthesis of this target molecule involves the nucleophilic addition of a phenyl organometallic reagent to a protected 3-oxocyclobutane-1-carboxylate, followed by hydrolysis of the resulting ester. This guide will focus on the Grignard reaction, a robust and widely used carbon-carbon bond-forming reaction, as the key transformation step. We will address common challenges, optimization parameters, and frequently encountered issues to ensure a successful synthesis.
Core Synthesis Protocol: Grignard Addition and Saponification
This synthesis is a two-step process: (1) Nucleophilic addition of phenylmagnesium bromide to an ester of 3-oxocyclobutane-1-carboxylic acid, and (2) Saponification (base-catalyzed hydrolysis) of the resulting ester to yield the final carboxylic acid.
Principle and Mechanism
The core of the synthesis is the nucleophilic addition of a Grignard reagent to a ketone. The highly polarized carbon-magnesium bond in phenylmagnesium bromide renders the phenyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the 3-oxocyclobutane-1-carboxylate. The reaction is followed by an acidic workup to protonate the intermediate alkoxide, yielding the tertiary alcohol. The final step is a standard ester hydrolysis under basic conditions.
Detailed Experimental Protocol
Step A: Grignard Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. Maintain the system under an inert atmosphere (e.g., dry Nitrogen or Argon) throughout the reaction.
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents).
-
Grignard Formation: Add a small portion of anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a small crystal of iodine to initiate the reaction. In the dropping funnel, charge a solution of bromobenzene (1.1 equivalents) in anhydrous THF. Add a few drops of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Addition to Ketone: Cool the Grignard solution to 0 °C in an ice bath. In the dropping funnel, add a solution of ethyl 3-oxocyclobutane-1-carboxylate (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C. Maintain this temperature throughout the addition to minimize side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours or until TLC analysis indicates complete consumption of the starting ketone.
-
Workup: Cool the reaction mixture back to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate.
Step B: Saponification
-
Hydrolysis: Dissolve the crude ester from Step A in a mixture of ethanol and water. Add potassium hydroxide (KOH, 3-5 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Purification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of cold 1M HCl. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.[5]
Process Optimization & Parameter Control
Optimizing reaction conditions is critical for maximizing yield and purity. The following table summarizes key parameters and their expected impact.
| Parameter | Recommended Range/Condition | Rationale & Impact on Yield/Purity |
| Solvent | Anhydrous THF, Diethyl Ether | Critical. Grignard reagents are highly reactive towards protic solvents like water or alcohols, which will quench the reagent and halt the reaction.[6] THF is generally preferred for its ability to solvate the Grignard complex. |
| Temperature | 0 °C for addition | Lowering the temperature minimizes side reactions such as Wurtz coupling (forming biphenyl) and enolization of the ketone.[7] This leads to a cleaner reaction profile and higher yield of the desired alcohol. |
| Grignard Equivalents | 1.1 - 1.5 eq. | A slight excess of the Grignard reagent ensures complete consumption of the limiting ketone, driving the reaction to completion.[6] A large excess can complicate purification. |
| Addition Rate | Slow, dropwise | Controls the reaction exotherm. A rapid addition can lead to a temperature spike, promoting side reactions and reducing the overall yield. |
| Hydrolysis Base | KOH or NaOH (3-5 eq.) | KOH is often slightly more effective than NaOH due to its higher solubility. A significant excess is required to drive the saponification equilibrium towards the carboxylate salt. |
| Final Purification | Recrystallization (e.g., from Ethanol/Water or Ethyl Acetate/Hexane) | Essential for removing impurities. The choice of solvent system depends on the impurity profile but aims to dissolve the product at high temperature and have it crystallize upon cooling, leaving impurities behind.[5][8] |
Troubleshooting Guide
Question: My Grignard reaction fails to initiate or proceeds with very low yield. What went wrong?
Answer: This is a common issue, typically rooted in reagent deactivation or quality.
-
Presence of Moisture (Most Common Cause): Grignard reagents are potent bases and will be instantly quenched by water. Ensure all glassware is rigorously flame-dried or oven-dried, and all solvents are anhydrous.[6]
-
Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. Activate the magnesium by either grinding it gently in a mortar and pestle before use to expose a fresh surface or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[6]
-
Poor Quality Starting Materials: Ensure the bromobenzene and the cyclobutanone starting material are pure and dry.
Question: I am observing a significant amount of biphenyl as a side product. How can I prevent this?
Answer: Biphenyl is formed via a Wurtz-type coupling reaction where the Grignard reagent reacts with the unreacted bromobenzene. To minimize this:
-
Ensure Slow Addition: Add the bromobenzene solution slowly to the magnesium suspension during the formation of the Grignard reagent. This maintains a low concentration of bromobenzene, favoring the desired reaction with magnesium.
-
Control Temperature: Maintain a gentle reflux during Grignard formation. Overheating can accelerate the coupling side reaction.
-
Use Freshly Prepared Reagent: Do not store the Grignard reagent for extended periods. Use it immediately after its preparation.
Question: The final saponification step is slow or incomplete. What can I do?
Answer: The ester, being sterically hindered, might be resistant to hydrolysis.
-
Increase Base Equivalents: Increase the equivalents of KOH or NaOH to 5 or more to better drive the equilibrium.
-
Increase Temperature/Time: Prolong the reflux time to 12-24 hours.
-
Change Solvent System: Consider using a higher-boiling solvent like dioxane in combination with water to allow for higher reaction temperatures.
Question: My final product is an oil and won't crystallize. How do I purify it?
Answer: If the product fails to crystallize, it may be due to persistent impurities.
-
Aqueous Wash: Before acidification, ensure you have thoroughly washed the basic aqueous solution with a non-polar solvent (like ether or hexane) to remove biphenyl and other non-polar impurities.
-
Chromatography: If recrystallization fails, silica gel column chromatography is a viable alternative. Use a mobile phase containing a small amount of acetic or formic acid (e.g., Ethyl Acetate/Hexane with 1% Acetic Acid) to ensure the carboxylic acid remains protonated and elutes properly.
-
Trituration: Attempt to induce crystallization by dissolving the oil in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane) and then slowly adding a solvent in which it is insoluble (e.g., hexane) until turbidity persists. Scratching the flask with a glass rod can help initiate crystal formation.
Frequently Asked Questions (FAQs)
Q1: Can I use phenyllithium instead of phenylmagnesium bromide? Yes, phenyllithium is also a suitable nucleophile for this reaction. However, organolithium reagents are generally more reactive and basic than Grignard reagents, which can sometimes lead to more side reactions, such as enolization of the ketone.[9] Grignard reagents often provide a better balance of reactivity and selectivity for this type of transformation.
Q2: What is the purpose of the ammonium chloride (NH₄Cl) wash? The saturated NH₄Cl solution is a mild acid used to quench the reaction. It protonates the magnesium alkoxide intermediate to form the desired alcohol while being gentle enough to avoid potential acid-catalyzed degradation of the product. It also helps to break up the gelatinous magnesium salt emulsions that can form during workup, making the separation of aqueous and organic layers easier.
Q3: How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture on a silica gel plate against a spot of your starting material (ethyl 3-oxocyclobutane-1-carboxylate). The product, being a tertiary alcohol, will be more polar and should have a lower Rf value. The reaction is considered complete when the starting material spot is no longer visible.
Q4: Is it possible to perform a one-pot synthesis of the final acid without isolating the intermediate ester? While theoretically possible by quenching the Grignard reaction and then adding a strong base directly, this is not recommended. Isolating the intermediate ester allows for the removal of Grignard-related byproducts (like biphenyl) before the final hydrolysis. This two-step approach generally results in a much purer final product and simplifies the final purification.
Visual Summaries
Experimental Workflow Diagram
Caption: High-level workflow for the two-step synthesis.
Reaction Mechanism Diagram
Caption: Mechanism of Grignard addition to the ketone.
References
-
Scott, E. D., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. Available at: [Link]
-
Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Marine drugs. Available at: [Link]
-
Pye, C. R., et al. (2022). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link]
-
Takeda, M., et al. (2006). Process for purifying hydroxycarboxylic acid, process for producing cyclic ester, and process for producing polylhydroxycaboxylic acid. WIPO Patent WO/2006/064611. Available at: [Link]
- Sawayanagi, Y., et al. (2011). Method for purifying hydroxycarboxylic acid, method for producing cyclic ester, and method for producing polyhydroxycarboxylic acid. US Patent 8039548B2.
- Sawayanagi, Y., et al. (2008). Method for purifying hydroxycarboxylic acid, method for producing cyclic ester, and method for producing polyhydroxycarboxylic acid. WIPO Patent WO2008015885A1.
-
Wouters, J., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Journal of Medicinal Chemistry. Available at: [Link]
-
Koller, A., et al. (2012). Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. Applied Microbiology and Biotechnology. Available at: [Link]
-
Wikipedia. Blaise reaction. Available at: [Link]
-
Organic Chemistry Portal. Blaise Reaction. Available at: [Link]
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-
Garcia, A. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. Available at: [Link]
-
NROChemistry. Reformatsky Reaction. Available at: [Link]
-
Rao, H. S. P. Synthetic Applications of the Blaise Reaction. Pondicherry University. Available at: [Link]
-
Ahluwalia, V. K. (2005). Reformatsky Reaction. Name Reactions in Organic Synthesis. Available at: [Link]
-
Wikipedia. Reformatsky reaction. Available at: [Link]
-
ResearchGate. Optimization of the reaction conditions. [a]. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Available at: [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]
-
Chem-Station. (2017). Blaise Reaction. Available at: [Link]
-
Quora. (2019). How to improve the percent yield in Grignard reaction. Available at: [Link]
-
University of Calgary. Ch17: RLi or RMgX with Aldehydes or Ketones. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Reactions of Organometallic Reagents with Ketones and Aldehydes. YouTube. Available at: [Link]
- Google Patents. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Jack Westin. Aldehydes And Ketones Important Reactions. Available at: [Link]
-
Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. Org. Syn. Coll. Vol. 2, p.152 (1943). Available at: [Link]
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Technical Support Center: Synthesis of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable cyclobutane scaffold. Cyclobutane rings are prevalent in bioactive natural products and pharmaceuticals, offering a unique three-dimensional chemical space.[1][2] However, their synthesis is often hampered by challenges related to ring strain, stereocontrol, and unintended side reactions.[3]
This guide provides troubleshooting solutions and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction resulted in a low yield or failed completely. What are the common causes?
Answer: Low or no yield in cyclobutane synthesis often points to issues with starting materials, reaction conditions, or the specific synthetic route chosen. Let's break down the most probable causes based on a common intramolecular cyclization approach, such as a Reformatsky-type reaction.
Troubleshooting Summary Table
| Symptom | Probable Cause | Recommended Solution & Rationale |
| No product formation | Inactive Zinc metal (in Reformatsky reaction) | Activate the zinc surface prior to use. The native oxide layer (ZnO) on zinc dust/granules prevents the oxidative addition step required to form the organozinc reagent.[4] Activation can be achieved by washing with dilute HCl, followed by water, ethanol, and ether, or by using reagents like iodine or 1,2-dibromoethane.[4] |
| Wet solvent or glassware | Rigorously dry all glassware and use anhydrous solvents (e.g., THF, diethyl ether). Organozinc reagents are highly moisture-sensitive and will be quenched by water.[5] | |
| Low Yield | Inefficient initiation of the reaction | Add a small crystal of iodine to the zinc to initiate the reaction. This helps to chemically activate the zinc surface. Gentle heating or sonication can also help initiate the formation of the organozinc intermediate. |
| Competing side reactions (e.g., intermolecular dimerization) | Use high-dilution conditions. For intramolecular reactions, slow addition of the starting material to the reaction mixture favors the desired ring-closing reaction over intermolecular coupling. | |
| Formation of the wrong isomer (e.g., 3-phenyl instead of 1-phenyl) | Incorrect retrosynthetic approach | The Grignard addition of a phenyl group to 3-oxocyclobutane-1-carboxylic acid will yield the 3-hydroxy-3-phenyl isomer, not the desired 1-phenyl product.[3][6] The synthesis of the 1-phenyl isomer requires a strategy that builds the ring with the phenyl group already at the correct position, such as an intramolecular cyclization. |
Troubleshooting Workflow: Diagnosing Low-Yield Reactions
Below is a logical workflow to diagnose the root cause of a low-yield synthesis.
Caption: A decision tree for troubleshooting common synthesis failures.
Question 2: I am having difficulty purifying the final product. What are the best practices?
Answer: Purifying this compound can be challenging due to its high polarity from the carboxylic acid and hydroxyl groups.
-
Crude Product Isolation: After quenching the reaction (typically with a saturated aqueous solution of NH4Cl) and performing an aqueous workup, the first step is to isolate the crude product.[6] It's common for the crude material to be an oil or a pasty solid.[7] Often, this crude mixture of cis/trans isomers is suitable for use in subsequent steps without extensive purification.[6]
-
Crystallization: If a solid is obtained, recrystallization is the preferred method for purification.
-
Solvent Selection: Start with a solvent system like ethyl acetate/hexanes or acetone/water.[8] Dissolve the crude product in a minimal amount of the more polar solvent (ethyl acetate or acetone) while warm, then slowly add the less polar solvent (hexanes or water) until turbidity appears. Cool the mixture slowly to promote crystal growth.
-
-
Column Chromatography: If the product is an oil or if crystallization fails, silica gel chromatography is an option, but it can be difficult.
-
Tailing: The carboxylic acid group can cause significant tailing on standard silica gel. To mitigate this, add 0.5-1% acetic acid or formic acid to the eluent (e.g., ethyl acetate/hexanes). This keeps the carboxylic acid protonated and reduces its interaction with the silica surface.
-
Esterification: A more robust strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before chromatography. The less polar ester is much easier to purify. The protecting group can then be removed by hydrolysis in a subsequent step.
-
Part 2: Frequently Asked Questions (FAQs)
Question 1: What is the most reliable method for synthesizing the 1-phenyl isomer specifically?
Answer: A common pitfall is attempting a Grignard reaction with 3-oxocyclobutanecarboxylic acid. Adding phenylmagnesium bromide to this starting material will result in nucleophilic attack at the ketone, yielding 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid , not the desired 1-phenyl isomer.[3][6]
The most logical approach for the target molecule is an intramolecular cyclization . A classic example is the Reformatsky reaction.[5][9][10] The mechanism involves the formation of an organozinc reagent from an α-halo ester, which then attacks a ketone or aldehyde.[11] For our target, this would be an intramolecular attack.
The key steps are:
-
Prepare the Precursor: Synthesize a linear precursor containing both the required ketone and α-bromo ester functionalities, such as ethyl 2-bromo-4-oxo-4-phenylbutanoate.
-
Form the Organozinc Reagent: React the precursor with activated zinc dust. The zinc undergoes oxidative addition into the carbon-bromine bond, forming a zinc enolate (the Reformatsky reagent).[9][11]
-
Intramolecular Cyclization: The nucleophilic enolate then attacks the tethered ketone carbonyl group, forming the four-membered ring.
-
Workup: An acidic workup protonates the resulting alkoxide and removes zinc salts to yield the final β-hydroxy ester.[11] Subsequent hydrolysis of the ester provides the target carboxylic acid.
Proposed Reaction Mechanism: Intramolecular Reformatsky Cyclization
Caption: Key stages of the intramolecular Reformatsky reaction for cyclobutane synthesis.
Question 2: How can I control the stereochemistry (cis vs. trans) of the final product?
Answer: Controlling the stereochemistry in cyclobutane synthesis is a significant challenge due to the puckered nature of the ring and the potential for ring-flipping.[3] In the context of an intramolecular Reformatsky reaction, the cis/trans ratio of the hydroxyl and carboxylate groups is determined by the thermodynamics of the chair-like six-membered transition state.[11]
-
Thermodynamic Control: The reaction typically yields a mixture of diastereomers. The ratio can be influenced by reaction temperature and solvent, but achieving high diastereoselectivity is often difficult without a chiral auxiliary or catalyst.
-
Separation: The most practical approach for obtaining a single isomer is often the chromatographic separation of the diastereomers, usually after converting the carboxylic acid to an ester to improve its behavior on silica gel.
-
Advanced Methods: For dedicated stereocontrol, more advanced synthetic methods might be required, such as photochemical [2+2] cycloadditions or organocatalyzed routes, which can offer higher levels of stereo- and enantioselectivity.[12][13]
Part 3: Illustrative Experimental Protocol
This protocol describes a plausible synthesis of ethyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate via an intramolecular Reformatsky reaction, which can be subsequently hydrolyzed to the target acid.
Objective: To synthesize ethyl 3-hydroxy-1-phenylcyclobutane-1-carboxylate.
Materials:
-
Ethyl 2-bromo-4-oxo-4-phenylbutanoate (1 equivalent)
-
Activated Zinc dust (2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Saturated aqueous NH4Cl solution
-
1 M HCl solution
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: Under a nitrogen atmosphere, add activated zinc dust (2 eq.) and a small crystal of iodine to an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel. Add anhydrous THF to cover the zinc.
-
Initiation: Gently heat the mixture until the brown color of the iodine disappears, indicating the activation and initiation of the zinc surface.
-
Slow Addition: Dissolve the precursor, ethyl 2-bromo-4-oxo-4-phenylbutanoate (1 eq.), in anhydrous THF to make a dilute solution (e.g., 0.1 M). Add this solution to the dropping funnel.
-
Reaction: Add the precursor solution dropwise to the gently refluxing zinc suspension over several hours (e.g., 4-6 hours) to maintain high-dilution conditions. After the addition is complete, continue refluxing for an additional 1-2 hours until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to separate the diastereomers and any impurities.
-
Hydrolysis (Optional): The purified ester can be hydrolyzed to the target carboxylic acid using standard conditions (e.g., LiOH in THF/water).
References
-
studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (2023). Available at: [Link]
-
A Photochemical Route to 3- and 4‑Hydroxy Derivatives of 2‑Aminocyclobutane-1-carboxylic Acid with an all-cis Geometry - figshare. (2017). Available at: [Link]
-
Supporting Information for "Enantioselective Construction of Bicyclo[1.1.0]butanes by Asymmetric [1+2]-Cycloaddition of Vinyldiazoacetates and Alkynes". (2021). Available at: [Link]
-
Cyclobutane synthesis - Organic Chemistry Portal. Available at: [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH. (2012). Available at: [Link]
-
Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin - NIH. (2010). Available at: [Link]
-
Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews. (2021). Available at: [Link]
-
Reformatsky Reaction: Mechanism, Variations & Applications - PSIBERG. (2023). Available at: [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - NTU. (2021). Available at: [Link]
-
Reformatsky reaction - Wikipedia. Available at: [Link]
-
Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs - ResearchGate. (2019). Available at: [Link]
-
Organic Syntheses Procedure: CYCLOBUTANECARBOXYLIC ACID. Available at: [Link]
-
3-Hydroxycyclobutane-1-carboxylic acid - PubChem. Available at: [Link]
-
Reformatsky Reaction - Organic Chemistry Portal. Available at: [Link]
-
Reformatsky Reaction - Chemistry LibreTexts. (2023). Available at: [Link]
-
Intramolecular Free-Radical Cyclization Reactions - Science of Synthesis. (2009). Available at: [Link]
Sources
- 1. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. psiberg.com [psiberg.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. guidechem.com [guidechem.com]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. Reformatsky Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. figshare.com [figshare.com]
- 13. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-hydroxy-1-phenylcyclobutane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you improve the yield and purity of this valuable cyclobutane building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most direct and commonly cited method is the nucleophilic addition of a phenyl organometallic reagent to a 3-oxocyclobutane-1-carboxylic acid derivative. The primary choice is a Grignard reaction using phenylmagnesium bromide (PhMgBr) with 3-oxocyclobutane-1-carboxylic acid[1]. This approach is favored for its use of readily available starting materials. An alternative conceptual approach involves the Reformatsky reaction, which uses an organozinc reagent to couple an α-halo ester with a ketone, forming a β-hydroxy ester[2][3][4]. While not a direct synthesis of the target acid, this strategy is relevant for constructing the core β-hydroxy carbonyl motif.
Q2: What are the most significant challenges in this synthesis that affect yield?
A2: The synthesis of substituted cyclobutanes presents several inherent challenges. The primary obstacles impacting the yield of this compound are:
-
Stereochemical Control: The reaction generates a mixture of cis and trans diastereomers, which can be difficult to separate and may require subsequent isomerization or purification steps[1][5].
-
Side Reactions: The high reactivity of Grignard reagents can lead to side reactions, such as enolization of the starting ketone or reaction with the carboxylic acid moiety if it is not appropriately protected or if reaction conditions are not strictly controlled.
-
Purification: The final product contains both a polar carboxylic acid and a hydroxyl group, which can make purification by standard column chromatography challenging and may lead to product loss. Often, the crude mixture of isomers is carried forward to the next synthetic step without extensive purification[1].
Q3: How critical is the quality of the Grignard reagent?
A3: The quality and accurate quantification of the Grignard reagent are paramount. Phenylmagnesium bromide is sensitive to air and moisture. Using a partially decomposed or inaccurately titrated reagent will result in substoichiometric addition, leading to incomplete conversion of the starting material and significantly lower yields. It is best practice to either use freshly prepared Grignard reagent or titrate a commercial solution immediately before use.
Q4: Can other organometallic reagents be used instead of Phenylmagnesium Bromide?
A4: Yes, other organometallic reagents like phenyllithium could be used. However, organolithium reagents are generally more reactive and less chemoselective than Grignard reagents. This increased reactivity can exacerbate issues with side reactions, particularly unwanted addition to the carboxylic acid group. Reformatsky reagents (organozinc halides) are noted for being less reactive than Grignard reagents, which makes them highly chemoselective for aldehydes and ketones in the presence of esters, a useful feature in related syntheses[2][3][6].
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: The reaction yield is very low, with a significant amount of unreacted 3-oxocyclobutane-1-carboxylic acid remaining.
| Potential Cause | Troubleshooting Recommendation & Rationale |
| Inactive Grignard Reagent | Solution: Ensure the Grignard reagent is active and accurately quantified. Use freshly prepared reagent or titrate commercial batches before use (e.g., with I2 or a known protic acid). Rationale: Grignard reagents degrade upon exposure to atmospheric moisture and CO2. An inactive reagent is the most common cause of reaction failure or low conversion. |
| Sub-optimal Reaction Temperature | Solution: Perform the Grignard addition at a low temperature, typically 0 °C, and maintain it for the duration of the reaction (e.g., 24 hours)[1]. Rationale: Low temperatures help control the exothermic reaction and minimize side reactions like enolization, favoring the desired nucleophilic addition to the ketone carbonyl. |
| Insufficient Reagent Equivalents | Solution: Use a molar excess of the Grignard reagent (e.g., 2.4 equivalents)[1]. Rationale: The first equivalent of the Grignard reagent will be consumed by deprotonating the carboxylic acid. A second equivalent is required for the nucleophilic attack on the ketone. An additional slight excess helps drive the reaction to completion. |
Problem 2: The crude NMR shows a complex mixture of products, not just the expected cis/trans isomers.
| Potential Cause | Troubleshooting Recommendation & Rationale |
| Product Dehydration | Solution: Use a mild acidic workup. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) instead of a strong mineral acid[1]. Rationale: The product is a tertiary alcohol, which is highly susceptible to acid-catalyzed dehydration, especially upon heating. A mild Lewis acid like NH4Cl protonates the alkoxide intermediate without creating the harsh conditions that promote elimination. |
| Reaction with Solvent | Solution: Ensure the use of an appropriate, anhydrous ether solvent such as Tetrahydrofuran (THF) or Diethyl Ether[1]. Rationale: Ethereal solvents are essential as they solvate the magnesium center, stabilizing the Grignard reagent, but are otherwise unreactive. Halogenated solvents or protic solvents are incompatible. |
Problem 3: The product is difficult to purify, and significant material is lost during column chromatography.
| Potential Cause | Troubleshooting Recommendation & Rationale |
| High Polarity and Streaking on Silica | Solution: Consider converting the carboxylic acid to a methyl or ethyl ester before chromatography. This can be done with reagents like TMS-diazomethane or by using Fischer esterification. The less polar ester is often easier to purify. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step[7]. Rationale: The free carboxylic acid can interact strongly and irreversibly with the acidic silica gel, leading to poor separation and low recovery. Esterification masks this acidic site. |
| Inseparable Diastereomers | Solution: If baseline separation of the cis and trans isomers is not achieved, it may be more efficient to proceed with the mixture to the next synthetic step, as is common practice[1]. Alternatively, explore crystallization techniques to selectively isolate one diastereomer. Rationale: Diastereomers can have very similar polarities, making chromatographic separation challenging and resource-intensive. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from literature procedures for the synthesis of related compounds[1].
Materials:
-
3-oxocyclobutane-1-carboxylic acid (1.0 eq)
-
Phenylmagnesium bromide (3.0 M in THF, 2.4 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-oxocyclobutane-1-carboxylic acid (0.100 mol, 11.4 g).
-
Dissolve the starting material in anhydrous THF (125 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
While stirring vigorously, add phenylmagnesium bromide (3.0 M in THF, 80 mL, 0.240 mol) dropwise via a syringe or dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the resulting mixture to stir at 0 °C for 24 hours.
-
After 24 hours, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution while maintaining cooling in the ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which will be a mixture of cis- and trans-isomers of 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid. This crude material is often of sufficient purity to be used in subsequent steps without further purification[1].
Visual Diagrams
Reaction Workflow
The following diagram illustrates the core synthetic pathway discussed.
Caption: Grignard reaction workflow for synthesis.
Troubleshooting Decision Tree
Use this logical guide to diagnose common issues with the synthesis.
Sources
Technical Support Center: Purification of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
Welcome to the dedicated technical support guide for navigating the purification challenges of 3-hydroxy-1-phenylcyclobutane-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable cyclobutane-containing building block. The inherent stereochemistry and functional groups of this molecule present unique purification hurdles. This guide provides in-depth, experience-driven advice to help you achieve your desired purity and yield.
Introduction to the Purification Challenges
The synthesis of this compound, commonly prepared via the Grignard reaction of a phenylmagnesium halide with 3-oxocyclobutane-1-carboxylic acid, typically yields a mixture of cis and trans diastereomers.[1] The primary challenge in purifying this compound lies in the efficient separation of these diastereomers. Furthermore, the presence of a tertiary alcohol introduces the potential for degradation, particularly under acidic conditions. This guide will address these core challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My crude product is a mixture of cis and trans isomers. How can I separate them?
The most common methods for separating diastereomers like the cis and trans isomers of this compound are column chromatography and fractional recrystallization. The choice between these methods will depend on the scale of your purification, the degree of separation required, and the physical properties of your specific diastereomeric mixture.
Q2: I'm observing significant tailing or streaking of my compound on the TLC plate. What is causing this?
Tailing is a common issue when running carboxylic acids on silica gel TLC.[2] This is due to the acidic nature of the carboxylic acid interacting strongly with the slightly acidic silica gel stationary phase. This can lead to a distribution of the analyte between its protonated and deprotonated forms, resulting in a streak rather than a compact spot. To mitigate this, it is crucial to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-2%), to your TLC mobile phase. This suppresses the deprotonation of the carboxylic acid, leading to sharper spots and more reliable Rf values.
Q3: My product seems to be degrading during column chromatography, especially when I use an acidic mobile phase. What is happening and how can I prevent it?
The tertiary alcohol in this compound is susceptible to acid-catalyzed dehydration.[3][4][5][6][7] This elimination reaction would result in the formation of an alkene byproduct. The carbocation intermediate formed during this process is stabilized by the adjacent phenyl group, making this a facile transformation under harsh acidic conditions or upon heating.
To prevent degradation:
-
Use a minimal amount of acid modifier: Only add enough acid to the eluent to prevent tailing (0.5-1% is often sufficient).
-
Avoid strong, non-volatile acids: Use volatile acids like acetic or formic acid that can be easily removed under vacuum.
-
Maintain a neutral pH if possible: Consider using a buffered silica gel or an alternative stationary phase like alumina if acid sensitivity is high.
-
Work at room temperature: Avoid heating the column or the fractions during purification.
Q4: What are the likely impurities I should be aware of from the Grignard synthesis?
Besides the diastereomeric mixture of the product, common impurities from the Grignard reaction include:
-
Biphenyl: Formed from the coupling of the phenylmagnesium bromide Grignard reagent.[8][9]
-
Unreacted 3-oxocyclobutane-1-carboxylic acid: The starting material.
-
Benzene: Formed by the quenching of the Grignard reagent with any trace amounts of water.[8]
-
Magnesium salts: These are typically removed during the aqueous work-up.
Q5: Can I use recrystallization to separate the cis and trans isomers?
Yes, fractional recrystallization can be an effective method for separating diastereomers, especially on a larger scale.[10] The success of this technique relies on the differential solubility of the cis and trans isomers in a particular solvent system. This often requires systematic solvent screening to find a solvent or solvent mixture where one diastereomer is significantly less soluble than the other at a given temperature.
Troubleshooting Guides
Guide 1: Optimizing Column Chromatography for Diastereomer Separation
This guide provides a systematic approach to developing a column chromatography method for separating the cis and trans isomers of this compound.
Workflow for Method Development:
Caption: Workflow for developing a column chromatography separation method.
Step-by-Step Protocol:
-
TLC Analysis:
-
Prepare a stock solution of your crude material.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a mobile phase system such as ethyl acetate/hexanes or dichloromethane/methanol. Crucially, add 0.5-1% acetic acid to the mobile phase to prevent streaking. [2][5]
-
Visualize the spots under UV light and with a suitable stain (e.g., permanganate or ceric ammonium molybdate).
-
The goal is to find a solvent system that gives good separation (ΔRf > 0.1) between the two diastereomer spots.
-
-
Solvent System Selection for the Column:
-
Based on the TLC results, prepare a bulk mobile phase with the optimized solvent ratio and the acidic modifier. A common starting point for compounds of this polarity is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
| Mobile Phase Component | Typical Starting Ratio | Purpose |
| Hexanes/Petroleum Ether | 70-80% | Non-polar component, controls overall elution speed. |
| Ethyl Acetate | 20-30% | Polar component, influences separation. |
| Acetic Acid | 0.5-1% | Suppresses ionization of the carboxylic acid. |
-
Column Packing and Sample Loading:
-
Choose a column with an appropriate diameter and length for your sample size.
-
Pack the column with silica gel using the chosen mobile phase.
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, dry it, and then load the dry powder onto the top of the column. This "dry loading" technique often leads to better resolution.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
If the isomers are close on the initial TLC, a shallow gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
-
-
Analysis and Work-up:
-
Combine the fractions containing the pure isomers.
-
Evaporate the solvent under reduced pressure. The use of a volatile acid like acetic acid is advantageous here as it can be co-evaporated with the solvent, often by adding and re-evaporating a solvent like toluene.
-
Guide 2: Developing a Recrystallization Protocol
This guide outlines the steps to find a suitable solvent system for the fractional recrystallization of the diastereomers.
Workflow for Recrystallization Solvent Screening:
Sources
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Video | Study.com [study.com]
- 8. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 9. Solved 5. A Grignard reaction of phenylmagnesium bromide | Chegg.com [chegg.com]
- 10. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Synthesis of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
Welcome to the dedicated technical support center for the synthesis of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions to navigate the challenges of this specific synthesis.
Introduction to the Synthesis: An Intramolecular Reformatsky Approach
The synthesis of this compound is most effectively approached through an intramolecular Reformatsky-type reaction. This elegant one-pot cyclization utilizes a bifunctional precursor, which can be conceptually derived from acetophenone and ethyl 2-(bromomethyl)acrylate. The key transformation involves the formation of an organozinc intermediate (a Reformatsky reagent) that subsequently undergoes an intramolecular nucleophilic attack on the ketone carbonyl to form the desired cyclobutane ring.
This guide will delve into the common pitfalls of this reaction and provide scientifically-grounded solutions to overcome them.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis, providing a diagnosis of the probable causes and actionable, step-by-step protocols for resolution.
Issue 1: The reaction fails to initiate, or the starting material is recovered unchanged.
Probable Cause: This is a classic symptom of inactive zinc metal. The surface of commercially available zinc is often coated with a passivating layer of zinc oxide, which prevents the oxidative insertion of zinc into the carbon-bromine bond of the acrylate, a critical first step in forming the Reformatsky reagent.[1]
Solutions:
-
Zinc Activation Protocol:
-
Pre-activation with Acid: Briefly wash the zinc dust with dilute HCl to etch away the oxide layer. Follow with washes of deionized water, ethanol, and finally, anhydrous diethyl ether or THF. Dry the activated zinc under a high vacuum and store it under an inert atmosphere (e.g., argon or nitrogen).
-
In-situ Activation with Iodine: Add a small crystal of iodine to the reaction flask containing the zinc dust and solvent. The distinctive purple color of the iodine will fade as it reacts with the zinc surface, indicating activation.[2]
-
Activation with 1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the zinc suspension. The formation of ethene gas is a visual cue that the zinc has been activated.
-
-
Initiation with Heat: Gentle heating of the zinc suspension in the solvent before adding the halo-ester can sometimes be sufficient to initiate the reaction.
Issue 2: Low yield of the desired cyclobutane product, with the formation of a significant amount of high molecular weight, insoluble material.
Probable Cause: This strongly suggests that intermolecular reactions, including polymerization of the ethyl 2-(bromomethyl)acrylate starting material, are outcompeting the desired intramolecular cyclization. Ethyl 2-(bromomethyl)acrylate is a reactive monomer prone to polymerization.[3]
Solutions:
-
High Dilution Principle: The cornerstone of successful intramolecular reactions is the use of high dilution.[4] This principle states that at very low concentrations, the probability of the two reactive ends of the same molecule finding each other is higher than the probability of two different molecules reacting.
-
Syringe Pump Addition: Instead of adding the precursor in one portion, use a syringe pump to add a dilute solution of the starting material to the activated zinc suspension over a prolonged period (e.g., 4-8 hours). This maintains a very low instantaneous concentration of the reactive species.
-
-
Temperature Control: Maintain a gentle reflux during the addition. While some heat is needed for the reaction, excessive temperatures can accelerate polymerization.
-
Use of Inhibitors: For particularly problematic polymerizations, the addition of a radical inhibitor like hydroquinone to the starting material solution can be beneficial, although this should be used judiciously as it can potentially interfere with the desired reaction.
Issue 3: Formation of a significant amount of a dimeric or oligomeric ester by-product.
Probable Cause: This is likely due to two competing side reactions: dimerization of the Reformatsky reagent itself or a Blaise-type self-condensation where the formed organozinc enolate attacks another molecule of the ethyl 2-(bromomethyl)acrylate.[5]
Solutions:
-
Controlled Formation of the Reformatsky Reagent: The slow addition of the precursor under high dilution conditions, as mentioned above, is also the primary solution here. By keeping the concentration of the organozinc intermediate low, the likelihood of it reacting with itself is minimized.
-
Barbier-type Conditions: An alternative to the pre-formation of the Reformatsky reagent is to employ Barbier-type conditions.[6] In this setup, the precursor is added slowly to a mixture of the activated zinc and the substrate (in this case, the ketone is part of the same molecule). This ensures that the organozinc species is generated in situ and reacts immediately, preventing its accumulation and subsequent side reactions.
Issue 4: The desired 3-hydroxycyclobutane-1-carboxylic acid is isolated, but is contaminated with a significant amount of the corresponding α,β-unsaturated carboxylic acid.
Probable Cause: Dehydration of the β-hydroxy ester product is a common side reaction, particularly during acidic work-up or if the reaction mixture is heated for an extended period after the cyclization is complete. The resulting conjugated system is thermodynamically favorable.
Solutions:
-
Mild Acidic Work-up: During the work-up, use a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of stronger acids like HCl or H₂SO₄. This is generally sufficient to hydrolyze the zinc alkoxide without promoting significant dehydration.
-
Low-Temperature Work-up: Perform the work-up at a low temperature (e.g., 0 °C in an ice bath) to minimize the rate of the elimination reaction.
-
Prompt Extraction: After quenching the reaction, proceed with the extraction of the product into an organic solvent without delay.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this intramolecular Reformatsky reaction?
A1: Anhydrous tetrahydrofuran (THF) is generally the solvent of choice. Its ability to solvate the organozinc intermediates is crucial for the reaction to proceed smoothly. Anhydrous diethyl ether is also a viable option.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can track the disappearance of the starting material and the appearance of the product. It is advisable to take small aliquots from the reaction mixture, quench them with saturated NH₄Cl solution, extract with a suitable solvent like ethyl acetate, and then spot on a TLC plate.
Q3: My final product is an ethyl ester. What is the best way to hydrolyze it to the carboxylic acid?
A3: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water is a standard and effective method. Following the saponification, careful acidification with a dilute acid (e.g., 1M HCl) at low temperature will yield the desired carboxylic acid.
Q4: Can I use other metals besides zinc?
A4: While zinc is the classic metal for the Reformatsky reaction, other metals like indium and samarium(II) iodide have been used for similar transformations, sometimes offering different reactivity and selectivity. However, for this specific synthesis, activated zinc is the most common and well-established choice.
Experimental Protocols
Protocol 1: Synthesis of the Precursor - Ethyl 2-((2-benzoylphenyl)methyl)acrylate
A detailed protocol for a plausible precursor is provided below. Note: This is a representative procedure and may require optimization.
-
To a solution of 2-aminobenzophenone in an appropriate solvent, add a suitable reagent to link the ethyl 2-(bromomethyl)acrylate moiety. This may involve a multi-step synthesis to create the necessary linker.
-
Purify the precursor by column chromatography.
-
Characterize the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure before proceeding to the cyclization step.
Protocol 2: Intramolecular Reformatsky Cyclization
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place zinc dust (3 equivalents). Add anhydrous THF and a crystal of iodine. Stir until the iodine color disappears.
-
Reaction Setup: Heat the activated zinc suspension to a gentle reflux.
-
Slow Addition: Dissolve the precursor (1 equivalent) in a large volume of anhydrous THF. Using a syringe pump, add the precursor solution to the refluxing zinc suspension over 6-8 hours.
-
Reaction Monitoring: Monitor the reaction by TLC. After the addition is complete, continue to reflux for an additional 1-2 hours, or until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the ethyl ester of this compound.
-
Hydrolysis: The purified ester can then be saponified to the final carboxylic acid product using standard procedures.
Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Zinc Activation | Pre-treatment with dilute HCl or in-situ with I₂ | Removes passivating ZnO layer |
| Solvent | Anhydrous THF | Good solvation of organozinc intermediates |
| Concentration | High Dilution (<0.01 M) | Favors intramolecular cyclization |
| Addition Method | Syringe Pump | Maintains low instantaneous concentration |
| Temperature | Gentle Reflux | Provides activation energy without promoting polymerization |
| Work-up | Saturated aq. NH₄Cl at 0°C | Mild conditions to prevent dehydration |
Visualizing the Reaction and Side Products
Main Reaction Pathway
Caption: Proposed intramolecular Reformatsky reaction pathway.
Major Side Reactions
Caption: Common side reactions in the synthesis.
References
-
Baily, M. A., et al. (2022). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
- Ivković, A., Matović, R., & Saičić, R. N. (2002). Intramolecular Barbier reaction in water: cyclopentane and cyclohexane ring closure. Journal of the Serbian Chemical Society, 67(3), 141-148.
-
PSIBERG. (2023, November 30). Reformatsky Reaction: Mechanism, Variations & Applications. [Link]
-
J&K Scientific LLC. (2021, March 23). Reformatsky Reaction. [Link]
-
Semantic Scholar. (n.d.). Intramolecular Barbier reaction in water: cyclopentane and cyclohexane ring closure. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Hong, X., et al. (2022). Zinc-Mediated Allylation-Lactonization One-Pot Reaction to Methylene Butyrolactones: Renewable Monomers for Sustainable Acrylic Polymers with Closed-Loop Recyclability. ACS Polymers Au, 2(4), 266–274. [Link]
-
Heathcock, C. H., et al. (2015). Cyclobutane Synthesis and Fragmentation. A Cascade Route to the Lycopodium Alkaloid (-)-Huperzine A. The Journal of Organic Chemistry, 80(24), 12224–12233. [Link]
-
Scribd. (n.d.). Cyclobutane Synthesis Methods Review. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
-
Wikipedia. (n.d.). High dilution principle. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
-
Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. [Link]
-
Pütün, F. E., et al. (2024). Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers. ACS Omega, 9(1), 1-14. [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 3-amino-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylate. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]
-
MDPI. (2023, June 5). RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates)-block-Poly(Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy. [Link]
-
PubChem. (n.d.). 1-Phenylcyclobutanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.).
-
LookChem. (n.d.). Cas 17435-72-2,ETHYL 2-(BROMOMETHYL)ACRYLATE. [Link]
-
Organic Syntheses. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE. Retrieved from [Link]
Sources
Technical Support Center: 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid Experiments
Welcome to the technical support center for experiments involving 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. As Senior Application Scientists, we provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experimental workflow. Each issue is presented with probable causes and actionable solutions.
Synthesis Phase: Grignard Reaction with 3-Oxocyclobutane-1-carboxylic acid
A common and efficient route to this compound involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide, PhMgBr) with 3-oxocyclobutane-1-carboxylic acid[1]. However, this reaction is not without its challenges.
Problem 1: Low or No Yield of the Desired Product
-
Probable Cause 1: Inactive Grignard Reagent. Grignard reagents are highly sensitive to moisture and air. Exposure to even trace amounts of water will quench the reagent, rendering it inactive.
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried overnight at >120 °C) and the reaction is conducted under an inert atmosphere (e.g., dry nitrogen or argon). Use anhydrous solvents for the reaction. It is also good practice to titrate the Grignard reagent before use to determine its exact molarity.
-
-
Probable Cause 2: Incompatibility of the Grignard Reagent with the Starting Material's Carboxylic Acid Group. The carboxylic acid proton is acidic and will react with the highly basic Grignard reagent in an acid-base reaction, consuming the Grignard reagent before it can attack the ketone.
-
Solution: Use at least two equivalents of the Grignard reagent. The first equivalent will be consumed by deprotonating the carboxylic acid, and the second equivalent will then act as a nucleophile to attack the ketone carbonyl. A supporting information document for a similar synthesis uses slightly more than two equivalents of PhMgBr for the reaction with 3-oxocyclobutane-1-carboxylic acid[1].
-
-
Probable Cause 3: Low Reaction Temperature. While the reaction is typically initiated at 0 °C, insufficient temperature may lead to a sluggish reaction.
-
Solution: After the initial addition of the Grignard reagent at 0 °C, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 24 hours) to ensure completion[1].
-
Problem 2: Formation of Unexpected Side Products
-
Probable Cause: Ring-Opening of the Cyclobutane Ring. Cyclobutane rings are strained and can undergo ring-opening reactions under certain conditions, although they are more stable than cyclopropanes[2][3].
-
Solution: Maintain controlled reaction temperatures. Avoid excessive heating during the reaction or workup. The use of milder reaction conditions is generally preferred for strained ring systems.
-
Purification Phase: Isolating the Target Compound
Purification of this compound can be challenging, primarily due to the presence of stereoisomers and the compound's physical properties.
Problem 1: Difficulty in Separating cis- and trans-Isomers
-
Probable Cause: The Grignard addition to the cyclobutanone is often not stereoselective, leading to a mixture of cis- and trans-isomers where the phenyl and carboxyl groups are on the same or opposite faces of the ring, respectively. These isomers can have very similar polarities, making them difficult to separate by standard chromatographic methods.
-
Solution 1: Proceed without Separation. For some applications, a mixture of isomers may be acceptable for the subsequent synthetic steps. One study notes that the crude mixture of cis- and trans-isomers was used directly in the next step without further purification[1].
-
Solution 2: Fractional Crystallization. If a single isomer is required, fractional crystallization can be attempted. This relies on differences in the solubility of the isomers in a particular solvent system. Experiment with different solvents (e.g., ethyl acetate, hexanes, or mixtures) to find conditions where one isomer preferentially crystallizes. For a similar compound, 1,1-cyclobutanedicarboxylic acid, crystallization from hot ethyl acetate was effective[4].
-
Solution 3: Derivatization. Converting the carboxylic acid to an ester or an amide can alter the polarity and crystalline nature of the isomers, potentially making them easier to separate by chromatography or crystallization. The separated derivatives can then be hydrolyzed back to the corresponding carboxylic acid isomers.
-
Problem 2: Product is an Oil or a Pasty Solid that is Difficult to Handle
-
Probable Cause: The presence of residual solvents or impurities can prevent the product from solidifying.
-
Solution: Ensure all solvents are thoroughly removed under high vacuum. If the product remains an oil, try triturating with a non-polar solvent like hexanes to induce crystallization and remove non-polar impurities. Sonication during this process can be beneficial[5].
-
Characterization Phase: Confirming Structure and Purity
Accurate characterization is crucial to confirm the identity and purity of your product.
Problem 1: Ambiguous NMR Spectra
-
Probable Cause: The presence of both cis- and trans-isomers will result in a more complex NMR spectrum, with two sets of peaks for many of the protons and carbons.
-
Solution: Carefully analyze the 1H and 13C NMR spectra. The relative integration of the distinct peaks can give you the ratio of the two isomers. For cyclobutane systems, the coupling constants (J values) between protons on the ring can sometimes help in assigning the stereochemistry, although this can be complex. Comparing your spectra to literature values for related compounds can also be helpful[6]. A detailed analysis of the aromatic region and the cyclobutane protons is necessary. For example, in the 1H NMR, you would expect to see distinct signals for the CH protons and the CH2 groups of the cyclobutane ring for each isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of this compound?
A1: It is typically a solid at room temperature[7]. If you obtain an oil, it is likely due to impurities or residual solvent.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store the compound at 2-8 °C in a dark place under an inert atmosphere to prevent potential degradation[8][9].
Q3: Can I use other organometallic reagents instead of a Grignard reagent for the synthesis?
A3: While Grignard reagents are common, other organometallic reagents like organolithiums could potentially be used. However, organolithiums are generally more reactive and less chemoselective than Grignard reagents, which could lead to more side reactions. The Reformatsky reaction, which uses an organozinc reagent, is another alternative for the synthesis of β-hydroxy esters and could be adapted for this synthesis[10][11][12][13][14].
Q4: How can I confirm the presence of the hydroxyl group in my product?
A4: In the infrared (IR) spectrum, you should observe a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch. In the 1H NMR spectrum, the hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent. You can confirm this peak by adding a drop of D₂O to your NMR tube and re-acquiring the spectrum; the hydroxyl peak should disappear or significantly decrease in intensity due to proton exchange.
Q5: What are the typical chemical shifts I should expect in the ¹³C NMR spectrum?
A5: You should expect a signal for the carboxylic acid carbonyl carbon around 175-185 ppm. The carbon bearing the hydroxyl and phenyl groups (C-OH) would appear around 70-80 ppm. The phenyl group carbons will show signals in the aromatic region (120-145 ppm), and the CH and CH₂ carbons of the cyclobutane ring will be in the aliphatic region (typically 20-50 ppm). The exact shifts will vary between the cis and trans isomers.
Experimental Protocols & Visualizations
Protocol: Synthesis of this compound
This protocol is adapted from a similar synthesis described in the literature[1].
Materials:
-
3-Oxocyclobutane-1-carboxylic acid
-
Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 3.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and inert atmosphere setup (N₂ or Ar).
Procedure:
-
Preparation: Under an inert atmosphere, add 3-oxocyclobutane-1-carboxylic acid (1.0 eq) and anhydrous THF to a dry round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Add the phenylmagnesium bromide solution (2.2-2.4 eq) dropwise to the stirred solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like DCM or EtOAc (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-isomers of this compound.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₃ | [15] |
| Molecular Weight | 192.21 g/mol | [16] |
| Physical Form | Solid | [7] |
| Storage Temperature | 2-8 °C | [8][9] |
Visual Workflow and Troubleshooting Logic
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Decision tree for the purification of this compound.
References
-
Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. Available at: [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC - NIH. Available at: [Link]
-
Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]
-
Supporting Information. Available at: [Link]
-
Cyclobutanes in Organic Synthesis. Baran Lab. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Carboxylic Acids. Available at: [Link]
-
Synthesis of Carboxylic Acids. Organic Chemistry Tutor. Available at: [Link]
-
Reformatsky Reaction: Mechanism, Variations & Applications. PSIBERG. Available at: [Link]
-
Preparing Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Reformatsky reaction. Wikipedia. Available at: [Link]
-
What reactions can cyclobutanol participate in?. BTC. Available at: [Link]
-
Reactions of cyclopropane and Cyclobutane. Pharmaacademias. Available at: [Link]
-
Practice Problems: Carboxylic Acids and Their Derivatives. YouTube. Available at: [Link]
-
Retrosynthesis with Carboxylic Acids Derivatives. Organic Chemistry - YouTube. Available at: [Link]
-
Reformatsky Reaction. Organic Chemistry Portal. Available at: [Link]
-
Reformatsky Reaction. Chemistry LibreTexts. Available at: [Link]
-
3-hydroxy-3-phenylcyclobutane-1-carboxylic acid. Available at: [Link]
-
3-Hydroxycyclobutane-1-carboxylic acid. PubChem. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
3-hydroxycyclobutane-1-carboxylic acid. ChemBK. Available at: [Link]
-
Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
1-Phenylcyclobutanecarboxylic acid. PubChem - NIH. Available at: [Link]
Sources
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- 6. (1s,3s)-3-phenylcyclobutane-1-carboxylic acid(16204-48-1) 1H NMR spectrum [chemicalbook.com]
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- 16. labsolu.ca [labsolu.ca]
stability issues of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid under different conditions
Disclaimer: Please be advised that comprehensive, publicly available stability data for 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid is limited. This technical support guide has been developed by synthesizing information from supplier safety data sheets, established chemical principles, and stability profiles of structurally analogous compounds. The information herein is intended to serve as an expert guide for researchers and scientists. We strongly recommend performing compound-specific stability studies for all critical applications.
Technical Support Center: this compound
Welcome to the technical support center for this compound (CAS 23761-26-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this unique molecule. Our goal is to provide you with the foundational knowledge to ensure the integrity of your experiments and the quality of your results.
The structure of this molecule presents several key features that can influence its stability:
-
A Strained Cyclobutane Ring: Four-membered rings possess significant angle and torsional strain, making them more susceptible to thermal stress and ring-opening reactions compared to larger cycloalkanes.[1][2][3]
-
A Tertiary Hydroxyl Group: Tertiary alcohols can be prone to elimination reactions (dehydration) under acidic conditions.
-
An Aromatic Carboxylic Acid: This functional group introduces pH-dependent solubility and reactivity, as well as potential sensitivity to light (photostability).[4][5]
This guide provides FAQs, troubleshooting workflows, and detailed protocols to help you anticipate and manage these potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
A1: Based on supplier recommendations and general best practices for complex organic molecules, the following conditions are advised:
-
Solid Form: The compound should be stored as a solid in a tightly sealed container at 2-8°C.[6] Protect from light and moisture to prevent potential photolytic and hydrolytic degradation.
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use aprotic solvents (e.g., DMSO, DMF) and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are more susceptible to pH-dependent degradation and should be used immediately.
Q2: I'm observing a gradual loss of purity in my solid sample, even when stored in the dark at 4°C. What could be the cause?
A2: This issue could stem from hygroscopicity.[7] Some crystalline solids can absorb atmospheric moisture, which may be sufficient to initiate slow hydrolytic degradation or catalyze solid-state rearrangements over long periods. Ensure the container is sealed with a high-quality cap and consider storing it in a desiccator to minimize moisture exposure.
Q3: My HPLC analysis shows a new, more non-polar peak after I acidified my aqueous sample. What is a likely degradant?
A3: Under acidic conditions (pH < 4), there are two primary degradation pathways to consider. First, similar to other hydroxy acids, the molecule could undergo an elimination reaction where the tertiary hydroxyl group is lost, forming water and a double bond within the cyclobutane ring, leading to 1-phenylcyclobut-2-ene-1-carboxylic acid.[8] Second, acid catalysis could promote ring-opening or rearrangement reactions due to the inherent strain of the cyclobutane ring.[3] The resulting degradant would likely be more non-polar and thus have a longer retention time on a reverse-phase HPLC column.
Q4: Is the compound susceptible to thermal degradation? At what temperatures should I be concerned?
A4: Yes, caution is warranted. The cyclobutane ring is thermodynamically unstable due to significant ring strain.[1][2] While specific data is unavailable for this molecule, thermolysis of cyclobutane derivatives can occur at elevated temperatures, potentially leading to ring-opening reactions.[9] Furthermore, aromatic carboxylic acids can undergo decarboxylation at high temperatures (e.g., >200-300°C).[10] For routine experimental procedures, it is advisable to avoid heating solutions above 50-60°C for extended periods without prior stability validation.[11]
Q5: Should I take special precautions regarding light exposure during my experiments?
A5: Absolutely. The presence of the phenyl group attached to the carboxylic acid moiety makes the compound a potential candidate for photolytic degradation. Aromatic carboxylic acids are known to absorb UV radiation, which can lead to decarboxylation or the formation of radical species.[4][5][12] It is best practice to work with this compound in amber vials or under yellow light and to protect samples from direct sunlight or prolonged exposure to fluorescent lab lighting.[11]
Troubleshooting Guide: Unexpected Sample Degradation
If you are experiencing an unexpected loss of your parent compound or the appearance of unknown peaks in your analysis, use the following workflow and table to diagnose the potential cause.
Degradation Troubleshooting Workflow
Summary of Potential Issues and Mitigation Strategies
| Observed Problem | Potential Cause | Recommended Action & Explanation |
| Loss of parent compound after heating | Thermal Degradation | Minimize heating time and temperature. The strained cyclobutane ring is susceptible to opening.[9] Consider performing reactions at room temperature if possible. |
| New peaks in acidic or basic solutions | pH-Dependent Hydrolysis | Maintain aqueous solutions at a neutral pH (6-8) whenever feasible.[8] Strong acids can catalyze dehydration, while strong bases can alter the molecule's ionic state, affecting stability. |
| Degradation in clear vials or under bright light | Photodegradation | Always use amber vials or wrap containers in foil.[11] The aromatic ring can absorb UV light, leading to photolytic cleavage or rearrangement.[4] |
| Purity loss over time in solution | Oxidation / Solvent Reactivity | Degas solvents, especially for long-term storage. Use high-purity, aprotic solvents. The tertiary alcohol could be susceptible to oxidation. |
Experimental Protocols
Protocol 1: Recommended Handling and Storage
-
Receiving Solid: Upon receipt, inspect the container seal. Log the date and store the solid compound at 2-8°C in a dark, dry location.
-
Weighing: Allow the container to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Preparing Stock Solutions:
-
Use high-purity (≥99.9%) aprotic solvents like DMSO or DMF.
-
Prepare a concentrated stock (e.g., 10-50 mM).
-
Aliquot the stock solution into single-use volumes in amber glass vials with PTFE-lined caps.
-
-
Storing Solutions: Store aliquots at -20°C for short-term use (1-2 weeks) or -80°C for long-term storage (>2 weeks).
-
Using Solutions: When ready to use, thaw an aliquot completely and vortex gently. Do not refreeze partially used aliquots. Discard any unused portion of the thawed aliquot to ensure consistency.
Protocol 2: Foundational Forced Degradation (Stress Testing) Study
This protocol outlines how to intentionally degrade the compound to understand its liabilities, which is crucial for developing stability-indicating analytical methods.[13][14][15] The goal is to achieve 5-20% degradation.[11]
-
Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.[11]
-
Acid Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature.
-
Withdraw samples at 2, 4, 8, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light.
-
Monitor at the same time points.
-
-
Thermal Degradation:
-
Place both the solid compound and a solution sample in a calibrated oven at 70°C.
-
Test at 24 and 48 hours.
-
-
Photolytic Degradation:
-
Expose a solution sample to a calibrated light source providing combined UV and visible light (as per ICH Q1B guidelines).[11]
-
Simultaneously, keep a control sample wrapped in foil at the same temperature.
-
Analyze at appropriate time points until significant degradation is observed.
-
-
Analysis: Analyze all stressed samples, alongside an unstressed control, by a suitable method (e.g., reverse-phase HPLC with UV detection). Look for a decrease in the parent peak area and the formation of new peaks.
Technical Deep Dive: Potential Degradation Pathways
Understanding the potential chemical transformations of this compound can help in identifying unknown degradants and optimizing experimental conditions.
-
Decarboxylation (Thermal/Photolytic): The loss of carbon dioxide is a common pathway for carboxylic acids under high heat or UV exposure. This would result in 1-phenylcyclobutan-1-ol.[10][12]
-
Dehydration (Acid-Catalyzed): The tertiary alcohol can be eliminated under acidic conditions, especially with heating, to form an alkene. This would yield a phenylcyclobutene carboxylic acid isomer.
-
Ring Opening (Thermal/Acid-Catalyzed): The high strain energy of the cyclobutane ring makes it susceptible to cleavage under harsh conditions, which could lead to various linear chain isomers.[2][9] The specific product would depend on the exact mechanism and conditions.
By understanding these potential liabilities, you can design more robust experiments and ensure the integrity of your scientific findings when working with this compound.
Sources
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- 14. acdlabs.com [acdlabs.com]
- 15. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Refinement of Analytical Methods for 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid (HPCCA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for this compound. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Preliminary Characterization & Sample Handling
Before embarking on sophisticated chromatographic or spectroscopic analysis, it is crucial to confirm the basic identity and purity of your sample. Simple, well-established tests for carboxylic acids can prevent significant downstream troubleshooting.
FAQ 1.1: How can I quickly confirm the presence of the carboxylic acid functional group in my sample?
Answer: Several straightforward qualitative tests can indicate the presence of a carboxylic acid. These are useful for initial verification of synthesized or purchased material.
-
Litmus Test: All carboxylic acids will turn moist blue litmus paper red.[1][2] This is a simple, primary test for acidity.[1][2]
-
Sodium Bicarbonate Test: Adding the sample to a saturated solution of sodium bicarbonate will produce brisk effervescence (bubbling) due to the release of carbon dioxide gas.[3][4] This is a highly reliable and specific test for the carboxylic acid group.[3][4]
-
Esterification Test: Heating the sample with ethanol and a few drops of concentrated sulfuric acid should produce a sweet, fruity smell, which is characteristic of an ester.[3][5] This confirms the ability of the functional group to undergo esterification.[3][5]
| Test | Procedure | Positive Observation | Inference |
| Litmus Test | Spot a small amount of aqueous sample solution onto blue litmus paper. | Paper turns red. | Sample is acidic. |
| Sodium Bicarbonate | Add a small amount of sample to 1 mL of saturated NaHCO₃ solution. | Brisk effervescence (CO₂ gas). | Confirms carboxylic acid group. |
| Esterification | Heat sample with 1 mL ethanol and 2-3 drops of conc. H₂SO₄. | Sweet, fruity odor. | Confirms carboxylic acid group. |
FAQ 1.2: What are the critical considerations for storing and handling HPCCA samples?
Answer: Proper storage is essential to maintain sample integrity. Given its structure—a hydroxyl group and a carboxylic acid—HPCCA is susceptible to degradation.
-
Storage Conditions: Store the compound as a solid in a cool (0-8 °C), dry place, away from direct light.[6] The white solid form is generally stable under these conditions.[6]
-
Solution Stability: Solutions of HPCCA, especially in polar protic solvents like methanol or water, may be prone to esterification or other degradation pathways over time, particularly if acidic or basic catalysts are present. It is recommended to prepare solutions fresh daily for analysis. If storage is necessary, store solutions at -20°C and perform a stability study to determine the acceptable storage duration.
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the primary technique for assessing the purity and quantifying HPCCA. The key to a successful method lies in the correct choice of column, mobile phase, and detection parameters.
Workflow for HPLC Method Development
Caption: Decision tree for troubleshooting HPLC retention time instability.
-
Insufficient Column Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.
-
Mobile Phase Preparation: Inaccurate mixing of mobile phase components or solvent evaporation can cause drift. Always use a graduated cylinder for accurate mixing and keep solvent bottles capped.
-
Pump Performance: Check the pump pressure ripple. High ripple can indicate a leak or a failing check valve, leading to inconsistent flow rates.
Section 3: Gas Chromatography (GC) Analysis
GC analysis of HPCCA is challenging due to its low volatility and the presence of polar functional groups (-OH and -COOH). These groups can lead to poor peak shape and thermal degradation in the hot injector and column.
FAQ 3.1: Can I analyze HPCCA by GC directly, or is derivatization required?
Answer: Direct analysis is generally not recommended. The polar functional groups will cause strong interactions with the stationary phase, leading to broad, tailing peaks and potential irreversible adsorption. Thermal degradation in the injector is also a significant risk.
Derivatization is mandatory for reliable GC analysis. The goal of derivatization is to mask the polar functional groups with nonpolar, volatile groups. Silylation is the most common and effective technique for this purpose.
Recommended Derivatization Protocol:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is a powerful silylating agent, and the TMCS acts as a catalyst.
-
Procedure:
-
Accurately weigh ~1 mg of HPCCA into a 2 mL GC vial.
-
Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Reaction: Both the hydroxyl and carboxylic acid protons will be replaced by trimethylsilyl (TMS) groups, yielding a volatile, thermally stable derivative.
Troubleshooting Common GC Issues
Q: I am seeing multiple peaks for my derivatized sample. What could be the cause?
Answer:
-
Incomplete Derivatization: This is the most likely cause. You may be seeing peaks for the mono-silylated (at either the -OH or -COOH) and di-silylated products. Solution: Increase the reaction time or temperature, or increase the ratio of derivatizing agent to sample.
-
Side Reactions/Degradation: The cyclobutane ring, while generally stable, can be susceptible to ring-opening under certain conditions, although this is less likely with silylation. [7]Degradation in the injector port is also possible if the temperature is too high. Solution: Optimize the injector temperature, starting lower (e.g., 250 °C) and gradually increasing.
-
Presence of Isomers: The synthesis of HPCCA can produce cis and trans isomers. [8]These isomers may be separated by your GC column, leading to two distinct peaks. Solution: Confirm the isomeric purity of your starting material using another technique like NMR.
Section 4: Spectroscopic Analysis (NMR & MS)
FAQ 4.1: What are the expected ¹H and ¹³C NMR chemical shifts for HPCCA?
Answer: NMR spectroscopy is essential for structural confirmation. The expected chemical shifts are influenced by the phenyl ring, the cyclobutane structure, and the electron-withdrawing nature of the carboxylic acid. [9][10]
| Group | ¹H Chemical Shift (ppm, approximate) | ¹³C Chemical Shift (ppm, approximate) | Notes |
|---|---|---|---|
| -COOH | 10.0 - 12.0 (broad singlet) | 170 - 180 | The acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal. [9] |
| -OH | 2.0 - 5.0 (broad singlet) | - | The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |
| Phenyl C-H | 7.2 - 7.6 (multiplet) | 125 - 145 | A complex multiplet representing the aromatic protons. |
| Cyclobutane C-H | 2.0 - 3.5 (multiplets) | 30 - 50 | The protons on the strained cyclobutane ring will appear as complex multiplets. [11] |
| Quaternary C | - | ~75 (C-OH), ~50 (C-COOH) | The carbon attached to the hydroxyl and phenyl group will be significantly downfield. |
FAQ 4.2: What fragmentation pattern should I expect in Mass Spectrometry (MS)?
Answer: Using Electrospray Ionization (ESI) in negative mode is ideal for this compound, as the carboxylic acid will readily deprotonate to form [M-H]⁻. In positive mode, you might see [M+H]⁺ or adducts like [M+Na]⁺.
Expected Fragmentation (in ESI-MS/MS of [M-H]⁻):
-
Loss of H₂O: A neutral loss of 18 Da from the parent ion is highly likely due to the hydroxyl group.
-
Loss of CO₂: Decarboxylation (loss of 44 Da) is a characteristic fragmentation pathway for carboxylic acids.
-
Ring Opening: The strained cyclobutane ring can fragment under collision-induced dissociation (CID), leading to various product ions. [7]
Section 5: Chiral Separations
HPCCA is a chiral molecule. The carbon atom attached to the phenyl and hydroxyl groups is a stereocenter. Therefore, the compound exists as a pair of enantiomers. Separating and quantifying these enantiomers is often a regulatory requirement in drug development.
FAQ 5.1: How can I separate the enantiomers of HPCCA?
Answer: Chiral HPLC is the preferred method. [12]This requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.
Recommended Approach:
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® AD or Chiralcel® OD) are highly effective for a wide range of compounds and are a good starting point. [13]Protein-based columns, such as those with immobilized human serum albumin (HSA), can also be effective for chiral acids. [14]2. Mobile Phase:
-
Normal Phase: Typically mixtures of hexane/isopropanol or hexane/ethanol are used. Small amounts of an acidic modifier (like TFA or acetic acid) are often required to improve peak shape for acidic analytes.
-
Reversed Phase: Mobile phases consisting of acetonitrile/water or methanol/water with a buffer (e.g., ammonium formate) can also be effective on certain CSPs.
-
-
Method Development: Chiral separations are often less predictable than standard reversed-phase chromatography. [12]Screening several different CSPs and mobile phase combinations is usually necessary to find the optimal conditions.
References
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
-
Organic Syntheses Procedure - 3-chlorocyclobutanecarboxylic acid. Available at: [Link]
-
Nohara, A. et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
Vedantu - Test for Carboxyl Group - Explanation, Mechanism and FAQs. Available at: [Link]
-
Testbook - Testing for Carboxyl Group Procedure, Observations and Results. Available at: [Link]
-
ResearchGate - GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from γ-ray irradiated walnut (Juglans nigra). Available at: [Link]
- CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. Google Patents.
-
Sperlingová, I. et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Available at: [Link]
-
Organic Syntheses Procedure - 19. Available at: [Link]
-
Supporting Information - Preparation of bicyclo[1.1.0]butanes 1 and housanes 4. Available at: [Link]
-
PubChem - 3-Hydroxycyclobutane-1-carboxylic acid. Available at: [Link]
-
UVaDOC Principal - Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Available at: [Link]
-
Chemistry LibreTexts - 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
PMC - Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Available at: [Link]
-
Phenomenex - Chiral HPLC Separations. Available at: [Link]
-
YouTube - Tests for carboxylic acid. Distinction tests for -COOH. Available at: [Link]
-
Scholars' Mine - High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Available at: [Link]
-
ACS Publications - Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate - The application of cyclobutane derivatives in organic synthesis. Available at: [Link]
-
Oregon State University - CH 336: Carboxylic Acid Spectroscopy. Available at: [Link]
-
SIELC Technologies - HPLC Separation of Carboxylic Acids. Available at: [Link]
-
Scribd - Carboxylic Acid Detection Guide | PDF. Available at: [Link]
-
Chemistry Notes - Detection of Carboxylic acid; Functional group detection. Available at: [Link]
-
PMC - Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]
-
YouTube - Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. Available at: [Link]
-
PubMed - Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. Available at: [Link]
Sources
- 1. Test for Carboxyl Group - Explanation, Mechanism and FAQs [vedantu.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. testbook.com [testbook.com]
- 4. youtube.com [youtube.com]
- 5. scribd.com [scribd.com]
- 6. 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid 97% | CAS: 23761-26-4 | AChemBlock [achemblock.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. uvadoc.uva.es [uvadoc.uva.es]
- 14. Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding byproduct formation in 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid synthesis
Technical Support Center: 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and nuances associated with this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and direct method involves the nucleophilic addition of a phenyl organometallic reagent to a 3-oxocyclobutane-1-carboxylic acid precursor. Specifically, the use of a Grignard reagent like phenylmagnesium bromide (PhMgBr) is well-documented.[1] This approach is favored for its high atom economy and straightforward execution.
The core reaction involves a dual role for the Grignard reagent:
-
Deprotonation: The first equivalent of PhMgBr acts as a base, deprotonating the carboxylic acid of the starting material.
-
Nucleophilic Attack: A second equivalent of PhMgBr then acts as a nucleophile, attacking the ketone carbonyl to form the desired tertiary alcohol.[1]
Alternative, though less direct, routes could be envisioned through multi-step sequences or adaptations of classic named reactions like the Ivanov or Reformatsky reactions, but the Grignard pathway offers the most direct conversion.[2][3][4][5]
Q2: My primary issue is the formation of a significant dehydrated byproduct, likely 1-phenylcyclobut-2-ene-1-carboxylic acid. What causes this and how can I prevent it?
This is the most common pitfall in this synthesis. The tertiary alcohol in the product is highly susceptible to acid-catalyzed elimination (dehydration), especially given the strain of the four-membered ring.
Root Cause: The presence of strong acid, often during the aqueous workup, protonates the hydroxyl group, turning it into a good leaving group (water). Subsequent elimination forms a stable, conjugated alkene. Even mild acidic conditions or heating during purification can trigger this side reaction.
Troubleshooting & Prevention:
-
Modified Workup: Avoid using strong acids like HCl or H₂SO₄ for quenching the reaction. Instead, use a buffered or weakly acidic solution. A saturated aqueous solution of ammonium chloride (NH₄Cl) is highly effective for quenching Grignard reactions without creating a strongly acidic environment.[1]
-
Temperature Control: Perform the entire reaction, quench, and extraction at low temperatures (e.g., 0 °C to room temperature). Avoid any heating until the product is isolated and purified.
-
Purification Strategy: If using silica gel chromatography, be aware that standard silica is slightly acidic and can promote dehydration.
-
Consider neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent).
-
Alternatively, use a different stationary phase like alumina (neutral or basic).
-
Often, the crude product can be used in the next step without extensive purification, minimizing exposure to conditions that cause dehydration.[1]
-
Q3: I am experiencing low conversion, with a significant amount of the 3-oxocyclobutanecarboxylic acid starting material recovered. What are the likely causes?
Low conversion typically points to issues with the nucleophilic reagent or reaction conditions.
Root Cause Analysis:
-
Grignard Reagent Stoichiometry: A common error is using an insufficient amount of the Grignard reagent. At least two full equivalents are required: one to deprotonate the carboxylic acid and a second to attack the ketone. The literature demonstrates success using 2.4 equivalents to ensure the reaction goes to completion.[1]
-
Reagent Inactivity: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Any exposure will quench the reagent, reducing its effective concentration.
-
Reaction Kinetics: The reaction may be too slow at the chosen temperature, or the reaction time may be insufficient.
Troubleshooting & Prevention:
-
Verify Stoichiometry: Ensure you are using a minimum of 2.0 equivalents of the Grignard reagent, with a slight excess (2.2-2.5 equivalents) being optimal.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents (e.g., anhydrous THF).
-
Reagent Quality: Use freshly prepared PhMgBr or a recently titrated commercial solution.
-
Optimize Reaction Time/Temperature: While the initial addition should be at 0 °C to control exothermicity, allowing the reaction to stir for an extended period (e.g., 12-24 hours) at this temperature or to slowly warm to room temperature can improve conversion.[1]
Troubleshooting Guide: A Tabular Summary
| Problem Observed | Probable Cause(s) | Recommended Solutions & Key Insights |
| High levels of dehydrated byproduct | 1. Strongly acidic workup.2. High temperatures during workup/purification.3. Acidic silica gel during chromatography. | 1. Quench with saturated aq. NH₄Cl instead of strong acid.[1]2. Maintain temperatures at or below room temperature throughout.3. Use neutralized silica, basic alumina, or avoid chromatography if possible. |
| Low conversion / High starting material | 1. Insufficient Grignard reagent (<2 equivalents).2. Deactivated Grignard reagent (moisture).3. Insufficient reaction time. | 1. Use 2.2-2.5 equivalents of PhMgBr to account for deprotonation and nucleophilic attack.[1]2. Use anhydrous solvents and rigorously dried glassware.3. Increase reaction time at 0 °C to 24 hours. |
| Formation of viscous, unidentified polymer | 1. Enolate-driven self-condensation of the starting ketone.2. High local concentration of Grignard reagent. | 1. Employ "inverse addition": slowly add the Grignard reagent to the solution of the keto-acid at 0 °C.2. Ensure efficient stirring to quickly disperse the added nucleophile. |
| Difficulty in purification | 1. Product is a polar carboxylic acid, prone to streaking on silica.2. Product instability (dehydration) on column. | 1. Utilize acid-base extraction: Dissolve crude in an organic solvent, extract with aq. NaHCO₃, wash the aqueous layer, re-acidify carefully with a weak acid, and extract the product back into an organic solvent.2. If chromatography is necessary, use the strategies mentioned for preventing dehydration. |
Visualizing the Chemistry: Reaction & Byproduct Pathways
To better understand the process, the following diagrams illustrate the desired reaction and a key side reaction.
Caption: Mechanism of acid-catalyzed dehydration byproduct formation.
Validated Experimental Protocol
This protocol is adapted from established literature procedures and incorporates best practices to minimize byproduct formation. [1] Materials:
-
3-Oxocyclobutane-1-carboxylic acid
-
Phenylmagnesium bromide (e.g., 3.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add 3-oxocyclobutane-1-carboxylic acid (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer. Dissolve the acid in anhydrous THF.
-
Reaction: Cool the solution to 0 °C using an ice-water bath. Slowly add phenylmagnesium bromide (2.4 eq) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 24 hours to ensure completion.
-
Quench: While maintaining the temperature at 0 °C, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product is often a mixture of cis- and trans-isomers. [1]8. Purification (if necessary): If further purification is required, consider recrystallization or chromatography on neutralized silica gel. Note that the crude material is often of sufficient purity for subsequent synthetic steps. [1]
Caption: Troubleshooting workflow for synthesis optimization.
References
-
ACS Green Chemistry & Engineering. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. Available at: [Link]
- Patsnap. Synthesis method of 3-oxocyclobutanecarboxylic acid - CN105037130A.
- Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid - CN103232340A.
- Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid - CN105037130A.
-
Supporting Information for an academic publication. General Procedure A: Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate (1a). Available at: [Link]
-
Wikipedia. Ivanov reaction. Available at: [Link]
-
Cambridge University Press. Reformatsky Reaction. Available at: [Link]
-
Organic Reactions. The Reformatsky Reaction. Available at: [Link]
-
Wiley Online Library. Ivanov Reaction. Available at: [Link]
-
Wikipedia. Reformatsky reaction. Available at: [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. Available at: [Link]
Sources
Validation & Comparative
A Comparative Analysis of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic Acid and its Analogs as Potential Carbonic Anhydrase Inhibitors
Introduction: The Rising Significance of the Cyclobutane Motif in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is perpetual. While traditionally larger and more flexible ring systems have been extensively explored, smaller, strained carbocycles like cyclobutane are gaining increasing attention.[1] The rigid, puckered conformation of the cyclobutane ring can enforce specific orientations of appended functional groups, which can be highly advantageous for optimizing interactions with biological targets. This guide focuses on 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid, a compound featuring this intriguing scaffold, and presents a comparative analysis of its potential as a carbonic anhydrase inhibitor alongside a curated set of its analogs.
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Their involvement in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, has established them as significant therapeutic targets.[3] While sulfonamides have been the hallmark of CA inhibitors, the development of non-classical inhibitors, such as those bearing a carboxylic acid as the zinc-binding group, is an active area of research aimed at achieving greater isoform selectivity and overcoming challenges associated with the sulfonamide class.[2] This guide explores the hypothesis that the this compound scaffold can serve as a promising foundation for the development of novel CA inhibitors.
This in-depth technical guide will provide a comparative analysis of the parent compound and its rationally designed analogs, supported by hypothetical experimental data. We will delve into the synthetic strategies for these molecules, present detailed protocols for their biological evaluation, and discuss the structure-activity relationships (SAR) that emerge from our comparative data.
Comparative Analysis of this compound and Its Analogs
For the purpose of this comparative analysis, a focused library of analogs of this compound (Compound 1 ) was designed. The selection of analogs was guided by the objective of probing the influence of electronic and steric effects of substituents on the phenyl ring on the inhibitory activity against human carbonic anhydrase II (hCA II), a well-characterized and readily available isoform. The analogs feature electron-donating and electron-withdrawing groups at the para-position of the phenyl ring, as well as a sterically bulky group.
Table 1: Structures and Hypothetical Inhibitory Activity of this compound and its Analogs against hCA II
| Compound ID | R | Structure | Hypothetical IC50 (µM) for hCA II |
| 1 | H | 25.4 | |
| 2 | 4-OCH₃ | 15.8 | |
| 3 | 4-Cl | 8.2 | |
| 4 | 4-NO₂ | 5.1 | |
| 5 | 4-C(CH₃)₃ | 35.7 | |
| Acetazolamide | - | N/A (Standard) | 0.012 |
Structure-Activity Relationship (SAR) Analysis
The hypothetical inhibitory data presented in Table 1 allows for a preliminary structure-activity relationship analysis. The parent compound, this compound (1 ), exhibits modest inhibitory activity against hCA II.
The introduction of an electron-donating methoxy group at the para-position (Compound 2 ) leads to a slight enhancement in potency. This could be attributed to favorable electronic interactions within the active site of the enzyme.
A more significant increase in inhibitory activity is observed with the introduction of electron-withdrawing groups. The para-chloro substituted analog (Compound 3 ) shows a notable improvement in potency, while the para-nitro substituted analog (Compound 4 ) is the most potent among the designed series. This trend suggests that the electronic properties of the phenyl ring play a crucial role in the interaction with the enzyme, with electron-withdrawing substituents favoring stronger binding. This is a common observation in the SAR of various enzyme inhibitors.
Conversely, the introduction of a sterically bulky tert-butyl group at the para-position (Compound 5 ) results in a decrease in inhibitory activity compared to the parent compound. This suggests that steric hindrance may disrupt the optimal binding of the inhibitor within the active site of hCA II.
It is important to note that while these trends are plausible based on established principles of medicinal chemistry, the presented IC50 values are hypothetical and would require experimental validation.
Experimental Protocols
Synthesis of this compound (Compound 1)
A representative synthetic protocol for the parent compound is detailed below. This method utilizes a Grignard reaction with commercially available 3-oxocyclobutanecarboxylic acid.
dot
Caption: Synthetic workflow for this compound.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of bromobenzene (1.0 eq) in anhydrous THF via the dropping funnel. Initiate the reaction by gentle heating if necessary. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Grignard Reaction: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous THF dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Workup and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
In Vitro Carbonic Anhydrase II Inhibition Assay
The inhibitory activity of the synthesized compounds against hCA II is determined using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).
dot
Caption: Workflow for the in vitro carbonic anhydrase II inhibition assay.
Materials:
-
Human carbonic anhydrase II (hCA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA II in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile.
-
Prepare serial dilutions of the test compounds and the standard inhibitor (Acetazolamide) in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the hCA II solution to each well (except for the blank).
-
Add 20 µL of the test compound dilution (or DMSO for the control) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10 minutes at 30-second intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This comparative guide has presented a focused analysis of this compound and a series of its analogs as potential inhibitors of carbonic anhydrase II. The hypothetical data and the accompanying structure-activity relationship analysis suggest that the phenylcyclobutane carboxylic acid scaffold is a viable starting point for the design of novel CA inhibitors. The electronic nature of the substituents on the phenyl ring appears to be a key determinant of inhibitory potency, with electron-withdrawing groups enhancing activity.
The detailed experimental protocols for the synthesis of the parent compound and the in vitro inhibition assay provide a practical framework for researchers interested in exploring this class of compounds. Future work should focus on the synthesis and experimental validation of the proposed analogs to confirm the hypothetical SAR. Further optimization could involve exploring a wider range of substituents at various positions on the phenyl ring, as well as modifications to the cyclobutane core itself. Additionally, evaluating the inhibitory activity against other CA isoforms would be crucial to assess the selectivity profile of these compounds. The insights gained from such studies could pave the way for the development of potent and selective CA inhibitors with potential therapeutic applications.
References
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ScholarWorks at California State University, Northridge. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 3-Oxocyclobutanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
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PubMed Central. (2022, June 27). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. Retrieved from [Link]
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PubMed Central. (2021, January). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
-
ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Retrieved from [Link]
-
ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, May 26). C(sp3)–H arylation to construct all-syn cyclobutane-based heterobicyclic systems: a novel fragment collection. Retrieved from [Link]
-
AVESİS. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Carbonic anhydrase II in complex with carboxylic acid-based inhibitors. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
This guide provides a comprehensive framework for validating the biological activity of the novel compound, 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a comparative approach, benchmarking the subject compound against established therapeutic agents. The experimental protocols detailed herein are intended to provide a robust foundation for assessing its potential as a GPR40 agonist and a sigma 1 receptor ligand, two promising avenues for therapeutic intervention in metabolic and neurological disorders, respectively.
Introduction: The Therapeutic Potential of a Novel Scaffold
The structural motif of this compound presents an intriguing starting point for drug discovery. The presence of a cyclobutane ring, a feature known to enhance metabolic stability and introduce favorable three-dimensional geometry, coupled with a phenyl ring and a carboxylic acid group—both common pharmacophoric elements—suggests a high potential for biological activity. Notably, structural analogs have demonstrated activity as GPR40 agonists, a key receptor in glucose-stimulated insulin secretion, making it a prime target for type 2 diabetes therapies[1]. Furthermore, the broader class of phenylcycloalkane carboxylic acid derivatives has shown potent and selective ligand activity for the sigma 1 receptor, a chaperone protein implicated in a range of neurological conditions.
This guide will therefore focus on a dual-pronged validation approach:
-
GPR40 Agonist Activity: Investigating the compound's ability to activate the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), a key regulator of insulin secretion[1].
-
Sigma 1 Receptor Binding Affinity: Assessing the compound's potential to bind to the sigma 1 receptor, a protein involved in cellular stress responses and calcium signaling[2].
To provide a clear benchmark for the compound's performance, we will be comparing its activity against well-characterized reference compounds:
-
TAK-875 (Fasiglifam): A potent and selective GPR40 agonist[3][4].
-
(+)-Pentazocine and PRE-084: Established sigma 1 receptor agonists[5][6].
Physicochemical and Structural Comparison
A foundational aspect of drug discovery is the characterization of a compound's physicochemical properties, which significantly influence its pharmacokinetic and pharmacodynamic behavior. Below is a comparative table of this compound and the selected reference compounds.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted LogP |
| This compound | C₁₁H₁₂O₃ | 208.21 | ~4.5 | ~1.5 | |
| TAK-875 (Fasiglifam) | C₂₉H₂₈O₆S | 524.6 | 4.3 | 5.1 | |
| (+)-Pentazocine | C₁₉H₂₇NO | 285.43 | 8.88[7] | 3.31[7] | |
| PRE-084 | C₁₄H₂₅N | 207.36 | ~9.5 | ~3.0 |
Experimental Validation: A Step-by-Step Guide
The following sections provide detailed protocols for the in vitro validation of this compound's biological activity.
Workflow for Biological Activity Validation
Caption: Experimental workflow for validating the biological activity of the test compound.
Protocol 1: GPR40 Functional Assay (IP-One HTRF)
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation, providing a measure of GPR40 agonism.
Materials:
-
CHO-K1 cells stably expressing human GPR40 (hGPR40)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
IP-One HTRF kit (Cisbio)
-
This compound
-
TAK-875 (as a positive control)
-
Assay buffer (e.g., HBSS)
-
96-well or 384-well white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the hGPR40-CHO-K1 cells into the assay plates at a density of approximately 20,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the test compound and TAK-875 in the stimulation buffer provided in the IP-One HTRF kit.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at 37°C[8].
-
IP1 Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well and incubate for 1 hour at room temperature, protected from light[8][9].
-
Data Acquisition: Read the plates on an HTRF-compatible reader at 620 nm (for the cryptate donor) and 665 nm (for the d2 acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the compound concentration. Determine the EC₅₀ value using a non-linear regression curve fit.
Protocol 2: Sigma 1 Receptor Radioligand Binding Assay
This competitive binding assay measures the affinity of the test compound for the sigma 1 receptor by assessing its ability to displace a radiolabeled ligand.
Materials:
-
Rat or guinea pig liver membrane homogenate (a rich source of sigma 1 receptors)
-
[³H]-(+)-pentazocine (radioligand)
-
This compound
-
(+)-Pentazocine and PRE-084 (as positive controls)
-
Haloperidol (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
GF/B glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
Cell harvester
Procedure:
-
Assay Setup: In a 96-well plate, combine the liver membrane homogenate, varying concentrations of the test compound or control compounds, and a fixed concentration of [³H]-(+)-pentazocine.
-
Incubation: Incubate the plates for 120 minutes at 37°C.
-
Filtration: Terminate the reaction by rapid filtration through the GF/B filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand[10].
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor compound. Calculate the IC₅₀ and then the Ki value using the Cheng-Prusoff equation.
Protocol 3: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of the test compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic profile.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system
-
This compound
-
Control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a solution of the test compound in phosphate buffer.
-
Reaction Initiation: Add the liver microsomes and the NADPH regenerating system to the compound solution to initiate the metabolic reaction. Incubate at 37°C[11].
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and add them to acetonitrile to stop the reaction.
-
Sample Analysis: Analyze the samples using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Predicted Biological Activity and Comparative Data
Based on the structural similarities to known active compounds, we can hypothesize the potential activity of this compound and present a table of expected comparative data.
| Parameter | This compound (Hypothetical) | TAK-875 | (+)-Pentazocine | PRE-084 |
| GPR40 EC₅₀ (nM) | 100 - 500 | 14 - 72[4][12] | N/A | N/A |
| Sigma 1 Ki (nM) | 50 - 200 | N/A | ~5 | 44 (IC₅₀)[6] |
| In Vitro t½ (min) | > 60 | Moderate | Moderate | > 60 |
Potential Mechanisms of Action: Signaling Pathways
Understanding the potential signaling pathways is crucial for interpreting the experimental results and predicting the physiological effects of the compound.
GPR40 Signaling Pathway
Caption: GPR40 signaling pathway leading to insulin secretion.
Activation of GPR40 by an agonist like this compound is predicted to initiate a signaling cascade through the Gq protein subunit[13]. This leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium levels. This elevation in calcium is a key signal for the exocytosis of insulin-containing granules, resulting in glucose-dependent insulin secretion[13].
Sigma 1 Receptor Signaling Pathway
Caption: Sigma 1 receptor signaling in cellular stress response.
The sigma 1 receptor is a chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane[2]. Upon binding of an agonist like this compound, the sigma 1 receptor is thought to dissociate from its binding partner, BiP. This allows the sigma 1 receptor to interact with and modulate the activity of other proteins, such as the IP3 receptor, thereby regulating calcium signaling between the ER and mitochondria[2]. This modulation of calcium homeostasis and ER stress is believed to contribute to its neuroprotective and other cellular protective effects[14].
Conclusion
This guide provides a structured and comparative approach to the initial biological validation of this compound. By employing the detailed protocols and leveraging the comparative data from established compounds, researchers can effectively assess its potential as a novel therapeutic agent. The hypothesized dual activity as a GPR40 agonist and a sigma 1 receptor ligand presents exciting possibilities for its application in treating a range of diseases. The subsequent in vivo studies will be crucial in further elucidating its therapeutic potential and safety profile.
References
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PLOS ONE. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1. Available from: [Link]
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PubChem. Pentazocine. Available from: [Link]
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PLOS ONE. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. Available from: [Link]
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National Institutes of Health. SIGMA RECEPTOR BINDING ASSAYS. Available from: [Link]
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National Institutes of Health. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Available from: [Link]
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ResearchGate. Molecular functions of the sigma-1 receptor. Available from: [Link]
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Cyprotex. Microsomal Stability. Available from: [Link]
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PubMed. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Available from: [Link]
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MDPI. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Available from: [Link]
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Wikipedia. Sigma-1 receptor. Available from: [Link]
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BMG Labtech. HTRF IP-One assay used for functional screening. Available from: [Link]
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Diabetes Care. Randomized, Double-Blind, Dose-Ranging Study of TAK-875, a Novel GPR40 Agonist, in Japanese Patients With Inadequately Controlled Type 2 Diabetes. Available from: [Link]
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Mercell. metabolic stability in liver microsomes. Available from: [Link]
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National Institutes of Health. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY. Available from: [Link]
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National Institutes of Health. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. Available from: [Link]
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National Institutes of Health. IP-3/IP-1 Assays. Available from: [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
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MDPI. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. Available from: [Link]
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National Center for Biotechnology Information. SIGMAR1 sigma non-opioid intracellular receptor 1 [ (human)]. Available from: [Link]
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BioIVT. Metabolic Stability Assay Services. Available from: [Link]
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National Institutes of Health. Physicochemical Characterizations and Pharmacokinetic Evaluation of Pentazocine Solid Lipid Nanoparticles against Inflammatory Pain Model. Available from: [Link]
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EMBL-EBI. Compound: PENTAZOCINE (CHEMBL100116). Available from: [Link]
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National Institutes of Health. Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling. Available from: [Link]
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ResearchGate. Sigma-1 receptor topology. Available from: [Link]
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ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
-
University of Turin. Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. Available from: [Link]
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National Institutes of Health. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Available from: [Link]
-
MDPI. Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. Available from: [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (-)-pentazocine. Available from: [Link]
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ResearchGate. Expression and activation of GPR120 and GPR40. Available from: [Link]
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BioIVT. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]
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F.A. Davis PT Collection. Pentazocine. Available from: [Link]
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U.S. Food and Drug Administration. TALACEN Pentazocine hydrochloride, USP, and acetaminophen, USP. Available from: [Link]
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Patsnap Synapse. What are GPR40 agonists and how do they work?. Available from: [Link]
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ResearchGate. The effects of Sigma-1 receptor (Sig-1R) agonist PRE-084 and antagonist BD-1047 on endoplasmic reticulum (ER) stress-mediated neuronal apoptosis and mitochondrial dysfunction after TBI. Available from: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic Acid Stereoisomers
Introduction: The Critical Role of Stereochemistry in Drug Discovery
In the landscape of modern drug development, the spatial arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a fundamental determinant of pharmacological activity, dictating how a molecule interacts with its biological target. The cyclobutane ring, a strained four-membered carbocycle, is a prevalent motif in many bioactive compounds. Its puckered, non-planar nature gives rise to distinct stereoisomers, primarily cis and trans configurations, which can exhibit profoundly different efficacy, metabolism, and toxicity profiles.
This guide provides a comprehensive framework for the spectroscopic differentiation of the cis and trans isomers of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid. While specific, published datasets for this exact molecule are scarce, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive comparison. The objective is to equip researchers, scientists, and drug development professionals with the expertise to interpret spectral data, understand the causal relationships between stereochemistry and spectral output, and apply these insights to their own work.
Molecular Structures and Key Stereochemical Features
The primary difference between the cis and trans isomers lies in the relative orientation of the hydroxyl (-OH) and carboxylic acid (-COOH) groups with respect to the phenyl (-Ph) group and the cyclobutane ring.
Caption: Puckered conformations of cis and trans isomers.
Methodology: A Self-Validating Protocol for Spectroscopic Analysis
Achieving reproducible and trustworthy data requires meticulous adherence to standardized protocols. The following workflow outlines the necessary steps for acquiring and analyzing the spectroscopic data for the target isomers.
Experimental Workflow Diagram
Caption: Standard workflow for spectroscopic analysis.
Detailed Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 400 MHz (or higher) spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for its ability to solubilize carboxylic acids and to observe exchangeable protons (OH, COOH).
-
Concentration: 5-10 mg of the purified isomer in ~0.6 mL of solvent.
-
Experiments:
-
¹H NMR: Standard pulse program, sufficient scans for a signal-to-noise ratio >100:1 for key signals.
-
¹³C NMR: Proton-decoupled, sufficient scans for adequate signal-to-noise.
-
2D NMR (COSY, HSQC): Essential for unambiguous assignment of proton and carbon signals, especially for the complex cyclobutane ring system.
-
-
-
Infrared (IR) Spectroscopy:
-
Instrument: Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing ~1% of the sample or as a thin film from evaporable solvent.
-
Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Instrument: High-Resolution Mass Spectrometer (e.g., ESI-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes. Negative mode is often ideal for carboxylic acids ([M-H]⁻).
-
Analysis: Determine the accurate mass of the molecular ion to confirm elemental composition. Analyze the MS/MS fragmentation pattern to identify characteristic neutral losses.
-
Predictive Spectroscopic Comparison: cis vs. trans Isomers
The following sections detail the expected spectroscopic differences based on the principles of stereochemical influence on spectral parameters.
¹H NMR Spectroscopy: The Most Definitive Technique
¹H NMR is the most powerful tool for differentiating these isomers. The key lies in the chemical shifts (δ) and, most importantly, the proton-proton coupling constants (J), which are highly sensitive to the dihedral angles between protons on the cyclobutane ring.[1]
Table 1: Predicted ¹H NMR Data Comparison
| Proton(s) | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer | Rationale for Difference |
| -COOH | 10-12 (Broad) | 10-12 (Broad) | Highly variable, solvent-dependent. |
| -OH | 3-5 (Broad) | 2-4 (Broad) | May be deshielded in the cis isomer due to potential intramolecular H-bonding. |
| Phenyl (Ar-H) | 7.2-7.5 | 7.2-7.5 | Minimal difference expected unless ring puckering significantly alters phenyl conformation. |
| H3 (CH-OH) | ~4.5 | ~4.2 | The cis relationship to the bulky phenyl group at C1 may cause steric compression, leading to a downfield shift. |
| CH₂ (H2/H4) | 2.2-3.0 (Complex) | 2.0-2.8 (Complex) | The anisotropic effect of the phenyl ring will cause significant differentiation. Protons on the same face as the phenyl group (cis) will be deshielded. |
Causality Behind Coupling Constants (J):
The puckered nature of the cyclobutane ring means that vicinal protons (on adjacent carbons) have specific dihedral angles. According to the Karplus relationship, the magnitude of the ³J coupling constant depends on this angle.
-
trans-Isomer: This isomer is expected to adopt a more rigid conformation where the bulky substituents occupy pseudo-equatorial positions to minimize steric strain.[2] This leads to more defined and predictable dihedral angles and, consequently, distinct coupling constants.
-
cis-Isomer: This isomer may be more conformationally mobile, potentially flipping between two equivalent puckered states.[2][3] This conformational averaging can result in J-values that are a weighted average of the constants from each conformer.
A detailed analysis of the complex multiplets for the cyclobutane ring protons, often requiring simulation, is the definitive method for assignment. In general, trans-vicinal couplings are different from cis-vicinal couplings in cyclobutane systems.[4]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Differences in the steric environment of the carbon atoms will be reflected in their ¹³C chemical shifts.
Table 2: Predicted ¹³C NMR Data Comparison
| Carbon | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer | Rationale for Difference |
| C=O | ~175 | ~175 | Minor difference expected. |
| C1 (Quaternary) | ~50 | ~48 | Steric interactions in the cis isomer could cause a slight shift. |
| C3 (CH-OH) | ~70 | ~68 | The steric environment around C3 is different, leading to a predictable shift. |
| C2/C4 (CH₂) | ~35 | ~33 | The γ-gauche effect from the substituents can cause shielding/deshielding differences between isomers. |
| Phenyl (Ar-C) | 125-140 | 125-140 | Minimal difference expected. |
Infrared (IR) Spectroscopy: The Signature of Hydrogen Bonding
IR spectroscopy provides valuable information about the functional groups, particularly the hydroxyl (-OH) and carbonyl (C=O) groups.
Table 3: Predicted IR Data Comparison
| Functional Group | Predicted Frequency (cm⁻¹) - cis Isomer | Predicted Frequency (cm⁻¹) - trans Isomer | Rationale for Difference |
| O-H Stretch | ~3500-3200 (Broad) | ~3600-3200 (Broad) | The cis isomer has the potential for intramolecular hydrogen bonding between the C3-OH and the C1-COOH. This would result in a broader, lower frequency O-H stretch compared to the trans isomer, which can only engage in intermolecular H-bonding. |
| C=O Stretch | ~1700 | ~1715 | If the cis isomer forms a dimer via H-bonding of the carboxylic acids, the C=O stretch will appear at a lower wavenumber (~1700 cm⁻¹). The trans isomer will also likely form this dimer. The key differentiator remains the O-H stretch. |
Mass Spectrometry (MS): Confirming Mass and Fragmentation
While MS will not typically distinguish between stereoisomers directly, it is essential for confirming the molecular formula and can sometimes offer subtle clues.
-
Molecular Ion: Both isomers will show the identical molecular ion peak (e.g., [M-H]⁻ at m/z 191.0714 in negative ESI mode for C₁₁H₁₁O₃⁻). High-resolution measurement is critical to confirm the elemental composition of C₁₁H₁₂O₃.
-
Fragmentation (MS/MS): Common fragmentation pathways would include the loss of water (-18 Da), the loss of the carboxyl group (-45 Da), and cleavages of the cyclobutane ring. While the fragments will be the same, the relative abundances of certain fragment ions might differ slightly due to stereochemical differences influencing the stability of the transition states leading to fragmentation, though this is often not a reliable primary method for differentiation.
Conclusion
The definitive differentiation of cis- and trans-3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid relies on a multi-faceted spectroscopic approach, with ¹H NMR spectroscopy serving as the cornerstone technique. The analysis of coupling constants and chemical shifts, informed by an understanding of the conformational behavior of the cyclobutane ring and the influence of substituent effects, allows for unambiguous stereochemical assignment.[3] Supporting data from ¹³C NMR, IR, and MS provide orthogonal confirmation of the carbon skeleton, functional groups, and molecular formula, respectively. By employing the rigorous methodologies and interpretive principles outlined in this guide, researchers can confidently characterize their molecules, ensuring the stereochemical integrity crucial for advancing drug discovery and development programs.
References
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Ferrando, A., et al. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate.
-
Hamid Raza, G., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate.
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Abraham, R. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry.
-
Wiberg, K. B., et al. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS.
-
Cativiela, C., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega.
-
Doc Brown's Chemistry. (n.d.). Cyclobutane low high resolution H-1 proton nmr spectrum. docbrown.info.
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Bhacca, N. S., & Williams, D. H. (n.d.). NMR Spectroscopy of Cyclobutanes. ResearchGate.
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Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. osimun.com.
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A Senior Application Scientist's Guide to Carboxylic Acid Bioisosteres in Drug Design
Introduction: The Double-Edged Sword of the Carboxylic Acid Group
The carboxylic acid moiety is a cornerstone in medicinal chemistry, integral to the pharmacophore of over 450 marketed drugs, including renowned agents like nonsteroidal anti-inflammatory drugs (NSAIDs) and statins.[1][2] Its prevalence stems from its ability to form strong electrostatic and hydrogen bond interactions with biological targets.[1][3][4] However, this functional group is not without its drawbacks. The acidic nature and resulting negative charge at physiological pH can lead to poor passive diffusion across biological membranes, rapid metabolism (e.g., via glucuronidation), and potential for idiosyncratic drug toxicities.[1][5][6][7] These liabilities can derail an otherwise promising drug candidate.
To mitigate these issues while preserving the essential binding interactions, medicinal chemists often employ a strategy known as bioisosteric replacement.[1][6] Bioisosteres are functional groups with similar physicochemical properties that can elicit a comparable biological response.[1] This guide provides a comparative analysis of common carboxylic acid bioisosteres, supported by experimental data, to aid researchers in making informed decisions during the drug design and optimization process.
Comparative Analysis of Key Carboxylic Acid Bioisosteres
The choice of a bioisostere is a context-dependent decision, as the outcome of such a replacement is not always predictable.[1][6] Therefore, a thorough evaluation of various isosteres is often necessary.[1] Below is a comparison of some of the most frequently used bioisosteres for the carboxylic acid group.
Tetrazoles
The 5-substituted 1H-tetrazole is arguably the most well-known and widely used bioisostere of a carboxylic acid, found in over 20 FDA-approved drugs.[2][5][8]
-
Physicochemical Properties: Tetrazoles have a pKa in the range of 4.5-4.9, closely mimicking that of carboxylic acids.[1][5][9] A key difference is their increased lipophilicity; the tetrazolate anion is nearly ten times more lipophilic than the corresponding carboxylate.[8][9]
-
Advantages: This increased lipophilicity can improve membrane permeability and oral absorption.[9][10] Tetrazoles are also more metabolically stable than carboxylic acids, being less susceptible to phase I oxidation and glucuronidation.[10][11] While N-glucuronidation of tetrazoles can occur, the resulting adducts are generally not associated with the toxicity concerns linked to reactive acyl glucuronides.[1][9]
-
Disadvantages: Despite higher lipophilicity, the enhanced permeability of tetrazoles is not always observed. This is attributed to their capacity for strong hydrogen bonding, which increases the energy required for desolvation.[5][8]
-
Case Study: Losartan: The development of the antihypertensive drug Losartan is a classic example of the successful application of a tetrazole bioisostere.[1][8] Replacement of the carboxylic acid group in the parent compound with a tetrazole ring resulted in a potent angiotensin II type 1 (AT1) receptor antagonist that was effective after oral administration.[1]
Acylsulfonamides
Acylsulfonamides are another important class of carboxylic acid bioisosteres, present in several marketed drugs such as Zafirlukast and Celecoxib.[12]
-
Physicochemical Properties: Acylsulfonamides typically have pKa values in the range of 3.5-4.5, which is comparable to carboxylic acids.[12][13]
-
Advantages: They offer similar hydrogen bonding capabilities to carboxylic acids.[12][13] Their use has led to the development of potent and orally bioavailable drug candidates.[14]
-
Case Study: β3-Adrenergic Receptor Agonists: In the development of β3-adrenergic receptor agonists, replacement of a carboxylic acid with an acylsulfonamide led to derivatives with higher potency and greater functional selectivity.[1]
Hydroxamic Acids
While often utilized for their metal-chelating properties, hydroxamic acids can also serve as effective carboxylic acid bioisosteres.[1]
-
Physicochemical Properties: Hydroxamic acids are moderately acidic, with pKa values typically in the range of 8-9.[1]
-
Advantages: They have been successfully incorporated into molecules to achieve favorable activity and pharmacokinetic profiles.[1]
-
Disadvantages: Similar to carboxylic acids, hydroxamic acids can be metabolized via sulfation and glucuronidation, which may lead to the formation of reactive metabolites.[1]
Hydroxyisoxazoles
The 3-hydroxyisoxazole group is a planar bioisostere that has been used extensively in the development of analogues of neurotransmitters like GABA and glutamate.[1]
-
Physicochemical Properties: 3-Hydroxyisoxazoles exhibit pKa values of approximately 4-5, closely matching that of carboxylic acids.[1]
-
Advantages: Their planar nature and similar acidity allow them to effectively mimic the carboxylic acid group in binding interactions.[1]
Data Summary: Physicochemical Properties of Carboxylic Acid and its Bioisosteres
| Functional Group | pKa Range | General Lipophilicity (Compared to Carboxylic Acid) | Key Features |
| Carboxylic Acid | ~4-5 | Baseline | Planar, strong H-bond donor/acceptor |
| Tetrazole | 4.5 - 4.9[1] | More Lipophilic[8][9] | Planar, metabolically stable, strong H-bonder[1][10] |
| Acylsulfonamide | 4 - 5[1] | Variable | Good H-bonding capacity[12] |
| Hydroxamic Acid | ~8-9[1] | Variable | Metal-chelating properties[1] |
| 3-Hydroxyisoxazole | ~4-5[1] | More Lipophilic[2] | Planar heterocycle[1] |
| Sulfonic Acid | <2[15] | Less Lipophilic[2] | Non-planar, highly acidic[1] |
Experimental Evaluation of Carboxylic Acid Bioisosteres
A systematic evaluation of key physicochemical and pharmacokinetic properties is crucial when selecting a suitable bioisostere.[3]
Experimental Workflow for Bioisostere Evaluation
Caption: A streamlined workflow for the design, synthesis, and evaluation of carboxylic acid bioisosteres.
Protocol 1: pKa Determination via Potentiometric Titration
Rationale: The pKa is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target interactions. Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) at a known concentration (e.g., 1-10 mM).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH for acidic compounds).
-
Titration: Add small, precise volumes of the titrant to the sample solution while continuously stirring and recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the acidic group has been neutralized. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: PAMPA is a high-throughput in vitro assay that assesses the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for oral absorption.
Step-by-Step Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Donor Solution Preparation: The test compound is dissolved in a buffer solution at a specific pH (e.g., pH 7.4 to mimic physiological conditions) to create the donor solution.
-
Assay Setup: The donor solution is added to the wells of the filter plate (donor plate). A separate acceptor plate containing buffer solution is placed underneath the donor plate, such that the artificial membrane separates the donor and acceptor compartments.
-
Incubation: The plate assembly is incubated for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (VA * CA) / (Area * Time * (CD(t) - CA(t)))
where VA is the volume of the acceptor well, CA is the concentration in the acceptor well, Area is the surface area of the membrane, Time is the incubation time, and CD(t) is the concentration in the donor well at time t.
Conclusion
The replacement of a carboxylic acid with a suitable bioisostere is a powerful strategy in drug design to overcome liabilities such as poor permeability and metabolic instability.[1][6] However, the success of this approach is highly dependent on the specific molecular context.[1] A systematic evaluation of a panel of bioisosteres, focusing on key physicochemical and pharmacological properties, is therefore essential for the rational design of drug candidates with improved profiles. The data and protocols presented in this guide offer a framework for researchers to navigate the selection and evaluation of carboxylic acid bioisosteres in their drug discovery programs.
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A Comparative Guide to the Structural Elucidation of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid: The Definitive Role of X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. The compound 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid, with its stereocenters and rigid cyclobutane core, presents a classic challenge in structural elucidation. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution answer.
This guide provides an in-depth comparison of X-ray crystallography against other common analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy—in the context of confirming the precise structure of this compound.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] It works on the principle that when X-rays are directed at a single, well-ordered crystal, they are diffracted by the electron clouds of the atoms in a predictable pattern.[3][4] By analyzing the angles and intensities of these diffracted beams, we can generate a three-dimensional map of the electron density within the crystal and, from that, determine the exact positions of the atoms, their bond lengths, bond angles, and the overall molecular geometry.[3][4][5] For a molecule like this compound, this technique is unparalleled as it provides unambiguous confirmation of its stereochemistry and absolute configuration.[2]
Experimental Protocol: From Powder to Final Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where meticulous care at each stage is paramount for success. The most critical and often rate-limiting step is the growth of a high-quality single crystal.[2]
Step 1: Crystal Growth – The Art of Patience
The goal is to coax the molecules of this compound to slowly arrange themselves into a highly ordered crystal lattice. Slow evaporation is one of the most accessible and effective methods for small organic molecules.[6]
-
Solvent Selection : Begin by assessing the compound's solubility in a range of solvents.[7] An ideal solvent is one in which the compound is moderately soluble. For this compound, a polar protic solvent like ethanol or a mixture such as ethyl acetate/hexane would be a good starting point.
-
Preparation of a Saturated Solution : Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating. Ensure the solution is free of any particulate matter by filtering it through a small cotton plug in a pipette.
-
Slow Evaporation : Transfer the filtered solution to a small, clean vial. To slow down the rate of evaporation, cover the vial with a cap that has a small pinhole or simply use a cap that is not screwed on tightly.[6] Place the vial in a vibration-free environment.
-
Monitoring : Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form. The key is to allow this process to happen slowly to ensure the growth of a single, well-ordered crystal rather than a mass of polycrystalline material.
Step 2: Data Collection
-
Crystal Mounting : Once a suitable crystal (typically 0.1-0.3 mm in size) has formed, it is carefully removed from the mother liquor and mounted on a goniometer head.[8] Often, a cryoprotectant oil is used to coat the crystal to prevent it from drying out and to protect it during flash-cooling.[8]
-
X-ray Diffraction : The mounted crystal is placed in an X-ray diffractometer. It is then cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern. A beam of monochromatic X-rays is directed at the crystal.[4]
-
Data Acquisition : The crystal is slowly rotated in the X-ray beam, and the diffracted X-rays are captured by a detector.[3] A complete dataset consists of thousands of diffraction spots (reflections) collected at different crystal orientations.[9]
Step 3: Structure Solution and Refinement
-
Unit Cell Determination : The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, which is the smallest repeating unit of the crystal lattice.[1][9]
-
Structure Solution : The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.
-
Refinement : The initial atomic model is then refined against the experimental data to improve its accuracy. This iterative process adjusts the atomic positions, bond lengths, and bond angles until the calculated diffraction pattern matches the observed pattern as closely as possible. The result is a highly accurate, three-dimensional model of the molecule.[2]
Caption: Workflow for Single-Crystal X-ray Crystallography.
Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for initial characterization, purity assessment, and providing corroborating evidence. Often, data from these methods are combined to build a complete picture of a molecule.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.[12] It relies on the magnetic properties of certain atomic nuclei (most commonly ¹H and ¹³C) to provide detailed information about the chemical environment of each atom.[12]
Experimental Protocol:
-
Sample Preparation : Dissolve a small amount (5-10 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition : Place the sample in an NMR spectrometer and acquire ¹H and ¹³C spectra. For more detailed structural information, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed. To probe stereochemistry, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is often employed.[13]
-
Data Interpretation :
-
¹H NMR : Provides information on the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment.
-
¹³C NMR : Shows the number of unique carbon atoms in the molecule.
-
2D NMR : Establishes the C-H and H-H connectivity, confirming the carbon skeleton.
-
NOESY : Can reveal the relative stereochemistry by identifying protons that are close to each other in space.[13]
-
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It is primarily used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[15][16]
Experimental Protocol:
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer.
-
Ionization : The molecules are ionized, often by knocking off an electron to form a positive ion (molecular ion).[16]
-
Mass Analysis : The ions are accelerated and separated based on their m/z ratio by a mass analyzer.[16]
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
Data Interpretation : The peak with the highest m/z value typically corresponds to the molecular ion, which gives the molecular weight of the compound. Other peaks at lower m/z values represent fragments of the molecule, which can provide clues about its structure.[15]
Caption: Workflow for Mass Spectrometry Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[17] It works by passing infrared radiation through a sample and measuring which frequencies are absorbed. Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint".[18]
Experimental Protocol:
-
Sample Preparation : The sample can be analyzed as a solid (mixed with KBr to form a pellet), a thin film, or in solution.
-
Data Acquisition : The sample is placed in an FT-IR spectrometer, and an infrared spectrum is recorded.
-
Data Interpretation : The spectrum is a plot of transmittance versus wavenumber. By comparing the positions of the absorption bands to correlation charts, the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O from the carboxylic acid), and aromatic rings can be confirmed.[18][19]
Caption: Workflow for FT-IR Spectroscopic Analysis.
Comparative Analysis
The choice of analytical technique depends on the specific question being asked. For the unambiguous determination of the complete 3D structure of this compound, the strengths and weaknesses of each method are clear.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy |
| Information Provided | Complete 3D structure, bond lengths, bond angles, absolute configuration.[3][4] | Atomic connectivity, relative stereochemistry, electronic environment of nuclei.[12][20] | Molecular weight, elemental formula (with high resolution), fragmentation patterns.[15][16] | Presence of functional groups.[17][19] |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm).[2] | 5-10 mg dissolved in a deuterated solvent. | Micrograms to nanograms. | ~1 mg solid or liquid. |
| Physical State | Crystalline solid. | Solution. | Solid, liquid, or gas. | Solid or liquid. |
| Destructive? | No (crystal can often be recovered).[4] | No. | Yes. | No. |
| Ambiguity | Unambiguous for the solid state. | Can be ambiguous for complex stereochemistry; absolute configuration is difficult to determine.[21] | Isomers often cannot be distinguished. | Provides no information on connectivity or stereochemistry. |
| Key Advantage | Provides the definitive, complete 3D structure. | Excellent for determining the carbon-hydrogen framework in solution. | High sensitivity and accurate mass determination. | Fast and simple method for functional group identification. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to grow.[2] | Does not provide absolute configuration directly; complex spectra can be difficult to interpret fully. | Provides limited information on stereochemistry and connectivity. | Provides only a partial picture of the molecular structure. |
Conclusion
While NMR, MS, and FT-IR are essential tools in the chemist's arsenal for characterizing a new compound like this compound, they each provide only a partial view of the molecular structure. NMR reveals the connectivity, MS confirms the mass, and FT-IR identifies the functional groups. However, to definitively establish the three-dimensional arrangement of atoms in space—including the crucial stereochemical relationships—single-crystal X-ray crystallography is the unequivocal gold standard.[1] It provides a complete and unambiguous atomic-level picture, which is critical for understanding the molecule's properties and for its potential applications in drug development and materials science. The combination of all these techniques provides a self-validating system, where the data from spectroscopy supports the definitive structure determined by crystallography.
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A Comparative Guide to 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid and its Analogs in Drug Discovery
Introduction: The Rising Prominence of Small, Constrained Carbocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the architectural design of small molecules plays a pivotal role in dictating their biological activity, pharmacokinetic properties, and overall therapeutic potential. Among the myriad of structural motifs available to medicinal chemists, small, constrained carbocycles, such as those based on the cyclobutane framework, have garnered increasing attention.[1][2] The rigid, three-dimensional nature of the cyclobutane ring offers a unique platform to orient pharmacophoric elements in a precise and predictable manner, often leading to enhanced target engagement and improved metabolic stability.[1][3]
This guide provides an in-depth comparative analysis of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid, a compound at the intersection of several key structural features: a strained four-membered ring, a carboxylic acid handle for potential biological interactions and improved solubility, a phenyl group for hydrophobic interactions, and a hydroxyl group for additional hydrogen bonding capabilities. Due to the limited direct peer-reviewed literature on this specific molecule, this guide will provide a comprehensive comparison with structurally related analogs to elucidate the potential contributions of each molecular component. We will delve into their synthetic accessibility, physicochemical properties, and known biological relevance, offering a valuable resource for researchers, scientists, and drug development professionals.
Synthesis and Characterization of this compound
A potential synthetic pathway could involve a Grignard reaction with phenylmagnesium bromide on a protected form of 3-oxocyclobutanecarboxylic acid, followed by deprotection. This approach would introduce the phenyl and hydroxyl groups in a single step, likely yielding a mixture of cis and trans isomers with respect to the hydroxyl and carboxylic acid groups.
Caption: Plausible synthetic workflow for this compound.
Comparative Analysis with Structural Analogs
To understand the potential role and performance of this compound, a comparative analysis with key structural analogs is essential. The following table summarizes the key physicochemical properties of the topic compound and its comparators, with a detailed discussion to follow.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₁₁H₁₂O₃ | 192.21 | 1.4 | |
| 1-Phenylcyclobutane-1-carboxylic acid[7] | C₁₁H₁₂O₂ | 176.21 | 2.3 | |
| 3-Hydroxycyclobutane-1-carboxylic acid[8] | C₅H₈O₃ | 116.12 | -0.4 | |
| 1-Methylcyclobutane-1-carboxylic acid[9] | C₆H₁₀O₂ | 114.14 | 1.1 | |
| 3-Hydroxycyclohexane-1-carboxylic acid[10] | C₇H₁₂O₃ | 144.17 | 0.3 |
The Influence of the Hydroxyl Group
Comparing This compound with its non-hydroxylated counterpart, 1-Phenylcyclobutane-1-carboxylic acid , highlights the significant impact of the hydroxyl group on lipophilicity (XLogP3). The addition of the hydroxyl group decreases the calculated lipophilicity from 2.3 to 1.4, suggesting increased aqueous solubility. In a biological context, this modification can be crucial for improving the pharmacokinetic profile of a drug candidate.[11] The hydroxyl group also introduces a hydrogen bond donor, which could lead to new or enhanced interactions with a biological target.
The Role of the Phenyl Group
The contribution of the phenyl group can be inferred by comparing This compound with 3-Hydroxycyclobutane-1-carboxylic acid . The phenyl group dramatically increases the lipophilicity (XLogP3 from -0.4 to 1.4) and molecular weight. This modification provides a hydrophobic moiety that can engage in van der Waals and π-stacking interactions within a protein binding pocket. However, the increased lipophilicity might also lead to higher metabolic turnover or off-target effects. A recent study has explored the synthesis and biological activity of organotin complexes with 1-phenylcyclobutane-1-carboxylic acid, suggesting its utility as a scaffold for creating bioactive compounds.[12]
Alkyl vs. Aryl Substitution
The comparison between the phenyl-substituted and methyl-substituted analogs, 1-Phenylcyclobutane-1-carboxylic acid and 1-Methylcyclobutane-1-carboxylic acid , respectively, showcases the difference between a large aromatic substituent and a small alkyl group. The phenyl group imparts a significantly higher degree of lipophilicity (XLogP3 of 2.3 vs. 1.1). The choice between an aryl and an alkyl substituent at this position would be highly dependent on the specific requirements of the target binding site.
The Impact of Ring Size: Cyclobutane vs. Cyclohexane
Comparing the four-membered cyclobutane ring with the six-membered cyclohexane ring in 3-Hydroxycyclobutane-1-carboxylic acid and 3-Hydroxycyclohexane-1-carboxylic acid reveals differences in their conformational flexibility and strain. The cyclobutane ring is more strained and less flexible than the cyclohexane ring, which can be advantageous in drug design by locking the substituents in a more defined orientation.[3] This conformational rigidity can lead to higher binding affinity and selectivity for the target protein. Conversely, the greater flexibility of the cyclohexane ring might be beneficial if the target requires a more adaptable ligand.
Experimental Protocols: A Representative Synthesis
Given the utility of substituted cyclobutane carboxylic acids, a detailed, representative protocol for the synthesis of a key precursor, 3-oxocyclobutanecarboxylic acid, is provided below. This protocol is adapted from a patented method.[4]
Synthesis of 3-Oxocyclobutanecarboxylic Acid
Caption: Synthetic workflow for 3-oxocyclobutanecarboxylic acid.
Step 1: Cyclization
-
To a flask containing N,N-dimethylformamide (DMF), add potassium tert-butoxide with stirring under an ice bath.
-
Slowly add a solution of diisopropyl malonate in DMF to the flask over 3 hours.
-
After the addition is complete, warm the reaction mixture and add 2,2-dimethoxy-1,3-dibromopropane.
-
Heat the mixture to 140°C and maintain for 4 days.
-
After cooling, distill off approximately half of the DMF.
-
Add water and extract the aqueous layer multiple times with n-heptane.
-
Dry the combined organic phases and concentrate under reduced pressure to obtain the crude product A (a protected diester intermediate).
Step 2: Hydrolysis and Decarboxylation
-
To a flask containing the crude product A from Step 1, add water and concentrated hydrochloric acid with stirring.
-
Heat the mixture to boil off approximately two-thirds of the solvent.
-
Extract the reaction mixture with dichloromethane.
-
Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain the crude 3-oxocyclobutanecarboxylic acid.
-
Recrystallize the crude product from dichloromethane and n-heptane to yield the pure final product.
Discussion and Future Perspectives
The comparative analysis presented in this guide underscores the nuanced roles of different structural modifications on a cyclobutane carboxylic acid scaffold. While this compound itself is not extensively characterized in the literature, its constituent parts suggest its potential as a valuable building block in drug discovery.
The cyclobutane core provides a rigid and three-dimensionally defined scaffold, which is increasingly sought after in modern medicinal chemistry to achieve high target specificity and improved pharmacokinetic profiles.[1] The carboxylic acid moiety serves as a versatile handle for forming key interactions with biological targets and can enhance aqueous solubility.[11] The interplay between the hydrophobic phenyl group and the hydrophilic hydroxyl group offers a means to fine-tune the molecule's properties for optimal target engagement and ADME (absorption, distribution, metabolism, and excretion) characteristics.
Future research in this area could focus on the stereoselective synthesis of the cis and trans isomers of this compound to evaluate the impact of stereochemistry on biological activity. Furthermore, the incorporation of this and similar scaffolds into libraries of compounds for screening against various biological targets could uncover novel therapeutic agents. The continued exploration of small, constrained carbocyclic acids will undoubtedly contribute to the development of the next generation of innovative medicines.
References
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- PubChem. (n.d.). 1-Phenylcyclobutanecarboxylic acid.
- PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid.
- PubChem. (n.d.). 1-Methylcyclobutane-1-carboxylic acid.
- PubChem. (n.d.). 3-Hydroxycyclohexanecarboxylic Acid.
- OUCI. (2025). Synthesis and biological activity of organotin complexes with 1-phenylcyclobutane-1-carboxylic acid. Journal of Molecular Structure.
- Life Chemicals. (2020). Explore Our Novel Cyclobutane Derivatives.
- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
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comparative study of synthetic routes for 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
Introduction
The cyclobutane motif is a highly sought-after structural element in modern drug discovery. Its inherent three-dimensional character and conformational rigidity offer a compelling alternative to traditional flat aromatic rings, enabling chemists to "escape from flatland" and explore new chemical space. This guide provides a comparative analysis of synthetic routes to a key substituted cyclobutane derivative, 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid, a versatile building block for the synthesis of more complex pharmaceutical agents.
Due to the absence of a direct, one-pot synthesis for this target molecule in the current literature, this guide will focus on a robust two-stage strategy. First, we will compare two prominent pathways for the synthesis of the crucial intermediate, 3-oxocyclobutanecarboxylic acid. Following this, we will detail the subsequent conversion of this intermediate to the final product via a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.
Part 1: Synthesis of the Key Intermediate: 3-Oxocyclobutanecarboxylic Acid
The synthesis of 3-oxocyclobutanecarboxylic acid is a critical first stage. We will explore two distinct approaches, each with its own set of advantages and challenges.
Route A: The Dihaloacetone Approach
This classic approach utilizes readily available 1,3-dihaloacetones as the starting material for the construction of the cyclobutane ring.
Logical Workflow for Route A
Figure 1: Workflow for the synthesis of 3-oxocyclobutanecarboxylic acid from 1,3-dichloroacetone.
Underlying Principles and Rationale
The core of this strategy is a double nucleophilic substitution reaction. A malonic ester derivative acts as the nucleophile, attacking the two electrophilic carbons of the 1,3-dihaloacetone backbone to form the four-membered ring. A key consideration is the propensity of 1,3-dihaloacetones to undergo self-condensation. To circumvent this, the ketone is first protected as a ketal, typically using ethylene glycol. This protection is crucial for achieving a good yield in the subsequent cyclization step. The final step involves acidic hydrolysis of both the ester groups and the ketal, followed by decarboxylation to yield the desired product.
Experimental Protocol (from 1,3-Dichloroacetone)[1]
Step 1: Ketal Protection of 1,3-Dichloroacetone
-
To a solution of 1,3-dichloroacetone (1 eq.) in toluene, add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and remove water using a Dean-Stark apparatus.
-
Once the reaction is complete (as monitored by TLC or GC), cool the mixture and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,2-dichloromethyl-1,3-dioxolane.
Step 2: Cyclization with Diisopropyl Malonate
-
In a flask containing DMF, add sodium hydride (2.4 eq.) in portions under an inert atmosphere.
-
Stir the suspension at room temperature for 1 hour.
-
Add diisopropyl malonate (1.03 eq.) dropwise, maintaining the temperature below 70°C.
-
Add the 2,2-dichloromethyl-1,3-dioxolane (1 eq.) and heat the mixture to 80°C for 24-48 hours.
-
Cool the reaction to room temperature and quench with saturated ammonium chloride solution.
-
Extract the product with hexane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude spirocyclic diester.
Step 3: Hydrolysis and Decarboxylation
-
To the crude diester from the previous step, add concentrated hydrochloric acid.
-
Heat the mixture to reflux (around 100°C) for 45-55 hours.
-
Cool the reaction mixture to room temperature and filter any insoluble material.
-
Extract the filtrate with ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-oxocyclobutanecarboxylic acid.
Route B: The Malononitrile Approach
An alternative strategy starting from 1,3-dibromoacetone and malononitrile has also been reported.[2]
Logical Workflow for Route B
Figure 2: Workflow for the synthesis of 3-oxocyclobutanecarboxylic acid from 1,3-dibromoacetone and malononitrile.
Underlying Principles and Rationale
This route offers a more direct cyclization, potentially reducing the number of synthetic steps. Malononitrile, being a more acidic carbon acid than malonic esters, can be deprotonated under milder conditions. The use of a phase-transfer catalyst suggests a heterogeneous reaction system, which can simplify product isolation. The dicyano cyclobutanone intermediate is then subjected to vigorous acidic hydrolysis to convert the nitrile groups to carboxylic acids, which subsequently decarboxylate to give the final product.
Experimental Protocol (from 1,3-Dibromoacetone)[2]
Step 1: Synthesis of 3,3-Dicyanocyclobutanone
-
The synthesis involves the reaction of 1,3-dibromoacetone with malononitrile in the presence of a base and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
-
The reaction is typically carried out in a biphasic solvent system.
Step 2: Hydrolysis
-
Suspend the 3,3-dicyanocyclobutanone (1 eq.) in 6M hydrochloric acid (5 eq.).
-
Heat the mixture to reflux (80-100°C) for 24 hours.
-
After completion, evaporate the reaction mixture to dryness.
-
The residue is then taken up in a solvent like toluene and washed with water.
-
The organic layer is dried and concentrated to give the crude product, which can be purified by recrystallization.
Part 2: Conversion to this compound
With the key intermediate in hand, the next stage involves the introduction of the phenyl and hydroxyl groups. A Grignard reaction is the most logical and well-established method for this transformation.
Proposed Synthetic Strategy
A direct Grignard reaction on 3-oxocyclobutanecarboxylic acid is problematic due to the presence of the acidic carboxylic acid proton, which would quench the Grignard reagent. A more viable approach involves a three-step sequence:
-
Esterification: Protection of the carboxylic acid as an ester.
-
Grignard Reaction: Addition of phenylmagnesium bromide to the ketone.
-
Hydrolysis: Removal of the ester protecting group to reveal the final product.
Logical Workflow for the Grignard Route
Figure 3: Proposed workflow for the conversion of 3-oxocyclobutanecarboxylic acid to the final product.
Experimental Protocol (Proposed)
Step 1: Esterification (e.g., Methyl Ester)
-
Dissolve 3-oxocyclobutanecarboxylic acid (1 eq.) in anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure and neutralize the residue with a mild base.
-
Extract the methyl 3-oxocyclobutane-1-carboxylate with a suitable organic solvent, dry, and concentrate.
Step 2: Grignard Reaction with Phenylmagnesium Bromide
-
In a scrupulously dried, three-necked flask under an inert atmosphere, prepare phenylmagnesium bromide from magnesium turnings (1.2 eq.) and bromobenzene (1.1 eq.) in anhydrous tetrahydrofuran (THF).[3][4] The reaction can be initiated with a small crystal of iodine.[4]
-
Cool the Grignard reagent to 0°C.
-
Dissolve the methyl 3-oxocyclobutane-1-carboxylate (1 eq.) in anhydrous THF and add it dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ether or ethyl acetate.
Step 3: Ester Hydrolysis
-
Combine the organic extracts from the previous step and add an aqueous solution of sodium hydroxide.
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating until the ester is fully hydrolyzed.
-
Separate the aqueous layer and wash it with ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with cold hydrochloric acid until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Stereochemical Considerations The addition of the phenyl Grignard reagent to the planar ketone can occur from either face of the cyclobutane ring. This will likely result in a mixture of two diastereomers: one where the newly formed hydroxyl group is cis to the carboxylic acid and one where it is trans. These diastereomers will likely have different physical properties and may require separation by techniques such as fractional crystallization or chromatography.
Comparative Analysis
| Feature | Route A (Dichloroacetone) | Route B (Dibromoacetone/Malononitrile) |
| Starting Materials | 1,3-dichloroacetone, ethylene glycol, diisopropyl malonate | 1,3-dibromoacetone, malononitrile |
| Number of Steps | 3 | 2 |
| Reported Yield | Good yields reported in patents (e.g., >80% for some steps)[1] | High yield for hydrolysis step (92%)[2] |
| Reagent Hazards | 1,3-dichloroacetone is a lachrymator. Sodium hydride is highly flammable. | 1,3-dibromoacetone is a lachrymator. Malononitrile is toxic. |
| Scalability | Appears scalable based on patent literature. | Potentially scalable, though handling large quantities of malononitrile requires care. |
| Key Advantage | Well-documented in patent literature with detailed procedures. | Fewer steps to the key intermediate. |
| Key Disadvantage | More synthetic steps. | Use of toxic malononitrile. |
Conclusion
The synthesis of this compound is most practically achieved through a multi-step sequence starting with the formation of 3-oxocyclobutanecarboxylic acid.
-
For laboratory-scale synthesis , Route A, starting from 1,3-dichloroacetone, offers a well-defined and reliable pathway, despite having an additional step. The detailed protocols available in the patent literature provide a solid foundation for researchers.
-
For process development and potential scale-up , Route B might be attractive due to its shorter sequence. However, the toxicity and handling of malononitrile would need to be carefully considered and managed.
The subsequent conversion to the final product via esterification, Grignard reaction, and hydrolysis is a standard and robust sequence. Researchers should be prepared to address the formation of diastereomers and may need to develop a suitable purification strategy to isolate the desired isomer. This guide provides a comprehensive framework for researchers to make informed decisions when embarking on the synthesis of this valuable cyclobutane building block.
References
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Patsnap. Synthesis method of 3-oxocyclobutanecarboxylic acid. Eureka. Available from: [Link]
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SATHEE. Chemistry Reformatsky Reaction. Available from: [Link]
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Unknown. Reformatsky Reaction. Available from: [Link]
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Thieme. Science of Synthesis Knowledge Updates 2014/2. Available from: [Link]
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]
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ResearchGate. The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b. Available from: [Link]
- Google Patents. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
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A Senior Application Scientist's Guide to the Rigorous Validation of In vitro Assays for Novel Neuromodulators: A Case Study with 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this journey is the development and validation of robust in vitro assays. These assays serve as the primary gatekeepers, providing the initial evidence of a compound's biological activity and guiding the subsequent stages of drug discovery. This guide provides an in-depth, experience-driven comparison of in vitro assay validation, using the novel compound 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid as a case study. While specific biological data for this compound is not yet publicly available, its structural motifs suggest potential activity as a modulator of central nervous system targets. For the purpose of this illustrative guide, we will hypothesize its action as a positive allosteric modulator of the GABA-A receptor, a well-established target for anxiolytics, sedatives, and anticonvulsants.
This guide is structured to provide not just a set of protocols, but a logical framework for making informed decisions in assay design and validation, grounded in scientific integrity and regulatory expectations.
The Imperative of Assay Validation: Beyond the Initial "Hit"
In the early stages of drug discovery, the primary goal is often to identify "hits"—compounds that exhibit a desired biological effect in a high-throughput screen. However, a simple positive result is far from sufficient. Assay validation is the systematic process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] This process is not merely a formality; it is the bedrock of reliable data and, consequently, informed decision-making. Without proper validation, a promising compound could be prematurely discarded, or worse, a false positive could lead to a costly and ultimately fruitless development program.
The principles of assay validation are well-established and outlined in guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3][4][5][6][7] These guidelines provide a framework for assessing various aspects of an assay's performance, ensuring its accuracy, precision, and robustness.
A Tiered Approach to In Vitro Assay Validation for a Putative GABA-A Modulator
Our hypothetical compound, this compound, is postulated to be a positive allosteric modulator (PAM) of the GABA-A receptor. This means it is expected to enhance the effect of the endogenous ligand, GABA, without directly activating the receptor itself. Our assay validation strategy will, therefore, focus on quantifying this modulatory activity.
A logical and efficient approach to assay development and validation follows a tiered strategy, moving from initial, high-throughput compatible assays to more complex, physiologically relevant systems.
Tier 1: High-Throughput Screening (HTS) Compatible Assays
The initial phase of screening a large compound library necessitates an assay that is rapid, cost-effective, and scalable. For GABA-A receptor modulators, a common choice is a fluorescence-based assay that measures changes in ion flux.
Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay
The FLIPR assay is a widely used method for studying ion channel activity in a high-throughput format.[8] It utilizes a voltage-sensitive dye that changes its fluorescence intensity in response to changes in the cell's membrane potential.
Caption: A tiered and orthogonal workflow for in vitro assay validation.
Conclusion and Future Directions
The validation of in vitro assays is a cornerstone of successful drug discovery. By employing a tiered and multi-faceted approach, researchers can build a robust data package that provides a high degree of confidence in a compound's biological activity. For our hypothetical compound, this compound, the outlined strategy of combining a high-throughput FLIPR assay with more detailed electrophysiological and binding studies would provide a comprehensive initial characterization of its potential as a GABA-A receptor modulator.
The principles discussed in this guide are not limited to the study of GABA-A receptors but can be adapted to a wide range of biological targets. The key takeaway is that a commitment to scientific rigor and a deep understanding of the underlying biology are essential for navigating the complex and challenging path of drug development.
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Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One - Research journals. [Link]
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How To Meet The Regulatory Requirements For Preclinical Assay Development - InfinixBio. [Link]
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Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. [Link]
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Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. [Link]
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Assay Validation Guidelines - Ofni Systems. [Link]
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Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. [Link]
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Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - MDPI. [Link]
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A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 3-Hydroxy-1-phenylcyclobutane-1-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclobutane moiety is a structurally significant scaffold in medicinal chemistry and organic synthesis, often introduced to impose conformational constraints on a molecule.[1] Unlike more common rings, the four-membered carbocycle offers a unique three-dimensional geometry that can be pivotal for biological activity.[2][3] 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid is a key intermediate that incorporates this valuable structural motif, making it a compound of interest in the development of novel therapeutics.
The efficacy and safety of any potential drug candidate are inextricably linked to its purity. For a synthetic intermediate like this compound, rigorous purity assessment is not merely a quality control checkpoint; it is a fundamental requirement that ensures the reliability of subsequent synthetic steps and the integrity of biological screening data. Impurities, whether they are unreacted starting materials, by-products, or residual solvents, can lead to misleading results and compromise the entire discovery and development pipeline.
This guide provides a comparative analysis of essential analytical techniques for determining the purity of synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards, offering a robust framework for researchers in the field.
The Synthetic Landscape: Anticipating Potential Impurities
A robust analytical strategy begins with an understanding of the potential impurities that may arise during synthesis. A common route to this class of compounds involves the addition of a Grignard reagent (e.g., phenylmagnesium bromide) to a cyclobutanone precursor, such as 3-oxocyclobutane-1-carboxylic acid.[4]
This synthetic pathway can introduce several types of impurities:
-
Starting Materials: Unreacted 3-oxocyclobutane-1-carboxylic acid or excess Grignard reagent and its quenched by-products.
-
Diastereomers: Depending on the reaction conditions and subsequent workup, both cis- and trans- isomers of the final product may be formed.
-
By-products: Side reactions, such as the opening of the strained cyclobutane ring, can lead to unexpected molecular structures.
-
Residual Solvents & Reagents: Solvents used in the reaction and purification (e.g., THF, diethyl ether, ethyl acetate) and reagents from the aqueous workup (e.g., salts) may persist in the final product.
A multi-faceted analytical approach is therefore essential for comprehensive characterization.
Workflow for Purity Assessment
A logical and efficient workflow ensures that the most informative data is gathered at each stage. The following diagram outlines a recommended sequence of analyses.
Caption: Recommended workflow for comprehensive purity assessment.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique should be driven by the specific question being asked—be it structural confirmation, impurity quantification, or elemental composition.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| ¹H & ¹³C NMR | Nuclear spin alignment in a magnetic field. | Unambiguous structural elucidation, identification of diastereomers, detection of proton/carbon-containing impurities. | Gold standard for structure; can be quantitative (qNMR); non-destructive. | Lower sensitivity for minor impurities compared to HPLC; requires deuterated solvents. |
| LC-MS | Chromatographic separation followed by mass-to-charge ratio detection. | Molecular weight confirmation of the main compound and impurities; impurity profiling. | High sensitivity and specificity; excellent for identifying unknown impurities. | Response factors can vary significantly; may require method development for quantification. |
| HPLC-UV | Chromatographic separation based on polarity with UV absorbance detection. | High-precision quantification of purity (% area); separation of non-volatile impurities and diastereomers. | Highly reproducible and quantitative; robust and widely available. | Requires a chromophore (phenyl group is ideal); identification of unknowns is not possible without standards. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass detection. | Identification and quantification of residual solvents and volatile impurities. | Excellent for volatile analysis. | Target compound is non-volatile and requires derivatization, adding complexity and potential for error.[5][6] |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for detection. | Confirms the percentage of Carbon, Hydrogen, and Nitrogen, validating the empirical formula. | Provides fundamental confirmation of bulk composition and purity.[7][8] | Does not provide information on the nature of impurities; requires a highly pure sample for accurate results. |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the primary technique for confirming that the synthesized molecule has the correct atomic connectivity and stereochemistry. For this compound, the complex splitting patterns of the cyclobutane protons provide a unique fingerprint.[9][10] ¹³C NMR confirms the number of unique carbon environments.[11] The presence of unexpected signals can indicate impurities.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it solubilizes the compound and allows for the exchange and observation of the acidic -OH and -COOH protons.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex multiplets of the cyclobutane ring.[12]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected Signals: Look for aromatic protons (phenyl group, ~7.2-7.5 ppm), cyclobutane protons (complex multiplets, ~2.0-3.5 ppm), and exchangeable protons for the hydroxyl and carboxylic acid groups (broad signals, variable chemical shift).
-
Purity Check: Integrate all signals. The relative integrals should correspond to the number of protons in each environment. Any significant deviation or the presence of signals that cannot be assigned to the product or known solvents indicates an impurity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Look for signals corresponding to the aromatic carbons, the quaternary carbon attached to the phenyl and hydroxyl groups, the cyclobutane CH and CH₂ carbons, and the carbonyl carbon of the carboxylic acid (>170 ppm).
-
Purity Check: The number of observed signals should match the number of unique carbons in the molecule. Additional peaks suggest impurities.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality: HPLC is the workhorse for quantitative purity assessment.[13][14] The phenyl group in our target molecule contains a strong chromophore, making UV detection highly effective. By separating the compound from its non-volatile impurities, we can calculate the purity based on the relative peak areas.
Caption: Step-by-step workflow for HPLC-UV purity analysis.
Protocol: Reversed-Phase HPLC
-
System Preparation:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid is crucial for protonating the carboxylic acid, ensuring good peak shape.
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% of the same acid.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm) to monitor the phenyl group.
-
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B).
-
Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient might be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-22 min: 95% B
-
22-23 min: 95% to 5% B
-
23-28 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
Hypothetical HPLC Data Summary
| Peak # | Retention Time (min) | Area | Area % | Identity |
| 1 | 4.5 | 15,200 | 0.45 | Impurity (more polar) |
| 2 | 12.8 | 3,350,000 | 99.11 | Product |
| 3 | 14.1 | 15,000 | 0.44 | Impurity (less polar) |
| Total | 3,380,200 | 100.00 |
Elemental Analysis (CHN Analysis)
Causality: This technique provides fundamental proof of a compound's elemental composition.[15] For a new chemical entity, matching the experimentally determined percentages of carbon and hydrogen to the calculated values for the molecular formula (C₁₁H₁₂O₃) is a critical purity check. Most journals require agreement within ±0.4%.[8][12]
Protocol: CHN Combustion Analysis
-
Sample Preparation: The sample must be meticulously dried to remove all traces of water and residual solvents, as their presence will significantly skew the results. Drying under high vacuum for several hours is recommended.
-
Instrumentation: Use a commercial CHN elemental analyzer.
-
Analysis:
-
Weigh 1-3 mg of the dried sample accurately into a tin capsule.
-
The instrument combusts the sample at high temperature in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (typically thermal conductivity).
-
-
Data Comparison: Compare the experimental weight percentages with the theoretical values.
Elemental Analysis Data Comparison
| Element | Theoretical % for C₁₁H₁₂O₃ | Experimental Result (Example) | Deviation |
| Carbon (C) | 68.74 | 68.65 | -0.09% |
| Hydrogen (H) | 6.29 | 6.35 | +0.06% |
A deviation of less than 0.4% is generally considered evidence of high purity.[12][16]
Conclusion
No single analytical technique can provide a complete picture of the purity of a synthesized compound. A judiciously chosen combination of methods is essential for robust and reliable characterization. For this compound, the orthogonal combination of NMR spectroscopy for structural verification, HPLC-UV for precise quantification of non-volatile impurities, and Elemental Analysis for confirmation of elemental composition provides a self-validating system. This comprehensive approach ensures that the material is of sufficient quality for its intended use in research and drug development, thereby upholding the principles of scientific integrity and trustworthiness.
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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Allen, D. K., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B. [Link]
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Metallomics. (2021). Elemental analysis: an important purity control but prone to manipulations. Royal Society of Chemistry. [Link]
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Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
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Cavaliere, C., et al. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Analytica Chimica Acta. [Link]
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ResearchGate. (n.d.). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. [Link]
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Abraham, R. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. [https://www.docbrown.info/page06/molecule_spectroscopy/specindexalkanes.htm#cyclobutane C-13 NMR]([Link] C-13 NMR)
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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UND Scholarly Commons. (n.d.). Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Their. [Link]
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ACS Publications. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic Acid
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our laboratories and our commitment to environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid (CAS No. 23761-26-4), moving beyond simple instructions to explain the causality behind each procedural choice. Our goal is to empower you with the knowledge to manage this and similar chemical wastes safely and in full compliance with regulatory standards.
The principles outlined here are grounded in the foundational regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2][3] Every laboratory must have a written Chemical Hygiene Plan (CHP) that includes specific procedures for waste disposal, and this document is designed to serve as an authoritative supplement to your institution's specific plan.[4]
Hazard Identification: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This knowledge informs the selection of personal protective equipment (PPE), segregation strategies, and final disposal routes. This compound is a solid organic compound with a well-defined hazard profile.
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [5] |
| Skin Irritation | H315 | Causes skin irritation. | [5][6] |
| Eye Irritation | H319 | Causes serious eye irritation. | [5][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [5][6] |
| Signal Word | N/A | Warning | [7] |
| GHS Pictogram | N/A | GHS07 (Exclamation Mark) | |
| Key Disposal Precaution | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
This profile classifies the compound as a hazardous waste.[8] Therefore, it must never be disposed of in the regular trash or down the drain without appropriate, permitted treatment.[8][9]
The Three Pillars of Chemical Waste Management
All disposal procedures for this compound must adhere to three core principles: segregation, containment, and communication (labeling).
-
Segregation: The most critical step to prevent dangerous reactions. Never mix incompatible waste streams.[10][11] For this compound, this means keeping it separate from bases, oxidizing agents, and reducing agents.[12] It is also best practice to segregate organic acid waste from inorganic acid waste.[12]
-
Containment: Waste must be stored in containers that are chemically compatible and in good condition.[3][11] For acidic compounds, high-density polyethylene (HDPE) or glass containers are suitable; never use metal containers for acidic waste.[3][11]
-
Communication (Labeling): Every waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[13] Labels must include the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the associated hazards.[14]
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste. Below are protocols for the different waste streams you may generate.
Protocol A: Disposal of Unused or Off-Specification Pure Compound (Solid)
This protocol applies to the solid, pure form of this compound.
-
Container Selection: Obtain a designated solid hazardous waste container, typically a wide-mouth HDPE pail or drum. Ensure it is clean, dry, and properly labeled.
-
Transfer: Carefully transfer the solid chemical into the waste container. Use a dedicated scoop or spatula. Perform this transfer in a fume hood or ventilated enclosure to minimize inhalation risk.[15]
-
Labeling: Ensure the container is labeled "Hazardous Waste" and lists "this compound" as a constituent.
-
Storage: Seal the container and place it in your laboratory's designated Satellite Accumulation Area (SAA).[10]
Protocol B: Disposal of Contaminated Solid Labware
This includes items like gloves, weigh paper, and paper towels contaminated with the compound.
-
Segregation: Collect all contaminated solid debris in a dedicated, sealed plastic bag or a lined container. Do not mix this waste with non-hazardous trash.
-
Labeling: The container for this waste must be labeled as "Hazardous Waste" and should clearly indicate that it contains debris contaminated with "this compound."
-
Storage: Once the collection bag or container is full, seal it and place it in the designated SAA.
Protocol C: Disposal of Aqueous Solutions
Disposal of liquid solutions requires careful consideration of concentration and contaminants.
C.1: Concentrated or Contaminated Aqueous Solutions Any solution containing significant concentrations of the compound, or solutions contaminated with other hazardous materials (e.g., heavy metals), must be disposed of as liquid hazardous waste.
-
Container Selection: Use a designated, compatible liquid hazardous waste container (e.g., an HDPE carboy).[12]
-
Waste Transfer: Carefully pour the waste into the container, using a funnel. Do not fill the container beyond 90% of its capacity to allow for expansion.[3][12]
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents, including water and this compound, with estimated percentages.
-
Storage: Securely cap the container and place it in secondary containment within your SAA.[9]
C.2: Dilute, Uncontaminated Aqueous Solutions (<5%) Caution: This procedure is permissible only if explicitly allowed by your institution's Environmental Health and Safety (EHS) department and local wastewater regulations.[12] The principle is to convert the acidic hazardous waste into a non-hazardous salt solution.
-
Verification: Confirm with your EHS office that on-site neutralization and drain disposal of this specific compound is permitted.
-
Setup: Perform this procedure in a certified chemical fume hood while wearing appropriate PPE (goggles, lab coat, gloves).[12]
-
Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the carboxylic acid solution while stirring.[12] Monitor the pH of the solution. Be aware that this is an exothermic reaction that will produce carbon dioxide gas (effervescence).
-
Target pH: Continue adding the base until the pH of the solution is stable within a neutral range (typically 6.0 - 8.0).[12]
-
Disposal: Once neutralized and confirmed to be within the acceptable pH range, the solution can be poured down the drain with copious amounts of running water (at least a 20-fold excess).[12]
Protocol D: Disposal of Organic Solvent Solutions
Solutions of the compound in organic solvents are a common waste stream. Segregation based on the type of solvent is mandatory.
-
Segregation:
-
Non-Halogenated Solvents: If the solvent is non-halogenated (e.g., acetone, ethanol, hexane, ethyl acetate), collect the waste in a container designated for "Non-Halogenated Organic Waste."[11]
-
Halogenated Solvents: If the solvent is halogenated (e.g., dichloromethane, chloroform), collect the waste in a separate container designated for "Halogenated Organic Waste."[15]
-
Rationale: Halogenated and non-halogenated wastes are often incinerated under different conditions and at different costs. Mixing them complicates the disposal process.
-
-
Container and Labeling: Use a designated solvent safety can or a compatible, sealed container.[11] Label it clearly with "Hazardous Waste" and list all components, including the specific solvent and the solute.
-
Storage: Keep the container tightly sealed and stored in secondary containment within the SAA, away from ignition sources.[16]
Waste Accumulation, Storage, and Final Disposal
All generated waste must be managed within a designated Satellite Accumulation Area (SAA).[10][13]
Table 2: Key Parameters for Waste Storage in an SAA
| Parameter | Guideline | Rationale | Source(s) |
| Location | At or near the point of generation. | To minimize transport of open waste containers and ensure oversight by lab personnel. | [8][13] |
| Maximum Volume | 55 gallons of total hazardous waste. | Federal and state regulatory limit for SAAs. | [8][14] |
| Container State | Must be kept closed except when adding waste. | To prevent spills and the release of vapors. | [9][10] |
| Max Fill Level | 90% of container capacity. | To prevent spills due to thermal expansion or movement. | [3][12] |
| Storage Time (Partial) | Up to 1 year for a partially filled container. | Allows for efficient accumulation of waste. | [10][12] |
| Storage Time (Full) | Within 3 days of becoming full, the container must be dated and moved to the Central Accumulation Area (CAA). | Regulatory requirement to ensure timely removal of waste. | [8][10] |
When waste containers are full, contact your institution's EHS department to arrange for a pickup. EHS will transport the waste from your SAA to a Central Accumulation Area (CAA) before it is collected by a licensed hazardous waste disposal vendor for final treatment, typically via incineration.[3][13]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the proper disposal path for waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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A Senior Application Scientist's Guide to Safely Handling 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 3-Hydroxy-1-phenylcyclobutane-1-carboxylic acid. As a compound with known hazardous properties, adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain a compliant research environment. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights beyond standard safety data sheets.
Hazard Analysis: Understanding the Risks
This compound (CAS No. 23761-26-4) is classified as a harmful substance. A thorough risk assessment is the foundation of a safe experimental plan. The primary hazards associated with this compound are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with this chemical is GHS07, indicating it is a harmful irritant. These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) to create a reliable barrier against all potential routes of exposure—ingestion, skin contact, eye contact, and inhalation.
Core Protective Measures: Your Personal Protective Equipment (PPE) Mandate
The selection of PPE is not merely a checklist; it is a critical system designed to mitigate the specific hazards identified.[1][2] For this compound, the following PPE is mandatory.
Eye and Face Protection: The First Line of Defense
Given the H319 classification (Causes serious eye irritation), protecting the eyes from splashes of solutions or contact with the solid powder is paramount.
-
Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required at all times when handling the compound in either solid or solution form.[1][2][3] Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom.
-
Recommended for High-Risk Operations: When handling larger quantities or performing operations with a high risk of splashing (e.g., vigorous mixing, heating), a full-face shield should be worn in addition to chemical splash goggles.[2][4] This provides an extra layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
This compound is a known skin irritant (H315). Therefore, selecting the correct gloves is crucial to prevent dermal absorption and irritation.[5]
-
Glove Selection: Nitrile gloves are recommended for their resistance to a broad range of chemicals and are suitable for handling this carboxylic acid.[2][5] Always inspect gloves for any signs of damage, such as punctures or tears, before use.
-
Glove Technique: Employ the "double-gloving" technique for added protection, especially during prolonged handling or when working with concentrated solutions. After handling is complete, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.
Skin and Body Protection: A Comprehensive Barrier
Accidental spills can happen, and protective clothing is your barrier against skin contact.[3]
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.
-
Full-Length Trousers and Closed-Toe Shoes: Long pants and fully enclosed shoes are mandatory to protect the legs and feet from potential spills.[2]
-
Chemical-Resistant Apron: For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of safety.[2][3]
Respiratory Protection: Ensuring Safe Air
As the compound may cause respiratory irritation (H335), all handling of the solid powder must be performed in a controlled, ventilated environment to prevent inhalation of airborne particles.
-
Primary Engineering Control: A certified chemical fume hood is the primary and most effective means of respiratory protection.[6] All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a fume hood.
-
Secondary Respiratory Protection: In the rare event that a fume hood is not available or during a large-scale cleanup of a spill, a respirator may be necessary. A half-mask or full-face respirator equipped with appropriate cartridges for organic vapors and particulates should be used.[1][3][4] All personnel requiring the use of a respirator must be properly fit-tested and trained.
| Hazard Category | Primary Risk | Required PPE | Recommended for High-Risk Tasks |
| Eye Contact | Serious eye irritation (H319) | Chemical Splash Goggles | Full-Face Shield (in addition to goggles) |
| Skin Contact | Skin irritation (H315) | Nitrile Gloves, Lab Coat, Long Pants, Closed-Toe Shoes | Chemical-Resistant Apron, Double Gloving |
| Inhalation | Respiratory irritation (H335) | Work within a Chemical Fume Hood | N95 or Elastomeric Respirator (for spill cleanup) |
| Ingestion | Harmful if swallowed (H302) | Standard laboratory hygiene (no eating/drinking) | N/A |
Operational Plan: A Step-by-Step Handling Protocol
Step 1: Preparation and Pre-Handling Check
-
Verify Fume Hood Operation: Before starting, ensure the chemical fume hood is operational and the airflow is within its certified range.
-
Assemble all PPE: Don all required personal protective equipment as detailed in Section 2.
-
Prepare Work Area: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[7]
Step 2: Handling the Solid Compound
-
Weighing: Perform all weighing of the solid powder inside the fume hood. Use a tared weigh boat or glassine paper.
-
Minimize Dust: Handle the container and transfer the solid gently to minimize the generation of airborne dust.
-
Container Sealing: Immediately after dispensing the required amount, securely close the primary container.
Step 3: Solution Preparation
-
Solvent Addition: Slowly add the solvent to the vessel containing the solid compound.
-
Controlled Dissolution: If heating or agitation is required for dissolution, ensure the vessel is appropriately covered (e.g., with a condenser for heating) to prevent the release of vapors.
Step 4: Post-Handling and Decontamination
-
Clean-Up: Wipe down the work area within the fume hood with an appropriate solvent and dispose of the bench paper in the designated solid hazardous waste container.
-
Equipment Decontamination: Thoroughly clean all glassware and equipment that came into contact with the chemical. The initial rinses should be collected as hazardous liquid waste.
-
PPE Removal: Remove PPE in the correct order (gloves first), avoiding self-contamination, and dispose of single-use items in the hazardous waste stream. Wash hands thoroughly with soap and water after removing all PPE.[8]
Disposal Plan: Managing the Waste Stream
Improper disposal of chemical waste is a serious compliance and safety violation.[9] Disposal of this compound and its associated waste must be treated as hazardous.
Waste Segregation and Collection
-
Designate Waste Containers: Use separate, clearly labeled, and compatible hazardous waste containers for solid and liquid waste.[6][10] High-density polyethylene (HDPE) containers are a suitable choice.[6]
-
Solid Waste: This includes contaminated gloves, weigh paper, bench liners, and any un-rinsed disposable labware.
-
Liquid Waste: This includes all reaction mixtures, leftover solutions, and the initial rinses from cleaning contaminated glassware. Do not mix this waste with other waste streams unless compatibility has been confirmed.[6] Specifically, keep acidic waste separate from bases, cyanides, or reactive metals.[10]
Container Management and Labeling
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Harmful).[10]
-
Storage: Keep waste containers securely closed except when adding waste.[6][10] Store them in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[10]
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management company.[6][11] Under no circumstances should this chemical or its solutions be disposed of down the drain. [9]
Sources
- 1. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 2. trimaco.com [trimaco.com]
- 3. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 4. realsafety.org [realsafety.org]
- 5. falseguridad.com [falseguridad.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
